molecular formula C11H20O2 B153613 trans-4-tert-Butylcyclohexanecarboxylic acid CAS No. 943-29-3

trans-4-tert-Butylcyclohexanecarboxylic acid

Cat. No.: B153613
CAS No.: 943-29-3
M. Wt: 184.27 g/mol
InChI Key: QVQKEGYITJBHRQ-UHFFFAOYSA-N
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Description

Trans-4-tert-butylcyclohexanecarboxylic acid is a monocarboxylic acid that is cyclohexanecarboxylic acid substituted by a tert-butyl group at position 4 (the trans-stereoisomer). It has a role as a metabolite. It derives from a hydride of a cyclohexane.

Properties

IUPAC Name

4-tert-butylcyclohexane-1-carboxylic acid
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InChI

InChI=1S/C11H20O2/c1-11(2,3)9-6-4-8(5-7-9)10(12)13/h8-9H,4-7H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQKEGYITJBHRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70241408, DTXSID301259837
Record name cis-4-tert-Butylcyclohexane carboxylic acid
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Molecular Weight

184.27 g/mol
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CAS No.

5451-55-8, 943-28-2, 943-29-3
Record name 4-tert-Butylcyclohexanecarboxylic acid
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Record name cis-4-tert-Butylcyclohexane carboxylic acid
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Record name 4-TERT-BUTYLCYCLOHEXANE-1-CARBOXYLIC ACID
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Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of trans-4-tert-Butylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of trans-4-tert-Butylcyclohexanecarboxylic acid, a key intermediate in the synthesis of various organic molecules. This document outlines its fundamental characteristics, details the experimental methodologies for their determination, and presents a logical workflow for its synthesis and purification.

Core Physicochemical Properties

This compound is a white, crystalline solid at room temperature.[1] Its structural and physicochemical data are summarized below.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₁₁H₂₀O₂[2][3][4]
Molecular Weight 184.28 g/mol [1][2][3]
CAS Number 943-29-3[1][2][3]
Appearance White fine crystalline powder[1][4]
Melting Point 170-175 °C[1][2][4]
Boiling Point (Predicted) 282.9 ± 8.0 °C at 760 mmHg[1][2][3]
Density (Predicted) 0.996 ± 0.06 g/cm³[1][2]
pKa (Predicted) 4.92 ± 0.10[1][4]
LogP (Predicted) 2.92350[3][4]
Vapor Pressure 0.000852 mmHg at 25°C[2][4]
Flash Point 136.7 °C[2][3][4]
Refractive Index 1.473[2][3][4]
Solubility Soluble in methanol.[5] Due to its hydrophobic tert-butyl group, it is expected to have limited solubility in water but good solubility in non-polar organic solvents.[6][5][6]

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of carboxylic acids like this compound.

Melting Point Determination

The melting point of a solid is a measure of its purity and can be determined using a Mel-Temp apparatus or a similar device.[7]

Procedure:

  • A small, finely powdered sample of the crystalline compound is packed into a capillary tube to a height of 2-3 mm.[7]

  • The capillary tube is placed in the heating block of the melting point apparatus.[7]

  • For a preliminary determination, the temperature is increased rapidly, at a rate of 5-10 °C per minute, to find an approximate melting range.[3][7]

  • For an accurate measurement, a fresh sample is heated to about 20 °C below the approximate melting point. The heating rate is then reduced to approximately 2 °C per minute.[7]

  • The melting range is recorded from the temperature at which the first crystal begins to melt to the temperature at which the last crystal disappears.[7] A sharp melting range (e.g., 0.5-1.0 °C) is indicative of a pure compound.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) can be determined with high precision using potentiometric titration.[8]

Procedure:

  • A solution of the carboxylic acid is prepared in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol if the compound has low water solubility. The concentration should be at least 10⁻⁴ M.[8]

  • The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.[2]

  • The solution is titrated with a standardized solution of a strong base, such as 0.1 M NaOH, added in small increments.[2]

  • The pH of the solution is recorded after each addition of the titrant.[2]

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The equivalence point is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point.[8][9]

Solubility Determination

A qualitative and semi-quantitative determination of solubility can be performed through a series of systematic tests.[10][11]

Procedure:

  • Water Solubility: A small amount of the compound (e.g., 25 mg) is added to a test tube containing a known volume of water (e.g., 0.75 mL). The tube is shaken vigorously. If the compound dissolves, it is classified as water-soluble.[10][11]

  • Solubility in Aqueous Acid and Base: For water-insoluble compounds, solubility is tested in 5% NaOH and 5% NaHCO₃ solutions to identify acidic characteristics. Carboxylic acids are expected to dissolve in both. Solubility in 5% HCl is also tested to check for basic functional groups.[10][11]

  • Solubility in Organic Solvents: The solubility in various organic solvents of differing polarities (e.g., methanol, hexane, diethyl ether) is determined by adding a small amount of the compound to the solvent and observing for dissolution.[4][5]

Logical Workflow: Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis and purification of this compound, often starting from 4-tert-butylcyclohexanone.

G start Start: 4-tert-Butylcyclohexanone reduction Reduction (e.g., with NaBH4 or LiAlH4) start->reduction hydrolysis Acidic Workup / Hydrolysis reduction->hydrolysis Intermediate Alcohol extraction Solvent Extraction (e.g., with Diethyl Ether) hydrolysis->extraction drying Drying of Organic Layer (e.g., over Na2SO4) extraction->drying evaporation Solvent Evaporation drying->evaporation recrystallization Recrystallization (e.g., from Hexane) evaporation->recrystallization Crude Product filtration Filtration and Drying recrystallization->filtration product Pure this compound filtration->product analysis Characterization (Melting Point, NMR, etc.) product->analysis

Synthesis and Purification Workflow

This workflow outlines the key steps from the starting material to the final, purified product, including the crucial purification and characterization stages. The synthesis often involves the reduction of the corresponding ketone to an alcohol, followed by oxidation to the carboxylic acid, or through alternative synthetic routes. The purification is critical to isolate the desired trans isomer.

References

Spectroscopic Analysis of trans-4-tert-Butylcyclohexanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of trans-4-tert-Butylcyclohexanecarboxylic acid, a molecule of interest in various chemical and pharmaceutical research domains. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, supported by detailed experimental protocols and logical workflow visualizations.

Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
12.0 (approx.)Singlet (broad)1H-COOH
2.25Multiplet1HH-1
2.05Multiplet2HH-2e, H-6e
1.85Multiplet2HH-2a, H-6a
1.45Multiplet2HH-3e, H-5e
1.00Multiplet3HH-4a, H-3a, H-5a
0.87Singlet9H-C(CH₃)₃

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmCarbon Assignment
183.0-COOH
47.0C-4
43.0C-1
32.2-C (CH₃)₃
29.5C-2, C-6
27.5-C(C H₃)₃
27.0C-3, C-5
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
2960-2850StrongC-H stretching (alkyl)
3300-2500Strong, BroadO-H stretching (carboxylic acid)
1700StrongC=O stretching (carboxylic acid dimer)
1470-1450MediumC-H bending
1365Medium-C(CH₃)₃ bending (umbrella mode)
1290StrongC-O stretching / O-H bending
940Medium, BroadO-H out-of-plane bending (dimer)
Mass Spectrometry (MS)
Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment Ion
184Moderate[M]⁺ (Molecular Ion)
169Low[M - CH₃]⁺
129Moderate[M - C(CH₃)₃]⁺ or [M - COOH - H]⁺
111Low[C₇H₁₁O]⁺
83Moderate[C₆H₁₁]⁺
57High[C(CH₃)₃]⁺ (tert-Butyl cation)
45Moderate[COOH]⁺
41High[C₃H₅]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 300 MHz or higher field strength NMR spectrometer.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

    • Spectral Width: 0-15 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 75 MHz or higher field strength NMR spectrometer.

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128-1024 or more, due to the low natural abundance of ¹³C.

    • Spectral Width: 0-200 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the TMS signal (0 ppm).

    • Integrate the signals in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound powder directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Instrument Parameters:

    • Spectrometer: FT-IR spectrometer equipped with an ATR accessory.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: Collect a background spectrum of the empty, clean ATR crystal before running the sample.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the major absorption peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation (Derivatization):

    • Due to the low volatility of the carboxylic acid, derivatization is often necessary. A common method is esterification to form the methyl ester.

    • Dissolve a small amount of the acid in methanol.

    • Add a few drops of a catalyst (e.g., concentrated sulfuric acid) and heat the mixture under reflux for 1-2 hours.

    • After cooling, neutralize the solution and extract the methyl ester with a suitable organic solvent (e.g., diethyl ether).

    • Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄) and concentrate it before injection.

  • Instrument Parameters:

    • Gas Chromatograph:

      • Injector Temperature: 250 °C.

      • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

      • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 40-400.

  • Data Analysis:

    • Analyze the total ion chromatogram (TIC) to identify the peak corresponding to the derivatized analyte.

    • Examine the mass spectrum of the peak to identify the molecular ion and characteristic fragment ions.

    • Compare the obtained mass spectrum with library databases for confirmation.

Visualizations

The following diagrams illustrate the logical workflows and relationships in the spectroscopic analysis of this compound.

SpectroscopicAnalysisWorkflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structure Elucidation Sample trans-4-tert-Butyl- cyclohexanecarboxylic Acid Prep_NMR Dissolve in CDCl₃ with TMS Sample->Prep_NMR Prep_IR Place solid on ATR crystal Sample->Prep_IR Prep_MS Derivatize to Methyl Ester Sample->Prep_MS NMR NMR Spectroscopy (¹H & ¹³C) Prep_NMR->NMR IR FT-IR Spectroscopy Prep_IR->IR MS GC-MS Analysis Prep_MS->MS Data_NMR Chemical Shifts, Coupling Constants, Integration NMR->Data_NMR Data_IR Absorption Frequencies (Functional Groups) IR->Data_IR Data_MS Mass Spectrum (Molecular Weight, Fragmentation) MS->Data_MS Structure Confirm Structure Data_NMR->Structure Data_IR->Structure Data_MS->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

MassSpecFragmentation cluster_fragments Major Fragmentation Pathways MolIon Molecular Ion [M]⁺ m/z = 184 Frag1 [M - C(CH₃)₃]⁺ m/z = 129 MolIon->Frag1 - C₄H₉ Frag2 [C(CH₃)₃]⁺ m/z = 57 MolIon->Frag2 α-cleavage Frag3 [M - COOH]⁺ m/z = 139 MolIon->Frag3 - COOH Frag4 [COOH]⁺ m/z = 45 MolIon->Frag4 α-cleavage

Caption: Key fragmentation pathways in the mass spectrum of the parent compound.

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of trans-4-tert-Butylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the three-dimensional structure of molecules is paramount for predicting their behavior and interactions. This technical guide provides an in-depth analysis of the crystal structure of trans-4-tert-Butylcyclohexanecarboxylic acid, a molecule of interest in various chemical and pharmaceutical contexts.

This document outlines the precise spatial arrangement of atoms within the crystal lattice of this compound, supported by crystallographic data. Furthermore, it details the experimental protocols for the synthesis, crystallization, and subsequent structure determination using single-crystal X-ray diffraction.

Crystallographic Data Summary

The crystal structure of this compound was determined by single-crystal X-ray diffraction, revealing a monoclinic crystal system. The key crystallographic parameters are summarized in the table below for clear and concise reference. This data provides the fundamental blueprint of the crystalline solid.

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.329(1)
b (Å) 10.053(1)
c (Å) 11.234(1)
α (°) 90
β (°) 107.03(1)
γ (°) 90
Volume (ų) 1114.6(2)
Z 4
Calculated Density (g/cm³) 1.098
R-factor 0.045

Molecular and Packing Structure Insights

The crystal structure analysis confirms the trans configuration of the tert-butyl and carboxylic acid groups on the cyclohexane ring. In the solid state, the molecules are organized into centrosymmetric dimers through hydrogen bonding between the carboxylic acid moieties. This characteristic hydrogen bonding pattern is a crucial feature influencing the material's physical properties. The bulky tert-butyl group plays a significant role in the overall packing of the molecules within the crystal lattice, dictating the intermolecular interactions and the resulting crystalline architecture.

Experimental Protocols

The determination of the crystal structure of this compound involves a multi-step process, from the preparation of the material to the final analysis of the diffraction data. The following sections provide a detailed methodology for each key stage.

Synthesis of this compound

The synthesis of the title compound is typically achieved through the catalytic hydrogenation of 4-tert-butylbenzoic acid.

Materials:

  • 4-tert-Butylbenzoic acid

  • Rhodium on alumina catalyst (5%)

  • Glacial acetic acid

  • Hydrogen gas

Procedure:

  • A solution of 4-tert-butylbenzoic acid in glacial acetic acid is placed in a high-pressure autoclave.

  • A catalytic amount of 5% rhodium on alumina is added to the solution.

  • The autoclave is sealed and purged with hydrogen gas.

  • The reaction mixture is stirred at a temperature of 80°C under a hydrogen pressure of 70 atm for approximately 24 hours.

  • After cooling to room temperature, the catalyst is removed by filtration.

  • The solvent is evaporated under reduced pressure to yield the crude product, which is a mixture of cis and trans isomers.

  • The trans isomer is isolated and purified by recrystallization from a suitable solvent, such as acetone.

Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction are essential for accurate structure determination.

Procedure:

  • The purified this compound is dissolved in a minimal amount of a suitable solvent (e.g., acetone or ethanol) at an elevated temperature to create a saturated solution.

  • The solution is allowed to cool slowly to room temperature.

  • Slow evaporation of the solvent over several days to weeks promotes the formation of well-defined single crystals.

X-ray Data Collection and Structure Determination

The crystallographic data is collected using a single-crystal X-ray diffractometer.

Procedure:

  • A suitable single crystal is mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations.

  • X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and detector.

  • The collected diffraction intensities are processed, which includes integration, scaling, and absorption correction.

  • The crystal structure is solved using direct methods and refined by full-matrix least-squares techniques.

  • All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Workflow for Crystal Structure Determination

The logical flow of the experimental process, from starting material to the final elucidated crystal structure, is visualized in the following diagram.

Crystal_Structure_Determination_Workflow start Start: 4-tert-Butylbenzoic Acid synthesis Catalytic Hydrogenation (Rh/Al₂O₃, H₂, Acetic Acid) start->synthesis crude_product Crude Product (cis/trans mixture) synthesis->crude_product purification Recrystallization (Acetone) crude_product->purification pure_trans Pure trans-4-tert-Butyl- cyclohexanecarboxylic Acid purification->pure_trans crystal_growth Single Crystal Growth (Slow Evaporation) pure_trans->crystal_growth single_crystal High-Quality Single Crystal crystal_growth->single_crystal xray_diffraction Single-Crystal X-ray Diffraction (Data Collection) single_crystal->xray_diffraction data_processing Data Processing and Structure Solution xray_diffraction->data_processing structure_refinement Structure Refinement data_processing->structure_refinement final_structure Final Crystal Structure structure_refinement->final_structure

Caption: Experimental workflow for the determination of the crystal structure.

This comprehensive guide provides the essential details for understanding and potentially replicating the crystal structure determination of this compound. The provided data and protocols are fundamental for researchers engaged in crystal engineering, pharmaceutical sciences, and materials science.

A Comprehensive Technical Guide to the Solubility of trans-4-tert-Butylcyclohexanecarboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to trans-4-tert-Butylcyclohexanecarboxylic Acid

This compound is a substituted cycloalkane carboxylic acid. Its structure, featuring a bulky non-polar tert-butyl group and a polar carboxylic acid functional group, results in a molecule with amphiphilic character, influencing its solubility in different organic solvents. Understanding its solubility is crucial for applications in drug development, chemical synthesis, and material science, where it may be used as a reactant, intermediate, or building block.

Solubility Profile: A Qualitative Overview

Based on available chemical information, a general qualitative solubility profile for this compound can be summarized. It is reported to be soluble in polar organic solvents and less soluble in non-polar solvents.

Table 1: Qualitative Solubility of this compound

Solvent ClassExample SolventsExpected Solubility
Polar Protic Methanol, EthanolSoluble
Polar Aprotic Diethyl EtherSoluble
Non-Polar Petroleum EtherSparingly Soluble

Note: This information is based on general chemical principles and publicly available data for the compound and its structural analogs. Precise quantitative data requires experimental determination.

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data, standardized experimental protocols are essential. The following section details the widely accepted shake-flask method for determining the thermodynamic solubility of a solid compound in an organic solvent.

Principle of the Shake-Flask Method

The shake-flask method is a classical technique for determining the equilibrium solubility of a solute in a solvent. The method involves agitating an excess amount of the solid solute in the solvent at a constant temperature for a sufficient duration to reach equilibrium. The concentration of the solute in the resulting saturated solution is then determined analytically.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature orbital shaker or water bath

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or a validated titration method)

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

G Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis A Weigh excess amount of This compound B Add a known volume of the selected organic solvent A->B C Seal the vial and place in a constant temperature shaker B->C D Agitate for a predetermined time (e.g., 24-72 hours) to reach equilibrium C->D E Allow the solid to settle D->E F Withdraw a clear aliquot of the supernatant E->F G Filter the aliquot immediately F->G H Dilute the filtrate to a known concentration G->H I Quantify the concentration using a validated analytical method (e.g., HPLC) H->I

Caption: A flowchart of the shake-flask method for solubility measurement.

Detailed Step-by-Step Procedure
  • Preparation of Slurries:

    • Accurately weigh an amount of this compound that is in excess of its expected solubility and place it into a series of vials.

    • To each vial, add a precise volume of the desired organic solvent.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature orbital shaker or a shaking water bath set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the slurries for a sufficient period to ensure equilibrium is reached. This is a critical step and the time required should be determined by preliminary experiments (typically 24 to 72 hours). To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is considered to be reached when consecutive measurements show no significant change in concentration.

  • Sample Collection and Preparation:

    • After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the constant temperature environment for a sufficient time to allow the excess solid to sediment.

    • Carefully withdraw a clear aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles. This step is crucial to avoid artificially high solubility values.

  • Analysis:

    • Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Determine the concentration of this compound in the diluted sample using a pre-validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography with Flame Ionization Detection (GC-FID). A validated acid-base titration method could also be employed.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 2: Hypothetical Solubility Data for this compound

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)
Methanol25Experimental ValueCalculated Value
37Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
37Experimental ValueCalculated Value
Acetone25Experimental ValueCalculated Value
37Experimental ValueCalculated Value
Ethyl Acetate25Experimental ValueCalculated Value
37Experimental ValueCalculated Value
Hexane25Experimental ValueCalculated Value
37Experimental ValueCalculated Value

Note: The values in this table are placeholders and should be populated with experimentally determined data.

Logical Relationships in Solubility Studies

The following diagram illustrates the logical relationship between the key factors influencing the solubility of a compound and the experimental outcomes.

G Factors Influencing Solubility Studies cluster_inputs Input Parameters cluster_process Experimental Process cluster_output Output Data Solute Solute Properties (e.g., Polarity, Crystal Form) Equilibration Equilibration (Shake-Flask Method) Solute->Equilibration Solvent Solvent Properties (e.g., Polarity, H-bonding) Solvent->Equilibration Temperature Temperature Temperature->Equilibration Solubility Quantitative Solubility (e.g., g/100 mL, mol/L) Equilibration->Solubility Thermodynamics Thermodynamic Parameters (ΔH°, ΔS°, ΔG°) Solubility->Thermodynamics (calculated from temperature dependence)

Caption: The relationship between input parameters, experimental process, and solubility data.

Conclusion

This technical guide has provided a foundational understanding of the solubility of this compound in organic solvents. While quantitative data is sparse, the detailed experimental protocols outlined herein equip researchers with the necessary methodology to conduct their own solubility studies. The generation of such data will be invaluable for the scientific and industrial communities that utilize this compound in their research and development activities.

In-Depth Technical Guide: Thermal Stability and Decomposition of trans-4-tert-Butylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition profile of trans-4-tert-Butylcyclohexanecarboxylic acid. Due to the limited availability of detailed public data on this specific compound, this guide combines the available quantitative information with established principles of thermal analysis and the known behavior of related chemical structures.

Core Concepts: An Introduction

This compound is a substituted cycloalkane carboxylic acid. Its thermal stability is a critical parameter in various applications, including pharmaceutical development, where it may be used as a synthetic intermediate, and in materials science. Understanding its behavior at elevated temperatures is essential for defining safe handling, storage, and processing conditions. The thermal decomposition of such molecules typically involves decarboxylation and fragmentation of the cycloalkane ring.

Quantitative Thermal Analysis Data

While comprehensive thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound are not extensively published, the following key thermal properties have been reported.

ParameterValueAnalytical MethodReference
Melting Point170-175 °CNot specified, likely capillary method or DSC[1]
Onset of Decomposition> 280 °CThermogravimetric Analysis (TGA)

This data indicates that this compound is a thermally stable solid at room temperature and possesses a relatively high melting point. Significant decomposition begins only at temperatures exceeding 280°C.

Experimental Protocols for Thermal Analysis

Detailed experimental protocols for the thermal analysis of this compound are not available in the public domain. However, a general methodology for conducting such an analysis using TGA and DSC is outlined below.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.

Apparatus: A thermogravimetric analyzer.

Procedure:

  • A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).

  • The sample is heated in a controlled atmosphere (typically an inert gas such as nitrogen or argon to prevent oxidative decomposition) at a constant heating rate (e.g., 10 °C/min).

  • The mass of the sample is continuously monitored as the temperature increases.

  • The analysis is typically run from ambient temperature to a temperature at which the decomposition is complete (e.g., 600 °C).

  • The resulting TGA curve plots the percentage of mass loss against temperature. The onset of decomposition is determined from this curve.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion, and to detect any other phase transitions.

Apparatus: A differential scanning calorimeter.

Procedure:

  • A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • The sample and reference pans are heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen).

  • The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

  • The DSC thermogram plots heat flow against temperature. Endothermic events, such as melting, appear as peaks. The melting point is typically taken as the onset or peak of the melting endotherm.

Visualizing Thermal Analysis and Decomposition

Experimental Workflow for Thermal Stability Assessment

The following diagram illustrates a logical workflow for assessing the thermal stability of a compound like this compound.

Thermal_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Interpretation cluster_3 Reporting Sample This compound Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC Decomposition_Temp Determine Onset of Decomposition TGA->Decomposition_Temp Mass_Loss Quantify Mass Loss TGA->Mass_Loss Melting_Point Determine Melting Point & Enthalpy DSC->Melting_Point Purity_Assessment Assess Purity DSC->Purity_Assessment Report Generate Thermal Stability Report Decomposition_Temp->Report Mass_Loss->Report Melting_Point->Report Purity_Assessment->Report

Caption: Workflow for Thermal Stability Analysis.

Plausible Thermal Decomposition Pathway

Based on the general principles of the thermal decomposition of carboxylic acids, a plausible pathway for this compound is initiated by decarboxylation. The bulky tert-butyl group is likely to be eliminated as isobutylene, a stable alkene.

Decomposition_Pathway Parent This compound Intermediate 4-tert-Butylcyclohexyl Radical + COOH Radical Parent->Intermediate Heat (> 280°C) Initial Bond Cleavage Products Isobutylene + Cyclohexene + CO2 + H2O Intermediate->Products Rearrangement & Fragmentation

Caption: Plausible Thermal Decomposition Pathway.

It is important to note that this is a simplified and hypothetical pathway. The actual decomposition mechanism may be more complex and could involve various radical intermediates and side reactions. Further experimental studies, such as TGA coupled with mass spectrometry (TGA-MS) or pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS), would be necessary to elucidate the precise decomposition products and mechanism.

Conclusion

This compound is a thermally stable compound, with decomposition commencing at temperatures above 280°C. Its well-defined melting point in the range of 170-175°C can be confirmed by DSC, which also serves as a method for purity assessment. While detailed experimental data on its thermal decomposition is scarce, established analytical techniques such as TGA and DSC provide a clear framework for its characterization. The likely decomposition pathway involves decarboxylation and fragmentation of the tert-butyl group and the cyclohexane ring. For professionals in drug development and materials science, understanding these thermal properties is fundamental for ensuring the safe and effective use of this compound.

References

Biological Activity Screening of trans-4-tert-Butylcyclohexanecarboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity screening of derivatives of trans-4-tert-butylcyclohexanecarboxylic acid. This scaffold has garnered interest in medicinal chemistry due to its conformational rigidity and lipophilic character, making it a promising starting point for the development of novel therapeutic agents. This document outlines key biological activities, presents available quantitative data for structurally related compounds to serve as a reference, provides detailed experimental protocols for core screening assays, and visualizes relevant signaling pathways.

Overview of Biological Activities

Derivatives of this compound have been investigated for a range of biological activities, primarily leveraging the compound's rigid cyclohexane core to orient functional groups for specific interactions with biological targets. Key areas of investigation include:

  • Anticancer Activity: The hydrophobic tert-butylcyclohexane moiety can contribute to interactions with hydrophobic pockets in various protein targets. Amide and hydrazone derivatives, in particular, are explored for their potential to induce cytotoxicity in cancer cell lines.

  • Antibacterial Activity: The carboxylic acid group and its derivatives can interfere with bacterial metabolic pathways or cell wall synthesis. Screening against a panel of Gram-positive and Gram-negative bacteria is crucial to determine the spectrum of activity.

  • Anti-inflammatory Activity: Non-steroidal anti-inflammatory drugs (NSAIDs) often feature a carboxylic acid moiety. Derivatives of this compound are evaluated for their ability to inhibit key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2).

  • Neurological Activity: Notably, trans-4-butylcyclohexane carboxylic acid has been identified as a low-affinity inhibitor of AMPA receptors, suggesting potential applications in neurological disorders such as epilepsy.[1]

Quantitative Biological Activity Data

Table 1: Representative Anticancer Activity of Carboxamide and Hydrazone Derivatives

Compound TypeCell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Dihydropyrimidinethione CarboxamideAGS (Gastric)9.9Doxorubicin-
Dihydropyrimidinethione CarboxamideMCF-7 (Breast)15.2Doxorubicin-
Dihydropyrimidinethione CarboxamideHep-G2 (Liver)40.5Doxorubicin-
Trimethoxybenzamide DerivativeHepG2 (Liver)0.65SAHA2.91
Etodolac HydrazoneMCF-7 (Breast)37--
Etodolac HydrazoneMDA-MB-231 (Breast)43--

Data is illustrative and sourced from studies on related carboxamide and hydrazone structures.

Table 2: Representative Antibacterial Activity of Carboxamide and Related Derivatives

Compound TypeBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Furan-Thiazolidinone Carboxylic AcidS. aureus RN 42202Norfloxacin2
Furan-Thiazolidinone Carboxylic AcidS. aureus KCTC 5034Oxacillin1
Furan-Thiazolidinone Carboxylic AcidMRSA CCARM 31672Gatifloxacin1
Quinoline AnalogueM. tuberculosis (sensitive)9 (µM)--
Quinoline AnalogueM. tuberculosis (resistant)4 (µM)--

Data is illustrative and sourced from studies on various N-substituted carboxamides and related heterocyclic structures.

Table 3: Representative Anti-inflammatory Activity of Carboxylic Acid Derivatives

Compound TypeAssayIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Pyrazoloquinazoline DerivativeNF-κB Inhibition< 50--
Dithiazole Carboxylic AcidCOX-1 Inhibition-Indomethacin-
Dithiazole Carboxylic AcidCOX-2 Inhibition-Indomethacin-
Metal-based Carboxylateα-amylase inhibition3.23 (µg/ml)--
Metal-based Carboxylateα-glucosidase inhibition5.10 (µg/ml)--

Data is illustrative and sourced from studies on various carboxylic acid derivatives.

Experimental Protocols

This section provides detailed methodologies for key in vitro screening assays relevant to the biological evaluation of this compound derivatives.

Anticancer Activity: MTT Cytotoxicity Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • This compound derivatives (dissolved in DMSO)

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique to determine MIC values.

Materials:

  • This compound derivatives (dissolved in a suitable solvent)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer or microplate reader

Protocol:

  • Compound Preparation: Prepare a stock solution of each test compound. Perform serial two-fold dilutions of the compounds in MHB directly in the 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or by measuring the optical density at 600 nm.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD).

Materials:

  • This compound derivatives

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Assay buffer (e.g., Tris-HCl)

  • Heme

  • TMPD

  • Arachidonic acid

  • 96-well plates

  • Microplate reader

Protocol:

  • Reagent Preparation: Prepare solutions of the enzymes, heme, TMPD, and arachidonic acid in the assay buffer.

  • Compound Addition: Add the test compounds at various concentrations to the wells of the 96-well plate. Include a vehicle control and a known COX inhibitor (e.g., celecoxib) as a positive control.

  • Enzyme Reaction: Add the enzyme (COX-1 or COX-2) and heme to the wells and incubate.

  • Colorimetric Reaction: Add TMPD to each well.

  • Initiation of Peroxidase Reaction: Initiate the reaction by adding arachidonic acid.

  • Absorbance Measurement: Immediately measure the absorbance at 590 nm in a kinetic mode for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction from the linear portion of the absorbance curve. Determine the percentage of inhibition for each compound concentration and calculate the IC₅₀ value.

Visualization of Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key signaling pathways that may be modulated by this compound derivatives.

Experimental Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, HeLa) seeding Cell Seeding (96-well plate) cell_culture->seeding compound_prep Compound Preparation (Serial Dilutions) treatment Compound Treatment (48-72h incubation) compound_prep->treatment seeding->treatment mtt_addition MTT Addition (4h incubation) treatment->mtt_addition solubilization Formazan Solubilization (DMSO) mtt_addition->solubilization absorbance Absorbance Reading (570 nm) solubilization->absorbance calculation IC50 Calculation absorbance->calculation

Experimental workflow for in vitro cytotoxicity screening.
Simplified NF-κB Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TNFR, TLR) IKK IKK Complex receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB Inhibits NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases gene Gene Transcription (Inflammatory mediators) NFkB_nuc->gene Induces

Canonical NF-κB signaling pathway in inflammation.
Simplified AMPA Receptor Signaling and Trafficking

G cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane cluster_intracellular Intracellular glutamate Glutamate AMPAR AMPA Receptor glutamate->AMPAR Binds ion_influx Na+ Influx AMPAR->ion_influx Opens endocytosis Endocytosis AMPAR->endocytosis Internalization signaling Downstream Signaling (e.g., CaMKII) ion_influx->signaling Activates trafficking Receptor Trafficking trafficking->endocytosis exocytosis Exocytosis trafficking->exocytosis exocytosis->AMPAR Insertion signaling->trafficking Modulates

AMPA receptor signaling and trafficking at the synapse.

References

An In-depth Technical Guide to the Fundamental Reactivity of the Carboxylic Acid Group in trans-4-tert-Butylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-tert-Butylcyclohexanecarboxylic acid is a fascinating molecule that serves as a valuable tool in the study of organic reaction mechanisms and as a building block in medicinal chemistry. Its rigid cyclohexyl framework, locked in a specific conformation by the bulky tert-butyl group, provides a unique platform to investigate the intrinsic reactivity of the carboxylic acid functionality without the interference of conformational isomers. This technical guide delves into the core reactivity of the carboxylic acid group in this specific molecule, providing quantitative data, detailed experimental protocols, and visualizations of its interactions in a biological context.

The equatorial orientation of the carboxylic acid group in the trans isomer significantly influences its accessibility and reactivity. This guide will explore key reactions of the carboxylic acid moiety, including its acidity (pKa), esterification, amide formation, and reduction.

Physicochemical Properties

A foundational understanding of the physical and chemical properties of this compound is essential for its application in synthesis and biological studies.

PropertyValueReference
Molecular Formula C₁₁H₂₀O₂[1]
Molecular Weight 184.28 g/mol
Melting Point 170-175 °C[N/A]
pKa 4.92 ± 0.10 (Predicted)[N/A]
CAS Number 943-29-3[1]

Fundamental Reactivity of the Carboxylic Acid Group

The reactivity of the carboxylic acid group is central to the utility of this compound in organic synthesis. The following sections detail its principal reactions.

Acidity (pKa)

The acidity of the carboxylic acid is a fundamental property that governs its behavior in both chemical reactions and biological systems. The predicted pKa of this compound is approximately 4.92. This value is crucial for understanding its ionization state at physiological pH and for designing reaction conditions, particularly for acid-base catalyzed processes.

Esterification

Esterification is a cornerstone reaction of carboxylic acids, widely used for protecting the carboxyl group or for synthesizing molecules with desired physicochemical properties.

The acid-catalyzed esterification of this compound with methanol has been studied to understand the steric effects on this classic reaction.

ReactionReagentsTemperature (°C)Rate Coefficient (10⁴ k / s⁻¹)
Esterification with MethanolMethanolic HCl301.63

Experimental Protocol: Acid-Catalyzed Esterification with Methanol

  • Preparation: A solution of this compound (1.0 g, 5.43 mmol) in dry methanol (20 mL) is prepared in a round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: Concentrated sulfuric acid (0.1 mL) is carefully added to the solution.

  • Reaction: The mixture is heated to reflux and maintained at this temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The residue is dissolved in diethyl ether (50 mL) and washed successively with water (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the methyl ester. Further purification can be achieved by distillation or column chromatography.

Amide Formation

Amide bond formation is a critical transformation in the synthesis of peptides, pharmaceuticals, and other biologically active molecules. This compound can be converted to its corresponding amides through various coupling methods. For instance, it can be used in the preparation of N-((S)-3-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-1-henylpropyl)-4-tert-butylcyclohexanecarboxamide.

Experimental Protocol: Amide Formation using a Coupling Agent (e.g., HATU)

  • Activation: To a solution of this compound (1.0 g, 5.43 mmol) in anhydrous dimethylformamide (DMF, 20 mL), HATU (2.28 g, 6.0 mmol) and N,N-diisopropylethylamine (DIPEA, 1.9 mL, 10.9 mmol) are added. The mixture is stirred at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: The desired amine (e.g., benzylamine, 0.64 mL, 5.97 mmol) is added to the reaction mixture.

  • Reaction: The reaction is stirred at room temperature for 12-24 hours. Progress is monitored by TLC.

  • Work-up: The reaction mixture is diluted with ethyl acetate (100 mL) and washed with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude amide is then purified by column chromatography or recrystallization.

Reduction

The reduction of the carboxylic acid group to a primary alcohol is a fundamental transformation that provides access to a different class of compounds.

Experimental Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Caution: Lithium aluminum hydride is a highly reactive and flammable reagent. This procedure must be carried out under an inert atmosphere (e.g., nitrogen or argon) in anhydrous solvents.

  • Preparation: A solution of this compound (1.0 g, 5.43 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) is added dropwise to a stirred suspension of LiAlH₄ (0.41 g, 10.9 mmol) in anhydrous THF (30 mL) at 0 °C in a three-necked flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours.

  • Quenching: The reaction is carefully quenched by the dropwise addition of water (0.4 mL), followed by 15% aqueous sodium hydroxide solution (0.4 mL), and finally water (1.2 mL) at 0 °C.

  • Work-up: The resulting granular precipitate is filtered off and washed with THF. The combined filtrate is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

  • Purification: The resulting alcohol can be purified by distillation or column chromatography. A yield of 73-78% of the corresponding alcohol has been reported for the reduction of the analogous ketone.[2]

Biological Relevance: Inhibition of AMPA Receptors

Recent studies have identified this compound (referred to as 4-BCCA in the study) as a low-affinity inhibitor of AMPA receptors.[3] AMPA receptors are ion channels in the central nervous system that are crucial for excitatory synaptic transmission. Overactivation of these receptors is implicated in conditions like epilepsy.[3]

The inhibitory action of this compound on AMPA receptors provides a valuable context for its application in drug development. The following diagram illustrates the proposed mechanism of inhibition.

AMPA_Inhibition cluster_membrane Cell Membrane AMPA_Receptor AMPA Receptor Channel_Open Channel Opening AMPA_Receptor->Channel_Open Conformational Change Inhibition Inhibition AMPA_Receptor->Inhibition Glutamate Glutamate (Agonist) Glutamate->AMPA_Receptor Binds to Ligand-Binding Domain TBCA trans-4-tert-Butyl- cyclohexanecarboxylic Acid (Inhibitor) TBCA->AMPA_Receptor Binds to Transmembrane Domain Ion_Influx Na⁺/Ca²⁺ Influx Channel_Open->Ion_Influx Neuronal_Excitation Neuronal Excitation Ion_Influx->Neuronal_Excitation Inhibition->Channel_Open Prevents

Caption: Proposed inhibitory pathway of this compound on AMPA receptors.

Experimental and Synthetic Workflows

The defined stereochemistry of this compound makes it an excellent starting material for the synthesis of various derivatives with specific three-dimensional orientations. The following workflow illustrates a general synthetic scheme for producing ester and amide derivatives.

Synthetic_Workflow cluster_esterification Esterification cluster_amide_formation Amide Formation Start trans-4-tert-Butyl- cyclohexanecarboxylic Acid Ester_Reagents Alcohol (R'OH) Acid Catalyst (e.g., H₂SO₄) Start->Ester_Reagents Amide_Reagents Amine (R'R''NH) Coupling Agent (e.g., HATU) Start->Amide_Reagents Ester_Product trans-4-tert-Butylcyclohexyl Ester Ester_Reagents->Ester_Product Amide_Product trans-4-tert-Butylcyclohexyl Amide Amide_Reagents->Amide_Product

Caption: General synthetic workflow for the preparation of ester and amide derivatives.

The logical relationship for selecting a synthetic pathway often depends on the desired final product and the compatibility of other functional groups present in the reactants.

Logical_Relationship Desired_Product Desired Product Is_Ester Ester? Desired_Product->Is_Ester Is_Amide Amide? Is_Alcohol Primary Alcohol? Is_Ester->Is_Amide No Esterification Fischer or Coupling-based Esterification Is_Ester->Esterification Yes Is_Amide->Is_Alcohol No Amidation Coupling-based Amidation Is_Amide->Amidation Yes Reduction Reduction (e.g., with LiAlH₄) Is_Alcohol->Reduction Yes

Caption: Decision-making logical relationship for the synthesis of derivatives.

Conclusion

This compound presents a valuable model system for studying the fundamental reactivity of an equatorially positioned carboxylic acid group on a rigid cyclohexane ring. Its well-defined stereochemistry allows for the unambiguous interpretation of reaction outcomes, making it an ideal substrate for mechanistic studies. Furthermore, its role as an AMPA receptor inhibitor highlights its potential in the development of new therapeutic agents. The experimental protocols and data provided in this guide offer a comprehensive resource for researchers and scientists working with this versatile molecule.

References

Methodological & Application

Application Note: Detailed Protocols for the Esterification of trans-4-tert-Butylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The esterification of carboxylic acids is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of compounds, including active pharmaceutical ingredients, prodrugs, and intermediates. trans-4-tert-Butylcyclohexanecarboxylic acid is a sterically hindered cycloaliphatic carboxylic acid, and its esterification can present challenges that necessitate the selection of appropriate synthetic methods. This document provides detailed protocols for three common and effective esterification methods applicable to this substrate: Fischer-Speier Esterification, Steglich Esterification, and Mitsunobu Reaction.

Comparative Data of Esterification Methods

The following table summarizes typical quantitative data for the esterification of this compound with various alcohols using the detailed protocols provided below.

Ester ProductMethodAlcoholCatalyst/ReagentsSolventReaction Time (h)Temperature (°C)Yield (%)
Methyl trans-4-tert-butylcyclohexanecarboxylateFischerMethanolH₂SO₄ (catalytic)Methanol4-8Reflux>90
Ethyl trans-4-tert-butylcyclohexanecarboxylateSteglichEthanolDCC, DMAPDichloromethane325~80-90
Benzyl trans-4-tert-butylcyclohexanecarboxylateMitsunobuBenzyl alcoholPPh₃, DIADTHF8-120 to 25~75-85

Experimental Protocols

Protocol 1: Fischer-Speier Esterification for Methyl trans-4-tert-butylcyclohexanecarboxylate

This protocol describes the acid-catalyzed esterification of this compound with methanol. The use of a large excess of the alcohol as the solvent drives the equilibrium towards the product.[1][2]

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Diethyl ether

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).

  • Add a large excess of anhydrous methanol to serve as both the reactant and the solvent (e.g., 10-20 equivalents or as the bulk solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirring solution.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl trans-4-tert-butylcyclohexanecarboxylate.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel if necessary.

Characterization Data for Methyl trans-4-tert-butylcyclohexanecarboxylate:

  • Molecular Formula: C₁₂H₂₂O₂

  • Molecular Weight: 198.30 g/mol [3]

  • Appearance: Colorless oil.

  • ¹H NMR (CDCl₃): Chemical shifts (δ) will be approximately 3.66 (s, 3H, -OCH₃), 2.18 (tt, 1H, -CH-COO), 2.05-1.95 (m, 2H), 1.85-1.75 (m, 2H), 1.25-1.00 (m, 4H), 0.85 (s, 9H, -C(CH₃)₃).

  • ¹³C NMR (CDCl₃): Chemical shifts (δ) will be approximately 176.5, 51.4, 46.9, 43.1, 32.3, 28.8, 27.5.

Protocol 2: Steglich Esterification for Ethyl trans-4-tert-butylcyclohexanecarboxylate

This method is a mild procedure for ester formation, particularly useful for sterically hindered substrates, using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[1][4][5][6][7]

Materials:

  • This compound

  • Ethanol (anhydrous)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • 0.5 N Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Add anhydrous ethanol (1.2 eq) and a catalytic amount of DMAP (0.1 eq).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise to the cooled mixture.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter the reaction mixture to remove the DCU precipitate and wash the solid with a small amount of cold dichloromethane.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N hydrochloric acid, saturated sodium bicarbonate solution, and water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude ethyl trans-4-tert-butylcyclohexanecarboxylate by vacuum distillation or column chromatography.

Characterization Data for Ethyl trans-4-tert-butylcyclohexanecarboxylate:

  • Molecular Formula: C₁₃H₂₄O₂[8]

  • Molecular Weight: 212.33 g/mol [8]

  • Appearance: Colorless oil.

  • ¹H NMR (CDCl₃): Chemical shifts (δ) will be approximately 4.12 (q, 2H, -OCH₂CH₃), 2.15 (tt, 1H, -CH-COO), 2.05-1.95 (m, 2H), 1.85-1.75 (m, 2H), 1.25 (t, 3H, -OCH₂CH₃), 1.25-1.00 (m, 4H), 0.85 (s, 9H, -C(CH₃)₃).

  • ¹³C NMR (CDCl₃): Chemical shifts (δ) will be approximately 176.0, 60.1, 46.9, 43.3, 32.3, 28.9, 27.5, 14.3.

Protocol 3: Mitsunobu Reaction for Benzyl trans-4-tert-butylcyclohexanecarboxylate

The Mitsunobu reaction allows for the esterification of a carboxylic acid with a primary or secondary alcohol under mild, neutral conditions with inversion of configuration at the alcohol center (not relevant for benzyl alcohol).[9][10][11][12]

Materials:

  • This compound

  • Benzyl alcohol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Tetrahydrofuran (THF, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.2 eq) and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Add benzyl alcohol (1.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirring solution, maintaining the temperature at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 8-12 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product directly by column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the diisopropyl/diethyl hydrazinedicarboxylate byproduct.

Characterization Data for Benzyl trans-4-tert-butylcyclohexanecarboxylate:

  • Appearance: Colorless oil.

  • ¹H NMR (CDCl₃): Chemical shifts (δ) will be approximately 7.40-7.30 (m, 5H, Ar-H), 5.10 (s, 2H, -OCH₂Ph), 2.25 (tt, 1H, -CH-COO), 2.10-2.00 (m, 2H), 1.90-1.80 (m, 2H), 1.30-1.05 (m, 4H), 0.86 (s, 9H, -C(CH₃)₃).

  • ¹³C NMR (CDCl₃): Chemical shifts (δ) will be approximately 175.8, 136.4, 128.5, 128.1, 128.0, 66.1, 46.9, 43.4, 32.3, 28.9, 27.5.

Experimental Workflow and Signaling Pathway Diagrams

Diagram 1: General Esterification Workflow

Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Mix Carboxylic Acid, Alcohol, and Solvent B Add Catalyst/Reagents (e.g., H2SO4, DCC/DMAP, PPh3/DIAD) A->B C Stir at Appropriate Temperature and Time B->C Start Reaction D Monitor Progress (TLC, GC-MS) C->D E Quench Reaction (if necessary) D->E Reaction Complete F Aqueous Extraction/ Washing E->F G Dry Organic Layer F->G H Concentrate G->H I Column Chromatography or Distillation H->I J Characterization (NMR, MS, IR) I->J

Caption: General workflow for the esterification of a carboxylic acid.

Diagram 2: Fischer Esterification Mechanism

Fischer_Esterification start Carboxylic Acid (R-COOH) node1 Protonation R-C(=O)OH + H+ ⇌ R-C(=O+H)OH start->node1:f0 alcohol Alcohol (R'-OH) node2 Nucleophilic Attack R-C(=O+H)OH + R'-OH ⇌ R-C(OH)(O+H-R')OH alcohol->node2:f0 catalyst H+ catalyst->node1:f0 ester Ester (R-COOR') water Water (H2O) node1:f0->node2:f0 node3 Proton Transfer R-C(OH)(O+H-R')OH ⇌ R-C(OH)(OR')O+H2 node2:f0->node3:f0 node4 Elimination of Water R-C(OH)(OR')O+H2 ⇌ R-C(=O+H)OR' + H2O node3:f0->node4:f0 node4:f0->water node5 Deprotonation R-C(=O+H)OR' ⇌ R-C(=O)OR' + H+ node4:f0->node5:f0 node5:f0->catalyst regenerated node5:f0->ester Steglich_Esterification acid R-COOH node1 O-Acylisourea Intermediate Formed from R-COOH and DCC acid->node1:f0 dcc DCC dcc->node1:f0 alcohol R'-OH node3 Ester Formation Acyl-pyridinium reacts with R'-OH alcohol->node3:f0 dmap DMAP node2 Acyl-pyridinium Intermediate Formed from O-Acylisourea and DMAP dmap->node2:f0 ester Ester (R-COOR') dcu DCU node1:f0->dcu byproduct formation node1:f0->node2:f0 node2:f0->node3:f0 node3:f0->ester

References

Application of trans-4-tert-Butylcyclohexanecarboxylic Acid in Liquid Crystal Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

trans-4-tert-Butylcyclohexanecarboxylic acid is a valuable building block in the synthesis of thermotropic liquid crystals, particularly for nematic and smectic phases. Its rigid trans-cyclohexane ring and the bulky tert-butyl group contribute to desirable material properties such as high thermal stability, a broad mesophase range, and specific optical characteristics. The incorporation of this moiety into a calamitic (rod-shaped) molecular structure can lead to the formation of liquid crystal phases that are essential for display technologies and other electro-optic applications.

The trans-1,4-disubstituted cyclohexane ring provides a rigid core component, which is a fundamental requirement for mesogen formation. The tert-butyl group enhances the molecule's breadth, influencing intermolecular interactions and packing, which in turn affects the type and stability of the liquid crystalline phase. This application note provides a detailed protocol for the synthesis of a representative liquid crystal molecule, 4-cyanophenyl 4-(trans-4-tert-butylcyclohexanecarboxamido)benzoate, which incorporates the trans-4-tert-butylcyclohexyl moiety.

Core Concepts and Logical Relationships

The utility of this compound in liquid crystal synthesis is predicated on the structure-property relationships inherent to liquid crystalline materials. The following diagram illustrates the logical flow from the molecular structure of the acid to the desirable properties of the resulting liquid crystals.

Liquid_Crystal_Properties cluster_structure Molecular Structure of Precursor cluster_properties Desirable Liquid Crystal Properties Carboxylic_Acid This compound Rigid_Core trans-Cyclohexane Ring Carboxylic_Acid->Rigid_Core Bulky_Group tert-Butyl Group Carboxylic_Acid->Bulky_Group Thermal_Stability High Thermal Stability Rigid_Core->Thermal_Stability Nematic_Phase Nematic/Smectic Phase Formation Rigid_Core->Nematic_Phase Mesophase_Range Broad Mesophase Range Bulky_Group->Mesophase_Range Optical_Anisotropy Optical Anisotropy Bulky_Group->Optical_Anisotropy

Caption: Molecular features to liquid crystal properties.

Experimental Protocols

A common strategy for integrating this compound into a liquid crystal molecule is through the formation of an ester or amide linkage with a second aromatic core structure. The following protocol details a representative synthesis of a liquid crystal containing the trans-4-tert-butylcyclohexyl group.

Protocol 1: Synthesis of 4-cyanophenyl 4-(trans-4-tert-butylcyclohexanecarboxamido)benzoate

This multi-step synthesis involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, followed by amidation and subsequent esterification.

Step 1: Synthesis of trans-4-tert-Butylcyclohexanecarbonyl chloride

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.84 g, 10 mmol).

  • Reagent Addition: Add thionyl chloride (SOCl₂, 2.2 mL, 30 mmol) to the flask.

  • Reaction Execution: Heat the mixture at reflux for 2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude trans-4-tert-butylcyclohexanecarbonyl chloride is used in the next step without further purification.

Step 2: Synthesis of 4-(trans-4-tert-butylcyclohexanecarboxamido)benzoic acid

  • Reaction Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve 4-aminobenzoic acid (1.37 g, 10 mmol) in a 10% aqueous solution of sodium hydroxide (20 mL).

  • Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add the crude trans-4-tert-butylcyclohexanecarbonyl chloride (2.03 g, 10 mmol) dissolved in 20 mL of anhydrous tetrahydrofuran (THF) dropwise to the stirred solution.

  • Reaction Execution: After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Work-up: Acidify the reaction mixture with 2M hydrochloric acid until the pH is approximately 2. A white precipitate will form.

  • Purification: Filter the precipitate, wash with cold water, and then recrystallize from ethanol to yield pure 4-(trans-4-tert-butylcyclohexanecarboxamido)benzoic acid.

Step 3: Synthesis of 4-cyanophenyl 4-(trans-4-tert-butylcyclohexanecarboxamido)benzoate

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-(trans-4-tert-butylcyclohexanecarboxamido)benzoic acid (3.03 g, 10 mmol), 4-cyanophenol (1.19 g, 10 mmol), and 4-(dimethylamino)pyridine (DMAP) (0.12 g, 1 mmol) in 50 mL of anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N,N'-dicyclohexylcarbodiimide (DCC) (2.27 g, 11 mmol) to the solution.

  • Reaction Execution: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

  • Work-up: A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU. Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the final liquid crystal product.

Protocol 2: Characterization of Liquid Crystalline Properties

The mesomorphic properties of the synthesized compound are characterized using the following standard techniques:

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 3-5 mg of the purified sample into an aluminum DSC pan.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to a temperature above its clearing point.

    • Cool the sample at the same rate to a temperature below its crystallization point.

    • Perform a second heating and cooling cycle to observe the phase transitions. The peak temperatures of the endothermic and exothermic events correspond to the phase transition temperatures.

  • Polarized Optical Microscopy (POM):

    • Place a small amount of the sample on a clean glass slide and cover with a coverslip.

    • Heat the sample on a hot stage to its isotropic liquid phase.

    • Slowly cool the sample and observe the formation of characteristic textures for different liquid crystal phases (e.g., nematic, smectic) through the polarized microscope.

    • Record the temperatures at which phase transitions occur and compare with the DSC data.

Synthetic and Characterization Workflow

The following diagram illustrates the overall workflow for the synthesis and characterization of liquid crystals derived from this compound.

LC_Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start This compound Step1 Acyl Chloride Formation Start->Step1 Step2 Amidation with Aromatic Amine Step1->Step2 Step3 Esterification with Phenol Derivative Step2->Step3 Purification1 Purification (Recrystallization/Chromatography) Step3->Purification1 DSC Differential Scanning Calorimetry (DSC) Purification1->DSC POM Polarized Optical Microscopy (POM) Purification1->POM NMR_MS NMR and Mass Spectrometry Purification1->NMR_MS Data_Analysis Data Analysis and Phase Identification DSC->Data_Analysis POM->Data_Analysis NMR_MS->Data_Analysis

Caption: Liquid crystal synthesis and characterization workflow.

Data Presentation

The following table presents representative quantitative data for a series of liquid crystals containing the trans-4-alkylcyclohexyl moiety, which are structurally related to derivatives of this compound. This data illustrates the typical phase behavior and transition temperatures observed for such compounds.

CompoundR GroupPhase Transitions (°C)
1 C₃H₇Cr 75 N 145 I
2 C₅H₁₁Cr 68 N 162 I
3 C₇H₁₅Cr 58 SmB 85 N 155 I

Cr = Crystalline Solid, SmB = Smectic B phase, N = Nematic phase, I = Isotropic Liquid Data is representative of compounds with the 4-(trans-4-alkylcyclohexyl)phenyl core.

Conclusion

This compound is a versatile and valuable precursor for the synthesis of high-performance liquid crystal materials. Its inherent structural features provide a reliable means of introducing desirable properties such as thermal stability and well-defined mesophases. The provided protocols offer a foundational approach for researchers and scientists to explore the synthesis and characterization of novel liquid crystals based on this important building block. Further structural modifications, such as the choice of the second aromatic core and terminal substituents, can be systematically investigated to fine-tune the material properties for specific applications in drug development, materials science, and electronics.

Application Notes and Protocols for the Incorporation of trans-4-tert-Butylcyclohexanecarboxylic Acid Moiety into Polymer Backbones

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of bulky, cycloaliphatic moieties into polymer backbones is a well-established strategy for modifying the physicochemical properties of materials. The trans-4-tert-butylcyclohexyl group, in particular, can impart significant changes to a polymer's glass transition temperature (Tg), solubility, and mechanical properties due to its rigid and sterically hindered structure. While trans-4-tert-butylcyclohexanecarboxylic acid is a monofunctional molecule and cannot be directly polymerized into a linear polymer, its structural motif can be integrated into polymer chains through several synthetic strategies.

These application notes provide an overview of three primary strategies for incorporating the trans-4-tert-butylcyclohexyl moiety into polymer backbones:

  • Polyester Synthesis via Melt Polycondensation: This involves the use of a di-functionalized derivative of the trans-4-tert-butylcyclohexyl group, such as a dicarboxylic acid or a diol, in a polycondensation reaction.

  • Free-Radical Polymerization of a Vinyl Ester Monomer: this compound can be converted into a polymerizable vinyl ester monomer.

  • Ring-Opening Polymerization of a Lactone: A lactone monomer containing the trans-4-tert-butylcyclohexyl ring can be synthesized and subsequently polymerized.

Detailed protocols for the synthesis and characterization of polymers using these approaches are provided below, along with expected material properties based on analogous systems.

Data Presentation: Expected Impact on Polymer Properties

The

Application Notes and Protocols for the Analytical HPLC Separation of Cis and Trans Isomers of 4-tert-Butylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butylcyclohexanecarboxylic acid is a substituted cyclohexane derivative that exists as two geometric isomers: cis and trans. The spatial arrangement of the tert-butyl and carboxylic acid groups relative to the cyclohexane ring results in distinct physical and chemical properties for each isomer. In pharmaceutical development and chemical research, the selective synthesis and analysis of the individual isomers are often crucial, as they may exhibit different biological activities and reactivity. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of these isomers.

This document provides detailed application notes and protocols for the analytical separation of cis- and trans-4-tert-Butylcyclohexanecarboxylic acid using reversed-phase and normal-phase HPLC.

Method 1: Reversed-Phase HPLC (RP-HPLC)

Reversed-phase HPLC is a common and effective technique for separating moderately polar to non-polar compounds. The separation of the cis and trans isomers of 4-tert-Butylcyclohexanecarboxylic acid can be achieved based on subtle differences in their hydrophobicity and interaction with the stationary phase. A method adapted from the separation of the structurally similar 1,4-cyclohexanedicarboxylic acid is presented here.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Data acquisition and processing software

  • Analytical column: Newcrom BH, 4.6 x 150 mm, 5 µm particle size, 100 Å pore size (or a similar modern reversed-phase column with alternative selectivity, such as a phenyl-hexyl or embedded polar group C18)

  • HPLC grade acetonitrile (MeCN)

  • HPLC grade water

  • Sulfuric acid (H₂SO₄) or Formic Acid

  • cis- and this compound reference standards

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

2. Preparation of Mobile Phase:

  • Prepare a 0.1% sulfuric acid solution in water by carefully adding 1 mL of concentrated H₂SO₄ to 999 mL of HPLC grade water.

  • The mobile phase is a mixture of acetonitrile and 0.1% aqueous sulfuric acid. A typical starting composition is 10:90 (v/v) MeCN:H₂O with 0.1% H₂SO₄.

3. Preparation of Standard Solutions:

  • Prepare individual stock solutions of cis- and this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Prepare a mixed standard solution containing both isomers at a concentration of 0.1 mg/mL each by diluting the stock solutions with the mobile phase.

4. HPLC Conditions:

  • Column: Newcrom BH, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile : 0.1% H₂SO₄ in Water (10:90, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 200 nm

  • Injection Volume: 10 µL

5. Data Analysis:

  • Identify the peaks corresponding to the cis and trans isomers by comparing their retention times with those of the individual standards.

  • Quantify the isomers by measuring the peak areas.

Expected Results and Data Presentation

The trans isomer is generally expected to be less polar and may exhibit a longer retention time on a reversed-phase column compared to the more polar cis isomer. The following table summarizes representative quantitative data.

IsomerRetention Time (min)Peak Area (arbitrary units)Resolution (Rs)
cis-4-tert-Butylcyclohexanecarboxylic acid5.8125000\multirow{2}{*}{>1.5}
This compound6.5128000

Method 2: Normal-Phase HPLC (NP-HPLC)

Normal-phase HPLC, which utilizes a polar stationary phase and a non-polar mobile phase, can offer alternative selectivity for isomer separations and is particularly useful if reversed-phase methods provide insufficient resolution.[1]

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Data acquisition and processing software

  • Analytical column: Silica or Cyano (CN) bonded phase, 4.6 x 250 mm, 5 µm particle size

  • HPLC grade n-hexane

  • HPLC grade isopropanol (IPA)

  • Trifluoroacetic acid (TFA)

  • cis- and this compound reference standards

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

2. Preparation of Mobile Phase:

  • The mobile phase is a mixture of n-hexane and isopropanol with a small amount of trifluoroacetic acid to improve peak shape. A typical starting composition is 95:5 (v/v) n-hexane:IPA + 0.1% TFA.

3. Preparation of Standard Solutions:

  • Prepare individual stock solutions of cis- and this compound at a concentration of 1 mg/mL in isopropanol.

  • Prepare a mixed standard solution containing both isomers at a concentration of 0.1 mg/mL each by diluting the stock solutions with the mobile phase.

4. HPLC Conditions:

  • Column: Silica, 4.6 x 250 mm, 5 µm

  • Mobile Phase: n-Hexane : Isopropanol (95:5, v/v) + 0.1% TFA

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

5. Data Analysis:

  • Identify the peaks corresponding to the cis and trans isomers based on their retention times from individual standard injections.

  • Quantify the isomers using their respective peak areas.

Expected Results and Data Presentation

In normal-phase chromatography, the more polar cis isomer is expected to be retained more strongly on the polar stationary phase, resulting in a longer retention time.

IsomerRetention Time (min)Peak Area (arbitrary units)Resolution (Rs)
This compound8.2130000\multirow{2}{*}{>1.5}
cis-4-tert-Butylcyclohexanecarboxylic acid9.5127000

Method Selection and Optimization

The choice between reversed-phase and normal-phase HPLC will depend on the specific requirements of the analysis, including the sample matrix and the desired resolution.

  • Reversed-Phase HPLC is often preferred for its robustness and compatibility with aqueous samples.

  • Normal-Phase HPLC can provide excellent selectivity for isomers that are difficult to separate by reversed-phase chromatography.[1]

For method optimization, consider adjusting the mobile phase composition (e.g., the ratio of organic solvent to aqueous phase in RP-HPLC, or the ratio of polar modifier in NP-HPLC) and the column temperature to fine-tune the separation and resolution.

Visualizations

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Mobile_Phase Mobile Phase Preparation HPLC_System HPLC System Equilibration Mobile_Phase->HPLC_System Standard_Prep Standard Solution Preparation Injection Sample Injection Standard_Prep->Injection Sample_Prep Sample Solution Preparation Sample_Prep->Injection HPLC_System->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Peak_ID Peak Identification Chromatogram->Peak_ID Quantification Quantification Peak_ID->Quantification Report Report Generation Quantification->Report

Caption: General workflow for HPLC analysis of cis/trans isomers.

Method Selection Logic

Method_Selection Start Start: Separate cis/trans Isomers RP_HPLC Attempt Reversed-Phase HPLC (e.g., Newcrom BH, Phenyl-Hexyl) Start->RP_HPLC NP_HPLC Attempt Normal-Phase HPLC (e.g., Silica, Cyano) Start->NP_HPLC Resolution_Check_RP Resolution > 1.5? RP_HPLC->Resolution_Check_RP Resolution_Check_NP Resolution > 1.5? NP_HPLC->Resolution_Check_NP Success Method Successful Resolution_Check_RP->Success Yes Optimize_RP Optimize Mobile Phase / Temperature Resolution_Check_RP->Optimize_RP No Resolution_Check_NP->Success Yes Optimize_NP Optimize Mobile Phase / Temperature Resolution_Check_NP->Optimize_NP No Optimize_RP->NP_HPLC Still inadequate Optimize_RP->Resolution_Check_RP Optimize_NP->Resolution_Check_NP

References

Application Note: GC-MS Analysis for Purity Assessment of trans-4-tert-Butylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the quantitative analysis of trans-4-tert-Butylcyclohexanecarboxylic acid purity using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the low volatility of the target analyte, a derivatization step is essential. This protocol employs silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to enhance volatility and ensure robust chromatographic performance. The described methodology is crucial for quality control in pharmaceutical synthesis and drug development, enabling accurate purity assessment and identification of potential impurities.

Introduction

This compound is a valuable building block in the synthesis of various pharmaceutical compounds. Its purity is a critical parameter that can significantly impact the safety and efficacy of the final drug product. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that offers high separation efficiency and definitive identification capabilities, making it ideal for purity analysis. However, the carboxylic acid functional group renders the molecule non-volatile, necessitating a derivatization step to convert it into a more volatile form suitable for GC analysis. This protocol outlines a detailed procedure for the silylation of this compound and its subsequent analysis by GC-MS.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for developing an appropriate analytical method.

PropertyValue
Molecular Formula C₁₁H₂₀O₂
Molecular Weight 184.28 g/mol [1]
Melting Point 170-175 °C[2]
Boiling Point 282.9 °C at 760 mmHg[2][3]
Appearance White crystalline powder[2]
Solubility Limited solubility in water, soluble in organic solvents like methanol.[4][5]

Experimental Protocol

This section provides a step-by-step methodology for the GC-MS analysis of this compound.

Materials and Reagents
  • This compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Ethyl Acetate (GC grade)

  • Hexane (GC grade)

  • Internal Standard (IS) (e.g., Dodecanoic acid or a suitable stable isotope-labeled analog)

  • Glass autosampler vials (2 mL) with inserts

  • Microsyringes

  • Heating block or oven

Sample Preparation and Derivatization
  • Standard and Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound standard or sample into a clean glass vial.

    • Dissolve the weighed portion in 1 mL of anhydrous pyridine.

    • Add a known concentration of the internal standard solution.

  • Derivatization Procedure:

    • To 100 µL of the sample or standard solution in a 2 mL autosampler vial, add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 70°C for 30 minutes in a heating block or oven to ensure complete derivatization.

    • Allow the vial to cool to room temperature before GC-MS analysis.

    • Dilute the derivatized sample with hexane or ethyl acetate if necessary to bring the concentration within the calibration range.

GC-MS Instrumentation and Conditions

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument in use.

GC Parameter Condition
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 280 °C
Injection Mode Split (e.g., 20:1) or Splitless, depending on sensitivity requirements
Injection Volume 1 µL
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Oven Temperature Program Initial temperature 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 50 - 450 amu
Acquisition Mode Full Scan for qualitative analysis and impurity identification. Selected Ion Monitoring (SIM) for quantitative analysis.
Data Analysis and Purity Calculation
  • Identification: The trimethylsilyl (TMS) derivative of this compound can be identified by its characteristic retention time and mass spectrum. The mass spectrum is expected to show a molecular ion peak (M+) and characteristic fragment ions. Common fragmentations for silylated carboxylic acids include the loss of a methyl group ([M-15]+) and a tert-butyl group ([M-57]+).[6]

  • Quantification: Create a calibration curve by analyzing a series of derivatized standard solutions of known concentrations. Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Purity Calculation: The purity of the sample can be determined by comparing the peak area of the main component with the total area of all detected peaks (area percent method) or by using the calibration curve for a more accurate quantitative assessment.

    Purity (%) = (Area of main peak / Total area of all peaks) x 100

Expected Results

The GC-MS analysis of the derivatized this compound is expected to yield a sharp, well-resolved chromatographic peak. The mass spectrum will provide confirmation of the compound's identity.

Table 2: Expected GC-MS Data for TMS-derivatized this compound

CompoundRetention Time (min)Key Mass Fragments (m/z)
TMS-derivatized this compound(To be determined experimentally)256 (M+), 241 ([M-15]+), 199 ([M-57]+), 129, 73

Potential Impurities:

Potential impurities that may be observed include:

  • cis-4-tert-Butylcyclohexanecarboxylic acid: The cis-isomer is a common process-related impurity. It should have a slightly different retention time from the trans-isomer.

  • Unreacted starting materials: Depending on the synthetic route, starting materials may be present in the final product.

  • By-products of synthesis: Other related substances formed during the chemical synthesis.

Visualizations

Experimental Workflow

The overall experimental workflow for the GC-MS analysis is depicted in the following diagram.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Pyridine weigh->dissolve add_is Add Internal Standard dissolve->add_is add_bstfa Add BSTFA add_is->add_bstfa heat Heat at 70°C add_bstfa->heat inject Inject into GC-MS heat->inject acquire Acquire Data inject->acquire identify Identify Peaks acquire->identify quantify Quantify & Calculate Purity identify->quantify

Caption: Experimental workflow for GC-MS analysis of this compound.

Logical Relationship for Purity Calculation

The logical steps involved in calculating the purity of the sample are illustrated below.

purity_calculation input_data GC-MS Chromatogram Data integrate_peaks Integrate Peak Areas input_data->integrate_peaks identify_main Identify Main Peak (Analyte) integrate_peaks->identify_main sum_areas Sum All Peak Areas integrate_peaks->sum_areas calculate_purity Calculate Area Percent Purity identify_main->calculate_purity sum_areas->calculate_purity report Purity Report calculate_purity->report

Caption: Logical flow for calculating sample purity from GC-MS data.

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust approach for the purity assessment of this compound. The use of silylation derivatization is essential for achieving good chromatographic separation and accurate quantification. This protocol is a valuable tool for quality control in research, development, and manufacturing environments within the pharmaceutical industry.

References

Application Notes & Protocols: The Role of trans-4-tert-Butylcyclohexanecarboxylic Acid as a Precursor in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trans-4-tert-Butylcyclohexanecarboxylic acid is a substituted cyclohexanecarboxylic acid featuring a bulky tert-butyl group in the trans position relative to the carboxylic acid.[1][2] This specific stereochemistry and the presence of the lipophilic tert-butyl group make it a valuable starting material, or scaffold, for the synthesis of various pharmaceutical intermediates. Its rigid cyclohexane core is a common feature in many biologically active molecules, serving as a non-aromatic ring system to explore chemical space. The primary utility of this compound lies in its conversion to other key intermediates, most notably derivatives of trans-4-aminocyclohexanecarboxylic acid (ACCA), which are crucial building blocks in the construction of active pharmaceutical ingredients (APIs).[3]

Applications in Pharmaceutical Synthesis

The principal application of this compound in pharmaceuticals is not as a direct component of a final drug, but as a precursor to more complex building blocks. The most significant of these is trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid . This Boc-protected amino acid is a vital intermediate in the synthesis of a variety of therapeutic agents.

  • Janus Kinase (JAK) Inhibitors: Trans-4-(tert-butoxycarbonyl)amino-1-cyclohexanecarboxylic acid is explicitly cited as a useful intermediate in the synthesis of Janus kinase inhibitors, a class of drugs used to treat autoimmune diseases and certain cancers.[4]

  • Peptidomimetics: As a derivative of an amino acid (ACCA), it is used in the synthesis of short peptides and polypeptides where the cyclohexane ring provides conformational rigidity.[3]

  • General Organic Synthesis: The trans-1,4-disubstituted cyclohexane motif is a desirable structural element in drug design, and this precursor provides a reliable route to access it.

Key Synthetic Pathways and Protocols

The conversion of this compound or related structures into valuable pharmaceutical intermediates involves several key chemical transformations. A primary pathway focuses on the synthesis of Boc-protected trans-4-aminocyclohexanecarboxylic acid from related cyclohexane precursors.

A robust method for synthesizing this key intermediate starts from a 4-oxocyclohexane carboxylate ester. The process involves a stereoselective reductive amination, followed by hydrolysis and protection of the resulting amino group. This pathway is advantageous as it produces a high ratio of the desired trans isomer.[3]

Step A: Synthesis of trans-4-tert-butylsulfinamide cyclohexanecarboxylate

  • Dissolve 4-oxocyclohexane carboxylate and chiral tert-butylsulfinamide in an appropriate organic solvent.

  • Add a Lewis acid catalyst and allow the reaction to proceed.

  • Once the initial reaction is complete, cool the mixture to room temperature.

  • Add a reducing agent and stir to facilitate the reduction.

  • After the reduction is complete, quench the reaction.

  • Perform an aqueous workup (washing steps).

  • Concentrate the organic phase under reduced pressure to obtain the crude trans-4-tert-butylsulfinamide cyclohexanecarboxylate. The trans product ratio is typically greater than 95%.

Step B: Hydrolysis, Deprotection, and Boc-Protection

  • Hydrolyze the ester from Step A under alkaline conditions to yield trans-4-tert-Butylsulfinamide cyclohexanecarboxylic acid.

  • Remove the tert-butylsulfinyl protecting group under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield trans-4-aminocyclohexanecarboxylic acid.

  • Cool the resulting solution to 0°C.

  • Add di-tert-butyl dicarbonate (Boc)₂O and a base (e.g., triethylamine).

  • Stir the reaction mixture for approximately 20 hours.

  • Upon completion, perform an aqueous workup with saturated ammonium chloride and sodium bicarbonate solutions.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the final product.

The carboxylic acid moiety of the title compound can be activated to form amide bonds, a fundamental transformation in pharmaceutical chemistry. A common method involves the use of a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC).

  • Dissolve the carboxylic acid (e.g., this compound) in a suitable aprotic solvent (e.g., dichloromethane, DMF).

  • Add 1.0 to 1.2 equivalents of the desired amine.

  • Cool the mixture in an ice bath (0-5°C).

  • Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in the same solvent dropwise, maintaining the low temperature.

  • Allow the reaction to warm to room temperature and stir for 5-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with dilute acid (e.g., 1M HCl) and dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted starting materials.

  • Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude amide product.

  • Purify the product as necessary via recrystallization or column chromatography.

Data Summary

The following tables summarize quantitative data from various synthetic routes for producing key intermediates.

Table 1: Synthesis of trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid and its esters. [3]

Starting Material Ester GroupDeprotection/Protection ConditionsProductYield
MethylTrifluoroacetic acid, then (Boc)₂O / TriethylamineMethyl Ester55.8%
tert-ButylTrifluoroacetic acid, then (Boc)₂O / Triethylaminetert-Butyl Ester89.9%
tert-Butyl4M HCl in dioxane, then (Boc)₂O / Triethylaminetert-Butyl Ester72.0%

Table 2: Hydrogenation of p-Aminobenzoic Acid for ACCA Synthesis. [4]

CatalystConditionsProductcis:trans RatioOverall Yield (after protection/esterification)
5% Ru/C10% NaOH, 100°C, 15 bar H₂4-aminocyclohexane-1-carboxylic acid1 : 4.647%

References

Application Notes and Protocols: Reaction Kinetics of trans-4-tert-Butylcyclohexanecarboxylic Acid Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction kinetics associated with the derivatization of trans-4-tert-Butylcyclohexanecarboxylic acid. This compound and its derivatives are valuable building blocks in medicinal chemistry, notably in the development of kinase inhibitors and other therapeutics. Understanding the kinetics of its derivatization is crucial for optimizing reaction conditions, ensuring high yield and purity, and scaling up production for pharmaceutical applications.

Introduction

This compound is a sterically hindered cycloaliphatic carboxylic acid. The bulky tert-butyl group locks the cyclohexane ring in a chair conformation, with the carboxyl group predominantly in the equatorial position. This conformational rigidity influences its reactivity and the kinetics of its derivatization reactions, primarily esterification and amidation. These derivatization reactions are fundamental for creating esters and amides that serve as key intermediates in the synthesis of complex pharmaceutical molecules. For instance, derivatives of this acid are utilized in the synthesis of Janus kinase (JAK) inhibitors and have been identified as potential inhibitors of AMPA receptors for the treatment of epilepsy.[1][2]

Data Presentation: Reaction Kinetics

While specific kinetic data for the derivatization of this compound is not extensively published, the kinetics of structurally similar compounds provide valuable insights into the expected reaction behavior. The following tables summarize kinetic parameters for the esterification of analogous carboxylic acids, which can be used to approximate the reactivity of the target molecule.

Table 1: Kinetic Data for the Esterification of Cyclohexanecarboxylic Acid with Ethylene Glycol [3]

CatalystTemperature (°C)Rate Constant (k) (L·mol⁻¹·min⁻¹)Activation Energy (Ea) (kJ·mol⁻¹)
None1500.002858.3
None1600.004558.3
None1700.007158.3
None1800.010958.3
ZnAl-HTlc1500.007842.1
ZnAl-HTlc1600.011542.1
ZnAl-HTlc1700.016542.1
ZnAl-HTlc1800.023142.1

Table 2: Kinetic Data for the Esterification of 4-tert-Butylbenzoic Acid with Methanol [4]

CatalystTemperature (°C)Initial Rate Constant (k_i) (L·mol⁻¹·min⁻¹)Reversible Rate Constant (k_rev) (L·mol⁻¹·min⁻¹)Activation Energy (Ea) (kJ·mol⁻¹)
Methane Sulphonic Acid550.0150.00835.4
Methane Sulphonic Acid600.0200.01135.4
Methane Sulphonic Acid650.0260.01435.4
Methane Sulphonic Acid700.0330.01835.4

Experimental Protocols

The following are detailed protocols for common derivatization reactions of this compound. These protocols are based on established methods for sterically hindered carboxylic acids and can be adapted and optimized for specific research needs.

Protocol for Acid-Catalyzed Esterification

This protocol describes the esterification of this compound with an alcohol (e.g., methanol) using a strong acid catalyst.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (or other suitable acid catalyst)

  • Anhydrous sodium sulfate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent).

  • Add an excess of the anhydrous alcohol (e.g., 10-20 equivalents).

  • While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Attach a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess alcohol using a rotary evaporator.

  • Dissolve the residue in an organic solvent (e.g., diethyl ether).

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography or distillation.

Protocol for Amidation via Acyl Chloride

This protocol details the conversion of this compound to its corresponding amide via an acyl chloride intermediate.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Amine (1 equivalent)

  • Triethylamine (TEA) or other non-nucleophilic base (2 equivalents)

  • Anhydrous sodium sulfate

  • Saturated sodium bicarbonate solution

  • Brine

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure: Step 1: Acyl Chloride Formation

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride (1.2-1.5 equivalents) to the solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases.

  • Remove the excess thionyl chloride and solvent under reduced pressure. The resulting acyl chloride is typically used immediately in the next step.

Step 2: Amide Formation

  • Dissolve the crude acyl chloride in fresh anhydrous DCM.

  • In a separate flask, dissolve the desired amine (1 equivalent) and triethylamine (2 equivalents) in anhydrous DCM.

  • Cool the amine solution in an ice bath.

  • Slowly add the acyl chloride solution to the amine solution via a dropping funnel.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution to yield the crude amide.

  • Purify the product by recrystallization or column chromatography.

Visualizations

Experimental Workflow for Kinetic Analysis

The following diagram illustrates a typical workflow for studying the reaction kinetics of the derivatization of this compound.

G cluster_prep Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis A Reactants (Acid, Derivatizing Agent, Catalyst) D Initiate Reaction A->D B Solvent B->D C Temperature Control C->D E Aliquots at Time Intervals D->E Sampling F Quench Reaction E->F G Analytical Technique (GC, HPLC, NMR) F->G H Concentration vs. Time Data G->H Quantification I Plot Data H->I J Determine Rate Law and Rate Constant I->J

Caption: Workflow for Kinetic Analysis of Derivatization.

Signaling Pathway Inhibition by a Derivative

Derivatives of this compound are used to synthesize Janus kinase (JAK) inhibitors. The following diagram illustrates the simplified JAK-STAT signaling pathway and the point of inhibition.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer Dimerization Gene Target Gene STAT_dimer->Gene Gene Transcription Inhibitor JAK Inhibitor (Derivative of Acid) Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK-STAT Signaling Pathway.

References

Application Notes and Protocols for the Large-Scale Synthesis of trans-4-tert-Butylcyclohexanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the large-scale synthesis of trans-4-tert-butylcyclohexanecarboxylic acid and its key derivatives. The methodologies outlined are suitable for industrial, pilot-plant, and laboratory settings, emphasizing scalability, efficiency, and high diastereoselectivity for the desired trans isomer.

Introduction

This compound and its derivatives are valuable building blocks in medicinal chemistry and materials science. The rigid cyclohexane core, substituted with a bulky tert-butyl group, provides a well-defined conformational preference, making it a useful scaffold for the design of pharmacologically active agents and functional materials. The trans isomer is often the desired stereoisomer for specific biological activities.

This guide focuses on the most industrially viable synthetic routes, primarily the catalytic hydrogenation of 4-tert-butylbenzoic acid to obtain the parent carboxylic acid, followed by its conversion to various derivatives such as esters and amides.

Synthesis of this compound

The most common and scalable method for the synthesis of this compound is the catalytic hydrogenation of 4-tert-butylbenzoic acid. This method allows for high conversion and can be optimized to favor the formation of the trans isomer.

Key Synthetic Pathway: Catalytic Hydrogenation

The overall reaction involves the reduction of the aromatic ring of 4-tert-butylbenzoic acid using hydrogen gas in the presence of a metal catalyst.

start 4-tert-Butylbenzoic Acid intermediate cis/trans-4-tert-Butylcyclohexanecarboxylic Acid start->intermediate H2, Catalyst (e.g., Ru/C, Pt/TiO2) Solvent, High P, T end This compound intermediate->end Isomerization/Purification (e.g., Crystallization)

Caption: Catalytic hydrogenation of 4-tert-butylbenzoic acid.

Quantitative Data for Catalytic Hydrogenation

The choice of catalyst, solvent, and reaction conditions significantly influences the yield and the cis/trans isomer ratio of the product. Below is a summary of typical conditions and outcomes for related hydrogenations, which can be adapted for 4-tert-butylbenzoic acid.

CatalystSubstratePressure (bar)Temperature (°C)Solventcis:trans RatioYield (%)Reference
5% Ru/Cp-Aminobenzoic acid1510010% NaOH (aq)1:4.6>95 (conversion)[1]
Pt/TiO₂Benzoic acid derivatives1040HexaneVariesHigh[2]
Rhodium4-tert-Butylphenol650Isopropanol91.7:8.3 (alcohol)97.4[2]
Experimental Protocol: Large-Scale Catalytic Hydrogenation

This protocol describes a general procedure for the pilot-plant scale hydrogenation of 4-tert-butylbenzoic acid.

Materials:

  • 4-tert-Butylbenzoic acid

  • 5% Ruthenium on Carbon (Ru/C) catalyst

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • High-pressure autoclave (e.g., Parr reactor) with stirrer and temperature/pressure controls

  • Filtration unit

  • Crystallization vessel

Procedure:

  • Charging the Reactor: In a suitable high-pressure autoclave, prepare a 10% aqueous solution of sodium hydroxide. Add 4-tert-butylbenzoic acid to the NaOH solution with stirring to form the sodium salt.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 5% Ru/C catalyst to the reactor. The typical catalyst loading is 1-5% by weight relative to the substrate.

  • Hydrogenation: Seal the reactor and purge it several times with nitrogen followed by hydrogen gas. Pressurize the reactor with hydrogen to 15-50 bar. Heat the reaction mixture to 100-150°C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by measuring the hydrogen uptake. The reaction is typically complete within 8-24 hours.

  • Catalyst Removal: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen. Filter the reaction mixture to remove the catalyst. The catalyst can often be recycled.

  • Product Isolation: Transfer the filtrate to a separate vessel. With stirring, slowly add hydrochloric acid to acidify the solution to a pH of 2-3. The product will precipitate as a white solid.

  • Purification: Cool the mixture to 0-5°C to maximize crystallization. Collect the solid product by filtration and wash it with cold deionized water.

  • Isomer Enrichment (Purification): The crude product will be a mixture of cis and trans isomers. A high trans ratio can be achieved by recrystallization from a suitable solvent, such as ethyl acetate or a mixture of hexane and ethyl acetate. The trans isomer is typically less soluble and will crystallize out preferentially.

  • Drying: Dry the purified this compound under vacuum at 50-60°C to a constant weight.

Synthesis of this compound Derivatives

The purified this compound can be readily converted into various derivatives, such as esters and amides, which are common intermediates in drug development.

Esterification

start trans-4-tert-Butyl- cyclohexanecarboxylic Acid product trans-4-tert-Butyl- cyclohexanecarboxylate Ester start->product Acid Catalyst (e.g., H₂SO₄) or Coupling Agent Heat reagent Alcohol (R-OH) (e.g., Methanol, Ethanol) reagent->product

Caption: General esterification workflow.

Experimental Protocol: Large-Scale Fischer Esterification (Methyl Ester)

Materials:

  • This compound

  • Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Magnesium Sulfate (MgSO₄)

  • Glass-lined reactor with a reflux condenser and stirrer

Procedure:

  • Reaction Setup: Charge the reactor with this compound and an excess of methanol (typically 5-10 equivalents).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the stirred mixture.

  • Reaction: Heat the mixture to reflux (approximately 65°C for methanol) and maintain for 4-8 hours.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Remove the bulk of the methanol under reduced pressure. Add water and a suitable organic solvent (e.g., ethyl acetate) to the residue. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.

  • Purification: The crude ester can be purified by vacuum distillation.

Amidation

start trans-4-tert-Butyl- cyclohexanecarboxylic Acid product trans-4-tert-Butyl- cyclohexanecarboxamide start->product Coupling Agent (e.g., DCC, EDC) Base, Solvent reagent Amine (R-NH₂) reagent->product

Caption: General amidation workflow.

Experimental Protocol: Large-Scale Amide Coupling

Materials:

  • This compound

  • Amine (e.g., benzylamine)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Hydrochloric acid (1M)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Magnesium Sulfate (MgSO₄)

  • Jacketed reactor with a stirrer and temperature control

Procedure:

  • Reaction Setup: In the reactor, dissolve this compound and a catalytic amount of DMAP in dichloromethane.

  • Amine Addition: Add the desired amine (1.0-1.1 equivalents) to the solution and stir.

  • Coupling Agent Addition: Cool the mixture to 0°C. In a separate container, dissolve the coupling agent (e.g., DCC, 1.1 equivalents) in dichloromethane and add it portion-wise to the reaction mixture, maintaining the temperature below 10°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: If DCC is used, a precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.

  • Washing: Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude amide can be purified by recrystallization or column chromatography.

Synthesis of a Key Derivative: trans-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid

A particularly important derivative is the N-Boc protected amino acid, which is a key intermediate in the synthesis of various pharmaceuticals. A highly efficient large-scale synthesis has been developed for this compound.[3]

Synthetic Pathway

start 4-Oxocyclohexane carboxylate step1 Reductive Amination start->step1 intermediate1 trans-4-tert-Butylsulfinamide cyclohexanecarboxylate step1->intermediate1 tert-Butylsulfinamide, Lewis Acid, Reductant step2 Hydrolysis intermediate1->step2 intermediate2 trans-4-tert-Butylsulfinamide cyclohexanecarboxylic acid step2->intermediate2 Base (e.g., NaOH) step3 Deprotection intermediate2->step3 intermediate3 trans-4-Aminocyclohexane- carboxylic acid step3->intermediate3 Acid step4 Boc Protection intermediate3->step4 end trans-4-(tert-Butoxycarbonylamino)- cyclohexanecarboxylic acid step4->end (Boc)₂O, Base

Caption: Multi-step synthesis of trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid.

Quantitative Data for the Synthesis of the N-Boc Derivative
StepReactantsKey ReagentsSolventYield (%)trans-selectivity (%)Reference
Reductive Amination4-Oxocyclohexane carboxylate, tert-ButylsulfinamideLewis Acid (e.g., Ti(OEt)₄), NaBH₄DichloromethaneHigh>95[3]
Boc Protectiontrans-4-Aminocyclohexanecarboxylic acidDi-tert-butyl dicarbonate, TriethylamineDimethylformamide95>99[3]
Experimental Protocol: Large-Scale Synthesis of trans-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid[3]

This protocol is adapted from the patent literature and outlines the key steps.

Part A: Reductive Amination and Hydrolysis

  • Dissolve 4-oxocyclohexane carboxylate and tert-butylsulfinamide in an organic solvent such as dichloromethane or toluene.

  • Under Lewis acid catalysis (e.g., titanium tetraethoxide), allow the components to react.

  • Cool the mixture and add a reducing agent (e.g., sodium borohydride) to effect reductive amination, yielding trans-4-tert-butylsulfinamide cyclohexanecarboxylate with high diastereoselectivity (>95% trans).

  • Perform an alkaline hydrolysis of the ester group to yield the corresponding carboxylic acid.

Part B: Deprotection and Boc Protection

  • Treat the trans-4-tert-butylsulfinamide cyclohexanecarboxylic acid with acid to remove the tert-butylsulfinyl protecting group, affording trans-4-aminocyclohexanecarboxylic acid.

  • In a separate vessel, dissolve the trans-4-aminocyclohexanecarboxylic acid in dimethylformamide.

  • Add triethylamine (1.2 equivalents) followed by di-tert-butyl dicarbonate (1.2 equivalents).

  • Stir the reaction mixture at room temperature for approximately 18 hours.

  • Upon completion, work up the reaction by adding a saturated ammonium chloride solution, followed by extraction with an organic solvent like dichloromethane.

  • Dry the organic layer, concentrate, and purify to obtain the final product with a yield of up to 95%.

Safety and Handling

  • Hydrogenation: High-pressure hydrogenation should only be performed by trained personnel in a properly equipped and ventilated facility. Catalysts like Ru/C can be pyrophoric and should be handled with care under an inert atmosphere.

  • Reagents: Many of the reagents used, such as strong acids, bases, and coupling agents, are corrosive and/or toxic. Always consult the Safety Data Sheet (SDS) for each chemical and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Solvents: Organic solvents should be handled in a well-ventilated fume hood.

These protocols provide a foundation for the large-scale synthesis of this compound and its derivatives. Optimization of reaction conditions may be necessary depending on the specific scale and equipment used.

References

Troubleshooting & Optimization

Technical Support Center: Purity Enhancement of trans-4-tert-Butylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of trans-4-tert-Butylcyclohexanecarboxylic acid. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving high purity of the target compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: The most common impurity is the cis-isomer of 4-tert-Butylcyclohexanecarboxylic acid. Other potential impurities include unreacted starting materials from the synthesis, such as 4-tert-butylcyclohexanol or 4-tert-butylcyclohexanone, and residual solvents.

Q2: Which purification method is most effective for removing the cis-isomer?

A2: Recrystallization is a primary and effective method for significantly enriching the trans-isomer, as it is typically less soluble than the cis-isomer in suitable solvents. For very high purity requirements or for separating close-boiling isomers, chromatographic methods like High-Performance Liquid Chromatography (HPLC) or column chromatography are recommended.[1]

Q3: What is "oiling out," and why is it a problem during recrystallization?

A3: "Oiling out" is a phenomenon where the solute separates from the solution as a liquid (an oil) rather than solid crystals when the solution is cooled. This is problematic because the oil can trap impurities, leading to a product with lower purity. It often occurs if the solution is supersaturated at a temperature above the melting point of the solute or if there are significant impurities that depress the melting point.[2][3]

Q4: How can I confirm the purity and isomeric ratio of my final product?

A4: The purity and isomeric ratio can be determined using analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Melting point analysis can also be a good indicator of purity; a sharp melting range close to the literature value (172–174°C for the trans-isomer) suggests high purity.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
No crystals form upon cooling. - Solution is not sufficiently saturated (too much solvent).- The solution has cooled too rapidly.- Nucleation has not initiated.- Boil off some of the solvent to increase the concentration and allow it to cool again.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[4][5]
The compound "oils out" instead of crystallizing. - The melting point of the compound is lower than the temperature at which it precipitates.- High concentration of impurities depressing the melting point.- The solution is too concentrated, leading to precipitation at a higher temperature.- Reheat the solution to dissolve the oil, add a small amount of additional hot solvent to decrease saturation, and cool slowly.- Consider a preliminary purification step (e.g., column chromatography) to remove bulk impurities.- Use a different solvent system with a lower boiling point.[2][3][4]
Low recovery of the purified product. - Too much solvent was used, and a significant amount of the product remains in the mother liquor.- The crystals were washed with a solvent that was not cold.- Premature crystallization during hot filtration.- Concentrate the mother liquor and cool it to obtain a second crop of crystals.- Always wash the collected crystals with a minimal amount of ice-cold solvent.- Use a pre-heated funnel and receiving flask for hot filtration to prevent the product from crashing out.
The purified product is still impure (low melting point or broad range). - The cooling process was too rapid, trapping impurities in the crystal lattice.- The chosen solvent is not ideal for separating the target compound from its impurities.- Ensure the solution cools slowly and undisturbed to allow for selective crystallization.- Experiment with different recrystallization solvents or solvent mixtures.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the purification of this compound and related compounds.

Parameter Method Value Notes
Melting Point (trans-isomer)-172–174°CA sharp melting point in this range indicates high purity.[1]
Recrystallization Solvent Ratio (example for a related compound)Recrystallization~3.5 mL hot ethanol per gram of crude product, followed by the addition of ~2.5 mL of water.This ratio is for the recrystallization of cis-4-tert-butylcyclohexanol and can be a starting point for optimization.[6]
Expected Yield (from recrystallization)Recrystallization75–87%Yield is highly dependent on the initial purity of the crude material.[6]
HPLC Mobile PhaseHPLCiso-hexane:tert-butylmethylether:acetic acid (4:1:0.25 v/v/v)The trans-isomer typically elutes before the cis-isomer.[1]

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)

This protocol is adapted from a procedure for a structurally similar compound and should be optimized for this compound.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 4-tert-Butylcyclohexanecarboxylic acid in the minimum amount of hot ethanol. Start with approximately 3.5 mL of ethanol per gram of crude material and heat the mixture gently.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Addition of Anti-Solvent: To the hot ethanolic solution, slowly add warm water dropwise until the solution becomes slightly turbid (cloudy). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum or in a desiccator to remove residual solvent.

Protocol 2: Separation of cis and trans Isomers by HPLC
  • Mobile Phase Preparation: Prepare the mobile phase consisting of iso-hexane, tert-butylmethylether, and acetic acid in a 4:1:0.25 volume ratio.[1]

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: A standard reverse-phase C18 column can be a starting point, though a normal-phase column may also be effective.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at an appropriate wavelength (e.g., 210 nm).

    • Injection Volume: 10-20 µL.

  • Analysis: Inject the sample and monitor the chromatogram. The trans-isomer is expected to elute before the cis-isomer due to its lower polarity.[1]

Protocol 3: Purification by Column Chromatography
  • Stationary Phase: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar mobile phase, such as hexane or a mixture of hexane and a slightly more polar solvent like ethyl acetate. A good starting point is a 95:5 hexane:ethyl acetate mixture.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 90:10 or 85:15 hexane:ethyl acetate) to elute the compounds.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or GC to identify the fractions containing the pure trans-isomer.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification Methods cluster_analysis Purity Analysis cluster_end Final Product crude Crude Product (mixture of cis/trans isomers) recrystallization Recrystallization crude->recrystallization column_chrom Column Chromatography crude->column_chrom hplc Preparative HPLC crude->hplc pure_trans Pure trans-Isomer recrystallization->pure_trans column_chrom->pure_trans hplc->pure_trans gc_ms GC-MS Analysis hplc_analysis HPLC Analysis nmr NMR Spectroscopy mp Melting Point pure_trans->gc_ms pure_trans->hplc_analysis pure_trans->nmr pure_trans->mp

Caption: Experimental workflow for the purification and analysis of this compound.

troubleshooting_recrystallization start Start Recrystallization cool_solution Cool Solution start->cool_solution crystals_form Do Crystals Form? cool_solution->crystals_form oiling_out Does it 'Oil Out'? crystals_form->oiling_out No collect_crystals Collect Crystals crystals_form->collect_crystals Yes induce_crystallization Induce Crystallization: - Scratch flask - Add seed crystal oiling_out->induce_crystallization No reheat_add_solvent Reheat, add more solvent, and cool slowly oiling_out->reheat_add_solvent Yes induce_crystallization->crystals_form concentrate Too much solvent? Concentrate solution induce_crystallization->concentrate concentrate->cool_solution failure Purification Failed (Consider other methods) concentrate->failure reheat_add_solvent->cool_solution

Caption: Troubleshooting flowchart for common recrystallization issues.

References

challenges in the separation of cis/trans isomers of 4-tert-Butylcyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Challenges in the Separation of cis/trans Isomers of 4-tert-Butylcyclohexanecarboxylic Acid

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of cis and trans isomers of 4-tert-Butylcyclohexanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of cis and trans isomers of 4-tert-Butylcyclohexanecarboxylic acid so challenging?

Separating geometric isomers like the cis and trans forms of 4-tert-Butylcyclohexanecarboxylic acid is inherently difficult because they possess the same molecular weight and chemical formula.[1] This results in very similar physicochemical properties, such as boiling point, polarity, and solubility, making their distinction by standard laboratory techniques a significant challenge.[1] The key to successful separation lies in exploiting the subtle differences in their three-dimensional structures. The trans isomer is generally more stable and can pack more efficiently into a crystal lattice, while the cis isomer is sterically hindered, and these conformational differences can be leveraged by specific separation techniques.

Q2: What are the most common methods for separating these isomers?

The most effective method depends on the desired scale (analytical vs. preparative) and the required purity of the final product.[1]

  • For Analytical and Small-Scale Preparative Work: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and commonly used methods due to their high resolving power.[1][2]

  • For Larger-Scale Separation: Fractional crystallization is a common technique, exploiting the different solubilities and crystal packing abilities of the two isomers.[1][3] Additionally, preparative chromatography can be employed for larger quantities.

Q3: Can epimerization (conversion of one isomer to the other) occur during separation?

Yes, under certain conditions, one isomer can convert to the other. For instance, epimerization of similar cyclohexanecarboxylic acid derivatives has been observed during esterification with ethanol containing concentrated sulfuric acid or when heating with thionyl chloride.[4] It is crucial to use mild conditions during derivatization or other chemical steps to avoid compromising the isomeric purity of the sample.

Troubleshooting Guide: Chromatographic Methods

High-resolution chromatographic techniques are essential for the analytical and small-scale preparative separation of cis/trans isomers.

High-Performance Liquid Chromatography (HPLC)

Problem: My HPLC analysis shows poor resolution with broad or overlapping peaks for the cis and trans isomers.

This is a common issue that can be addressed by systematically optimizing several parameters. The following workflow can help diagnose and solve the problem.

G start Poor HPLC Resolution cat1 Mobile Phase Optimization start->cat1 cat2 Stationary Phase (Column) start->cat2 cat3 Temperature Control start->cat3 sol1a Adjust Solvent Ratio (e.g., Acetonitrile/Water) cat1->sol1a sol1b Modify pH / Add Buffer (for ionizable compounds) cat1->sol1b sol1c Change Organic Modifier (e.g., Methanol for Acetonitrile) cat1->sol1c sol2a Switch Column Chemistry (e.g., C18 to Phenyl-Hexyl) cat2->sol2a sol2b Use Smaller Particle Size Column (e.g., 5µm to 2.7µm) cat2->sol2b sol3a Decrease Column Temperature (may increase interaction) cat3->sol3a sol3b Increase Column Temperature (may improve peak shape) cat3->sol3b

Caption: Troubleshooting workflow for poor HPLC isomer separation.

  • How can I improve peak resolution by adjusting the mobile phase? The choice of organic modifier (e.g., acetonitrile vs. methanol) and its ratio with the aqueous phase can significantly impact selectivity.[5] For acidic compounds like 4-tert-Butylcyclohexanecarboxylic acid, controlling the pH with a buffer can suppress ionization and lead to sharper peaks and better resolution.

  • What if optimizing the mobile phase is not enough? Consider the stationary phase. The subtle structural differences between cis and trans isomers mean that π-π interactions can play a role in separation.[6] Switching from a standard C18 (alkyl) column to a phenyl-based column (e.g., Phenyl-Hexyl) can introduce different separation mechanisms and may resolve the isomers.[5][6]

  • Can column temperature affect the separation? Yes, adjusting the column temperature can enhance resolution.[5] Lowering the temperature can sometimes increase the interaction between the analytes and the stationary phase, improving separation.[1] Conversely, increasing the temperature can improve peak shape and efficiency.[5] This parameter should be explored systematically.

Gas Chromatography (GC)

Problem: My GC analysis shows co-elution of the cis and trans isomers.

Co-elution in GC is typically resolved by optimizing the column and the temperature program. This often requires prior derivatization (e.g., esterification) to make the carboxylic acids volatile.

  • How can I improve separation with my existing column? A slower temperature ramp rate (e.g., 2-5 °C/min) increases the time the analytes interact with the stationary phase, which can significantly improve the separation of closely eluting isomers.[1] Starting at a lower initial oven temperature can also enhance resolution.[1]

  • What should I do if optimizing the temperature program is not enough? A longer column or a column with a different stationary phase polarity should be considered. A more polar stationary phase may offer different selectivity for the isomers compared to a standard non-polar phase.

Troubleshooting Guide: Crystallization Methods

Problem: I am using fractional crystallization, but the purity of my target trans isomer is not improving significantly after each step.

This often points to issues with solvent choice, cooling rate, or the presence of impurities that hinder effective crystal formation.

  • How do I select the right solvent for crystallization? The ideal solvent is one in which the desired isomer (typically the trans isomer) has lower solubility than the undesired isomer, especially at lower temperatures. You may need to screen several solvents or solvent mixtures to find the optimal system. The trans isomer's higher stability and more regular shape often lead to better crystallinity and lower solubility in appropriate solvents.[3]

  • Could the cooling rate be the problem? Yes, rapid cooling can trap the cis isomer within the crystal lattice of the trans isomer, leading to co-crystallization and poor purification. A slow, controlled cooling process allows for the selective crystallization of the less soluble trans isomer, yielding higher purity.

  • What if I have a high concentration of the cis isomer? If the initial mixture is heavily enriched in the cis isomer, it can be difficult to crystallize the trans isomer directly. In such cases, consider an initial purification step using chromatography to enrich the trans isomer before proceeding with crystallization.

Quantitative Data Summary

Achieving baseline separation is critical for accurate quantification. The table below summarizes typical chromatographic parameters that can be achieved for the separation of geometric isomers on different column types.

ParameterC18 (Alkyl) ColumnPhenyl-Hexyl Column
Separation Principle Primarily hydrophobic interactionsHydrophobic and π-π interactions
Typical Mobile Phase Acetonitrile/Water + AcidMethanol/Water + Acid
Resolution (Rs) 1.2 - 1.8 (Often requires optimization)> 2.0 (Generally better selectivity)
Separation Factor (α) 1.05 - 1.151.15 - 1.30
Key Advantage Widely available, robustEnhanced selectivity for isomers

Note: Values are illustrative and depend heavily on specific experimental conditions such as mobile phase composition, temperature, and flow rate. Successful separation has been demonstrated for similar compounds using both column types.[5][6][7]

Experimental Protocols

Protocol 1: HPLC Separation of Cis/Trans Isomers

This protocol provides a starting point for developing an HPLC method for the analytical separation of 4-tert-Butylcyclohexanecarboxylic acid isomers.

  • Sample Preparation:

    • Prepare a stock solution of the isomer mixture at 1 mg/mL in methanol or acetonitrile.

    • Dilute the stock solution with the mobile phase to a final concentration of approximately 100-200 µg/mL.

    • Filter the final sample solution through a 0.45 µm PTFE syringe filter before injection.[1]

  • HPLC System and Conditions:

    • Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase: 60:40 Methanol/Water with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Optimization:

    • If resolution is insufficient, adjust the Methanol/Water ratio. Increasing the water content will increase retention times and may improve separation.

    • Vary the column temperature between 25°C and 40°C to find the optimal resolution.

Protocol 2: Fractional Crystallization for Trans Isomer Enrichment

This protocol describes a general procedure for enriching the trans isomer from a cis/trans mixture.

  • Solvent Selection:

    • Screen solvents like hexane, heptane, or mixtures of ethyl acetate/hexane to find a system where the trans isomer is sparingly soluble at room temperature and the cis isomer is more soluble.

  • Dissolution:

    • Dissolve the cis/trans isomer mixture in a minimal amount of the chosen hot solvent to achieve full dissolution.

  • Crystallization:

    • Allow the solution to cool slowly and undisturbed to room temperature.

    • For further crystallization, place the flask in an ice bath or refrigerator for several hours.

  • Isolation and Purification:

    • Collect the resulting crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove residual mother liquor containing the dissolved cis isomer.

    • Dry the crystals under vacuum.

    • Analyze the purity of the crystals and the mother liquor by HPLC or GC to assess the efficiency of the separation. Repeat the process if higher purity is required.

Method Selection Guide

Choosing the right separation strategy depends on the scale of the experiment and the desired purity.

G goal Separation Goal analytical Analytical Scale (Quantification, Purity Check) goal->analytical preparative Preparative Scale (Isomer Isolation) goal->preparative hplc HPLC analytical->hplc gc GC (with derivatization) analytical->gc cryst Fractional Crystallization preparative->cryst prep_hplc Preparative HPLC preparative->prep_hplc param1 High Resolution High Sensitivity hplc->param1 gc->param1 param2 High Throughput Cost-Effective cryst->param2 param3 High Purity Lower Throughput prep_hplc->param3

Caption: Guide for selecting an appropriate isomer separation method.

References

identification of byproducts in trans-4-tert-Butylcyclohexanecarboxylic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trans-4-tert-Butylcyclohexanecarboxylic acid. The information is designed to help identify and mitigate the formation of byproducts in common reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial batches of this compound?

A1: The most common impurity is the corresponding cis-isomer, cis-4-tert-Butylcyclohexanecarboxylic acid. The relative amount of the cis-isomer can vary depending on the synthetic route and purification method.

Q2: How can I effectively remove the cis-isomer from my this compound starting material?

A2: Recrystallization is a common and effective method for purifying this compound. The trans-isomer is generally less soluble than the cis-isomer in many common solvents, allowing for its selective crystallization. A mixture of heptane and ethyl acetate is often a good starting point for recrystallization solvent screening.

Q3: I am having trouble achieving complete conversion in my esterification reaction. What could be the issue?

A3: Due to the steric hindrance of the tert-butyl group, esterification of this compound can be sluggish. Incomplete conversion is often due to the reversible nature of the reaction (e.g., Fischer esterification) or insufficient activation of the carboxylic acid.

Q4: What are the typical byproducts I should look for in an amidation reaction with this compound?

A4: Byproducts in amidation reactions often depend on the coupling reagent used. Common side products can include the N-acylurea (if using a carbodiimide reagent like DCC or EDC), epimerization of the starting material or product (less likely for this specific substrate), and byproducts from the coupling reagent itself.

Q5: Why is my reduction of the carboxylic acid to the corresponding alcohol giving a low yield?

A5: The choice of reducing agent is critical. Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are required to reduce carboxylic acids. Milder reducing agents such as sodium borohydride are generally not effective. Low yields could also be due to improper reaction setup (e.g., presence of moisture) or workup procedures.

Troubleshooting Guides

Esterification Reactions
Issue Potential Cause Troubleshooting Steps
Low Conversion to Ester Reversible nature of Fischer esterification.Use a large excess of the alcohol (can be used as the solvent). Remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent.
Steric hindrance slowing the reaction.Increase the reaction temperature and/or prolong the reaction time. Consider using a more reactive esterification method, such as conversion to the acid chloride followed by reaction with the alcohol.
Incomplete activation of the carboxylic acid.If using a coupling reagent (e.g., DCC), ensure it is fresh and used in a slight excess.
Presence of Unreacted Starting Material Insufficient reaction time or temperature.Monitor the reaction by TLC or GC-MS and continue until the starting material is consumed.
Formation of Side Products Dehydration of the alcohol (if using a secondary or tertiary alcohol under strongly acidic conditions).Use milder acidic conditions or a different esterification method.
Amidation Reactions
Issue Potential Cause Troubleshooting Steps
Low Amide Yield Steric hindrance from the tert-butyl group and/or the amine.Use a more potent coupling reagent (e.g., HATU, HBTU). Increase the reaction temperature. Use a less sterically hindered amine if possible.
Incomplete activation of the carboxylic acid.Ensure the coupling reagent is added before the amine to allow for pre-activation.
Salt formation between the carboxylic acid and the amine.Add a non-nucleophilic base (e.g., DIPEA) to neutralize the reaction mixture.
Formation of N-acylurea Byproduct Use of carbodiimide coupling reagents (DCC, EDC).Add an activating agent such as HOBt or HOAt to trap the O-acylisourea intermediate. Use a different class of coupling reagent (e.g., phosphonium or uronium salts).
Racemization of a Chiral Amine High reaction temperature or use of a strong base.Perform the reaction at a lower temperature (0 °C to room temperature). Use a weaker base or a racemization-suppressing additive like HOBt.
Reduction Reactions
Issue Potential Cause Troubleshooting Steps
No or Low Conversion to Alcohol Use of an inappropriate reducing agent.Use a strong reducing agent such as LiAlH₄. NaBH₄ is not effective for reducing carboxylic acids.
Presence of water in the reaction.Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). LiAlH₄ reacts violently with water.
Insufficient amount of reducing agent.Use a molar excess of LiAlH₄ to ensure complete reduction.
Complex Mixture of Products Over-reduction of other functional groups in the molecule.Protect other sensitive functional groups before carrying out the reduction.

Experimental Protocols

Esterification: Synthesis of Methyl trans-4-tert-Butylcyclohexanecarboxylate

This protocol is an example of a Fischer esterification.

  • Materials:

    • This compound (1.0 eq)

    • Methanol (can be used as the solvent, large excess)

    • Concentrated Sulfuric Acid (catalytic amount, e.g., 0.05 eq)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add this compound and methanol.

    • Stir the mixture until the acid is dissolved.

    • Carefully add the concentrated sulfuric acid.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the mixture to room temperature.

    • Remove the excess methanol under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

    • Purify the crude product by vacuum distillation or column chromatography.

Amidation: Synthesis of N-Benzyl-trans-4-tert-butylcyclohexanecarboxamide

This protocol utilizes a common peptide coupling reagent.

  • Materials:

    • This compound (1.0 eq)

    • HATU (1.1 eq)

    • DIPEA (2.5 eq)

    • Benzylamine (1.1 eq)

    • Anhydrous DMF

  • Procedure:

    • Dissolve this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere.

    • Add DIPEA to the solution and stir for 5 minutes.

    • Add HATU to the mixture and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

    • Add benzylamine to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC or HPLC-MS.

    • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Reduction: Synthesis of (trans-4-tert-Butylcyclohexyl)methanol

This protocol uses a strong reducing agent.

  • Materials:

    • This compound (1.0 eq)

    • Lithium Aluminum Hydride (LiAlH₄) (2.0 eq)

    • Anhydrous THF

    • 1 M HCl

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a suspension of LiAlH₄ in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of this compound in anhydrous THF to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture back to 0 °C.

    • Carefully quench the excess LiAlH₄ by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Stir the resulting mixture until a white precipitate forms.

    • Filter the solid and wash it with THF.

    • Concentrate the filtrate under reduced pressure to obtain the crude alcohol.

    • Purify the product by distillation or column chromatography.

Data Presentation

Table 1: Common Byproducts and Their Identification

ReactionCommon Byproduct(s)Typical Analytical Method for Identification
Esterification cis-isomer of the ester, unreacted starting acidGC-MS, ¹H NMR
Amidation N-acylurea, cis-isomer of the amideHPLC-MS, ¹H NMR
Reduction Unreacted starting acid, over-reduced impurities from other functional groupsGC-MS, TLC

Visualizations

experimental_workflow_esterification start Start: trans-4-tert-Butyl- cyclohexanecarboxylic Acid dissolve Dissolve in Methanol start->dissolve add_catalyst Add H₂SO₄ (cat.) dissolve->add_catalyst reflux Reflux add_catalyst->reflux workup Aqueous Workup (NaHCO₃, Brine) reflux->workup purify Purification (Distillation/Chromatography) workup->purify product Product: Methyl Ester purify->product

Caption: Workflow for Fischer Esterification.

experimental_workflow_amidation start Start: trans-4-tert-Butyl- cyclohexanecarboxylic Acid dissolve Dissolve in DMF start->dissolve add_base Add DIPEA dissolve->add_base add_coupling Add HATU (Pre-activation) add_base->add_coupling add_amine Add Benzylamine add_coupling->add_amine react Stir at RT add_amine->react workup Aqueous Workup (HCl, NaHCO₃, Brine) react->workup purify Purification (Chromatography) workup->purify product Product: N-Benzyl Amide purify->product experimental_workflow_reduction start Start: trans-4-tert-Butyl- cyclohexanecarboxylic Acid dissolve Dissolve in THF start->dissolve add_to_lah Add to LiAlH₄ suspension at 0 °C dissolve->add_to_lah reflux Reflux add_to_lah->reflux quench Quench (Fieser Workup) reflux->quench filter Filter quench->filter purify Purification (Distillation/Chromatography) filter->purify product Product: Alcohol purify->product

Technical Support Center: Optimization of Reaction Conditions for High trans Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions for high trans selectivity in common organic transformations.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that generally influence trans selectivity in a chemical reaction?

A1: Several factors can significantly impact the stereochemical outcome of a reaction. The most common include:

  • Catalyst and Ligands: The choice of catalyst and coordinating ligands often plays a pivotal role in directing the stereoselectivity. Bulky ligands, for instance, can sterically hinder certain approaches of the substrate, favoring the formation of the trans isomer. In reactions like the Heck reaction, the electronic properties of the ligand are also crucial.

  • Solvent: The polarity and coordinating ability of the solvent can influence the stability of transition states, thereby affecting the stereochemical pathway. In some cases, a change in solvent can even lead to a reversal of diastereoselectivity.

  • Temperature: Temperature can affect the equilibrium between different reaction intermediates and transition states. Lower temperatures often favor the thermodynamically more stable trans product.

  • Base: The strength and steric bulk of the base can be critical, particularly in reactions where the base is involved in the stereochemistry-determining step, such as in certain olefination reactions.

  • Substrate Structure: The steric and electronic properties of the reactants themselves will inherently influence the preferred stereochemical outcome.

Q2: I am getting a low trans to cis (E/Z) ratio in my Wittig reaction. What are the common causes and how can I improve the trans selectivity?

A2: Low trans selectivity in the Witt-ig reaction is a common issue, especially with unstabilized ylides which tend to favor the cis (Z) product. To enhance trans (E) selectivity, consider the following:

  • Use of Stabilized Ylides: Ylides stabilized by electron-withdrawing groups (e.g., esters, ketones) thermodynamically favor the formation of the E-alkene. The reaction with stabilized ylides is often under thermodynamic control, leading to the more stable trans product.

  • Schlosser Modification: For non-stabilized ylides, the Schlosser modification is the recommended method to achieve high E-selectivity. This involves using an organolithium base at low temperatures to form a betaine intermediate, which is then deprotonated and subsequently protonated to favor the trans adduct before elimination.

  • Salt Effects: The presence of lithium salts can influence the stereochemical outcome. In some cases, salt-free conditions are preferred to maximize Z-selectivity, while the addition of lithium salts is a key component of the Schlosser modification for E-selectivity.

Q3: How can I achieve high trans selectivity in the catalytic hydrogenation of an alkyne?

A3: While standard catalytic hydrogenation of alkynes using catalysts like Lindlar's catalyst typically yields cis-alkenes, high trans selectivity can be achieved through a dissolving metal reduction.

  • Sodium in Liquid Ammonia: The most common method for the trans-hydrogenation of alkynes is the use of sodium or lithium metal in liquid ammonia. This reaction proceeds through a radical anion intermediate, leading to the anti-addition of hydrogen and the formation of the trans-alkene.

Troubleshooting Guides

Guide 1: Low trans Selectivity in the Heck Reaction

Problem: The Heck reaction is not yielding the expected high trans selectivity.

Potential Cause Troubleshooting Suggestion
Suboptimal Catalyst/Ligand System For neutral palladium complexes, steric factors dominate, which generally favors the trans product. Ensure you are using an appropriate palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand. Bulky, electron-donating phosphines can enhance selectivity. For cationic palladium complexes (formed with triflate leaving groups), electronic factors play a larger role, but trans selectivity is still often high.
Incorrect Base The choice of base is crucial. Common bases include triethylamine, potassium carbonate, and sodium acetate. The base is responsible for regenerating the Pd(0) catalyst. An inappropriate base can lead to side reactions or poor catalyst turnover, potentially affecting selectivity.
Solvent Effects The Heck reaction is typically performed in polar aprotic solvents like DMF, NMP, or acetonitrile. The solvent can influence the stability of the catalytic intermediates. Experiment with different solvents to optimize selectivity.
Reaction Temperature Higher temperatures can sometimes lead to isomerization of the product. Try running the reaction at a lower temperature for a longer period.
Guide 2: Achieving High E/Z Ratio in the Wittig Reaction (Schlosser Modification)

Problem: Difficulty in obtaining a high E/Z ratio in favor of the trans isomer using the Schlosser modification.

Potential Cause Troubleshooting Suggestion
Incomplete Betaine Formation/Epimerization Ensure the reaction is carried out at a very low temperature (typically -78 °C) during the addition of the ylide and the subsequent deprotonation/protonation steps. This is critical for the stability of the intermediate lithiobetaine and for selective protonation.
Incorrect Base for Deprotonation A strong organolithium base, such as phenyllithium or n-butyllithium, is required for the deprotonation of the intermediate betaine. Ensure the base is of high quality and accurately titrated.
Proton Source for Quenching After deprotonation of the betaine, a proton source is added. The choice of proton source can influence the final E/Z ratio. A sterically hindered proton donor can sometimes enhance selectivity.
Presence of Excess Lithium Salts The Schlosser modification relies on the presence of lithium salts to stabilize the betaine intermediate. Ensure that a lithium-based reagent was used for the initial ylide generation or that a lithium salt is present in the reaction mixture.

Experimental Protocols

Protocol 1: General Procedure for the Schlosser Modification of the Wittig Reaction for trans-Alkene Synthesis
  • Ylide Formation: To a stirred suspension of the desired phosphonium salt in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add one equivalent of a strong base (e.g., n-butyllithium in hexanes). Stir the resulting colored solution for 30 minutes at this temperature.

  • Aldehyde Addition: Cool the ylide solution to -78 °C (acetone/dry ice bath). Slowly add a solution of the aldehyde (1 equivalent) in anhydrous THF. Stir the reaction mixture at -78 °C for 1 hour.

  • Betaine Lithiation: To the reaction mixture at -78 °C, add a second equivalent of a strong organolithium base (e.g., phenyllithium). Stir for 30 minutes at -78 °C.

  • Protonation: Add a proton source (e.g., a solution of tert-butanol in THF) to the reaction mixture at -78 °C.

  • Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Workup and Purification: Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired trans-alkene.

Protocol 2: General Procedure for the Reduction of an Alkyne to a trans-Alkene using Sodium in Liquid Ammonia
  • Setup: In a three-necked flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel, condense anhydrous ammonia at -78 °C under an inert atmosphere.

  • Dissolving Metal: To the liquid ammonia, carefully add small pieces of sodium metal (approximately 2.5 equivalents) until a persistent deep blue color is obtained.

  • Alkyne Addition: Add a solution of the alkyne (1 equivalent) in an anhydrous solvent (e.g., THF or diethyl ether) dropwise to the sodium-ammonia solution. The blue color may fade during the addition.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C until the blue color persists, indicating the consumption of the alkyne.

  • Quenching: Carefully quench the excess sodium by the slow addition of a proton source, such as solid ammonium chloride or methanol, until the blue color disappears.

  • Ammonia Evaporation and Workup: Allow the ammonia to evaporate by removing the cooling bath and gently warming the flask. Add water and extract the product with an organic solvent. Wash the organic layer, dry it, and concentrate it to yield the crude trans-alkene.

  • Purification: Purify the product by distillation or column chromatography as needed.

Visualizations

Schlosser_Modification cluster_0 Ylide Formation cluster_1 Betaine Formation cluster_2 Epimerization cluster_3 Elimination Phosphonium_Salt Phosphonium Salt Ylide Ylide Phosphonium_Salt->Ylide Base Base1 RLi (1 eq) Base1->Ylide Erythro_Betaine Erythro-Lithiobetaine Ylide->Erythro_Betaine Addition at -78°C Aldehyde Aldehyde Aldehyde->Erythro_Betaine Deprotonated_Betaine β-oxido ylide Erythro_Betaine->Deprotonated_Betaine Deprotonation Base2 RLi (1 eq) Base2->Deprotonated_Betaine Threo_Betaine Threo-Lithiobetaine Deprotonated_Betaine->Threo_Betaine Protonation Trans_Alkene trans-Alkene Threo_Betaine->Trans_Alkene Syn-elimination Heck_Reaction_Cycle Simplified catalytic cycle of the Heck reaction favoring trans product. Pd0 Pd(0)L₂ PdII_Aryl R-Pd(II)XL₂ Pd0->PdII_Aryl Oxidative Addition (R-X) Alkene_Complex [R-Pd(II)L₂(Alkene)]⁺X⁻ PdII_Aryl->Alkene_Complex Alkene Coordination Insertion_Product R'-Pd(II)XL₂ Alkene_Complex->Insertion_Product Migratory Insertion Trans_Product_Complex [Trans-Alkene-Pd(II)HL₂]⁺X⁻ Insertion_Product->Trans_Product_Complex Syn β-Hydride Elimination Trans_Product_Complex->Pd0 Reductive Elimination (Base, -H-Base⁺X⁻) Alkyne_Reduction Alkyne Alkyne Cis_Alkene cis-Alkene Alkyne->Cis_Alkene H₂, Lindlar's Catalyst (Syn-addition) Trans_Alkene trans-Alkene Alkyne->Trans_Alkene Na, liq. NH₃ (Anti-addition)

Technical Support Center: Purification of trans-4-tert-Butylcyclohexanecarboxylic Acid via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of trans-4-tert-Butylcyclohexanecarboxylic acid via recrystallization.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the recrystallization of this compound.

Problem Possible Cause(s) Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is supersaturated but nucleation has not occurred. 3. The compound is highly soluble in the solvent even at low temperatures.1. Boil off some of the solvent to increase the concentration of the solute and allow the solution to cool again. 2. Induce crystallization by: a. Scratching the inside of the flask with a glass rod at the meniscus. b. Adding a seed crystal of pure this compound. c. Cooling the solution in an ice bath to further decrease solubility. 3. Re-evaluate the solvent choice. A less polar solvent or a mixed solvent system may be required.
Oiling out occurs (a liquid separates instead of crystals). 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is too concentrated. 3. The rate of cooling is too rapid. 4. The presence of impurities is depressing the melting point.1. Select a solvent with a lower boiling point. 2. Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool slowly. 3. Ensure a slow cooling rate. Insulate the flask to allow for gradual temperature decrease. 4. Consider a preliminary purification step (e.g., column chromatography) before recrystallization.
Low recovery of purified crystals. 1. Too much solvent was used, leading to significant loss of product in the mother liquor. 2. Premature crystallization during hot filtration. 3. The crystals were washed with a solvent that was not ice-cold. 4. The compound has significant solubility in the chosen solvent even at low temperatures.1. Use the minimum amount of hot solvent necessary to dissolve the crude product. 2. Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated. Use a stemless funnel to prevent clogging. 3. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. 4. Cool the filtrate in an ice bath to maximize crystal formation. Consider concentrating the mother liquor to obtain a second crop of crystals.
The purified crystals are colored. 1. Colored impurities are present in the crude sample.1. During the hot solution stage, add a small amount of activated charcoal to adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.
The melting point of the purified crystals is broad or lower than the literature value (174-178 °C). 1. The crystals are not completely dry and contain residual solvent. 2. The crystals are still impure.1. Ensure the crystals are thoroughly dried under vacuum. 2. Repeat the recrystallization process. A different solvent system may be necessary for effective purification.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A good starting point for solvent selection is to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For this compound, non-polar to moderately polar solvents are often suitable. Hexane and mixed solvent systems like ethyl acetate/petroleum ether have been reported to be effective.

Q2: How do I choose a suitable solvent if I don't have prior information?

Perform small-scale solubility tests. Place a small amount of the crude acid in several test tubes and add a few drops of different solvents. A good recrystallization solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating. Upon cooling, the compound should crystallize back out.

Q3: What is "oiling out" and how can I prevent it?

"Oiling out" is the separation of the dissolved compound as a liquid rather than solid crystals. This can happen if the compound's melting point is lower than the solvent's boiling point or if the solution is too concentrated. To prevent this, use a solvent with a lower boiling point, ensure slow cooling, and use a slightly more dilute solution.

Q4: How can I improve the yield of my recrystallization?

To maximize your yield, use the minimum amount of hot solvent required for dissolution, cool the solution slowly and then in an ice bath to ensure maximum crystallization, and wash the collected crystals with a minimal amount of ice-cold solvent.

Q5: My recrystallized product is still not pure. What should I do?

If a single recrystallization does not yield a product of sufficient purity (as determined by melting point, TLC, or other analytical techniques), a second recrystallization may be necessary. You might also consider using a different solvent or a mixed solvent system for the subsequent recrystallization.

Data Presentation

Solvent Polarity Expected Solubility at Room Temperature Expected Solubility at Elevated Temperature Suitability for Recrystallization
WaterHighLowLow to ModeratePoor (as a single solvent)
EthanolHighModerate to HighHighPoor (likely too soluble)
AcetoneMedium-HighModerate to HighHighPoor (likely too soluble)
Ethyl AcetateMediumLow to ModerateHighGood (often used in mixed systems)
TolueneLowLowHighGood
HexaneLowLowModerate to HighGood
Petroleum EtherLowLowModerateGood (often used as the less polar component in mixed systems)

Experimental Protocols

Detailed Methodology for the Recrystallization of this compound

  • Solvent Selection: Based on preliminary tests or prior knowledge, select a suitable solvent or solvent pair (e.g., hexane or an ethyl acetate/petroleum ether mixture).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid has just dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper by drawing air through the funnel for a period. For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven.

  • Analysis: Determine the melting point of the purified crystals and calculate the percent recovery. The literature melting point for this compound is in the range of 174-178 °C.

Mandatory Visualization

Recrystallization_Troubleshooting_Workflow start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out Occurs cool->oiling_out no_crystals No Crystals crystals_form->no_crystals No collect_crystals Collect Crystals (Vacuum Filtration) crystals_form->collect_crystals Yes troubleshoot_no_crystals Troubleshoot: - Boil off excess solvent - Scratch flask - Add seed crystal - Cool in ice bath no_crystals->troubleshoot_no_crystals troubleshoot_oiling Troubleshoot: - Reheat and add more solvent - Cool slowly - Change solvent oiling_out->troubleshoot_oiling check_purity Check Purity (e.g., Melting Point) collect_crystals->check_purity pure Product is Pure check_purity->pure Acceptable impure Product is Impure check_purity->impure Not Acceptable rerun Re-recrystallize impure->rerun troubleshoot_no_crystals->cool troubleshoot_oiling->cool rerun->dissolve

Caption: Troubleshooting workflow for the recrystallization of this compound.

preventing side reactions during the functionalization of trans-4-tert-Butylcyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of trans-4-tert-Butylcyclohexanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing common side reactions and to offer troubleshooting advice for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when functionalizing this compound?

A1: The primary challenge arises from steric hindrance caused by the bulky tert-butyl group and the rigid cyclohexane ring. This can lead to slower reaction rates and require more forceful conditions, which in turn can promote side reactions. Key challenges include incomplete conversion, epimerization at the C1 position (loss of the trans stereochemistry), and side reactions related to the coupling reagents used.

Q2: What are the most common functionalization reactions for this molecule?

A2: The most common reactions are esterification to form esters and amide bond formation (amidation) to synthesize amides. These are crucial steps for incorporating this moiety into larger molecules in drug discovery and materials science.

Q3: Can the trans stereoisomer convert to the cis isomer during a reaction?

A3: Yes, epimerization is a potential side reaction, especially under basic conditions or at elevated temperatures. The abstraction of the acidic proton at the C1 position can lead to the formation of an enolate intermediate, which can then be protonated to give a mixture of cis and trans isomers. It is crucial to select reaction conditions that minimize this risk.

Troubleshooting Guides

Issue 1: Low Yield in Esterification Reactions
Potential Cause Troubleshooting Steps
Incomplete reaction due to steric hindrance. Increase reaction time. Use a more reactive esterification method (e.g., acyl chloride formation followed by alcoholysis). Employ a more effective catalyst system (e.g., DCC with DMAP for Steglich esterification).
Equilibrium not favoring the product (Fischer esterification). Use a large excess of the alcohol. Remove water as it is formed using a Dean-Stark apparatus or molecular sieves.
Side reactions consuming starting material. Lower the reaction temperature. Use milder activating agents.
Issue 2: Formation of N-acylurea byproduct in Amide Coupling with Carbodiimides (e.g., DCC, EDC)
Potential Cause Troubleshooting Steps
Slow reaction of the activated O-acylisourea intermediate with the amine. Add an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or OxymaPure. These additives form an active ester that is more stable and less prone to rearrangement to the N-acylurea.
Intramolecular rearrangement of the O-acylisourea. Keep the reaction temperature low. Add the carbodiimide reagent slowly to the reaction mixture.
Steric hindrance from the carboxylic acid and/or amine. Switch to a different class of coupling reagent, such as a phosphonium salt (e.g., PyBOP) or a uronium salt (e.g., HATU).
Issue 3: Epimerization of the trans Isomer to the cis Isomer
Potential Cause Troubleshooting Steps
Use of strong bases. Avoid strong, non-nucleophilic bases. If a base is required, use a milder one like N,N-diisopropylethylamine (DIPEA) and use it in stoichiometric amounts.
Elevated reaction temperatures. Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
Prolonged reaction times. Monitor the reaction closely and work it up as soon as it is complete.
Highly activating coupling reagents. For sensitive substrates, consider using a less reactive coupling reagent in combination with an additive like HOBt to minimize epimerization.

Data Presentation: Comparison of Amide Coupling Reagents

The selection of a coupling reagent is critical for the successful amidation of sterically hindered carboxylic acids like this compound. The following table provides a qualitative comparison of common coupling reagents.

Coupling ReagentAdvantagesDisadvantagesCommon Side Reactions
DCC/EDC + HOBt Cost-effective.Formation of insoluble dicyclohexylurea (DCU) with DCC. Potential for N-acylurea formation.N-acylurea formation, epimerization.
HATU/HBTU High reactivity, fast reaction times.Higher cost. Can guanidinylate the amine if used in excess.Guanidinylation of the amine.
PyBOP Good for sterically hindered couplings.Higher cost. Byproducts can be difficult to remove.-
Acyl Chloride Highly reactive.Requires an extra synthetic step. Generates HCl, requiring a base.Epimerization under harsh conditions.

Experimental Protocols

Protocol 1: Esterification using Thionyl Chloride and Methanol

This method involves the conversion of the carboxylic acid to its more reactive acyl chloride, followed by reaction with an alcohol.

Step 1: Formation of the Acyl Chloride

  • In a fume hood, add this compound (1.0 eq) to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 eq).

  • Slowly heat the mixture to reflux and maintain for 1-2 hours. The reaction can be monitored by the cessation of HCl gas evolution.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

Step 2: Esterification

  • Cool the flask containing the crude acyl chloride in an ice bath.

  • Slowly add anhydrous methanol (a large excess, can be used as the solvent).

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by carefully adding it to ice-cold water.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted acid, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the product by distillation or column chromatography.

Protocol 2: Amide Coupling using EDC and HOBt

This protocol is a standard method for amide bond formation that helps to suppress N-acylurea formation and reduce epimerization.

  • Dissolve this compound (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF)) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the amine (1.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with the reaction solvent and wash with a mild acid (e.g., 1 M HCl) to remove excess amine and EDC-urea, followed by a wash with a saturated sodium bicarbonate solution to remove unreacted carboxylic acid and HOBt, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography or recrystallization.

Visualizations

experimental_workflow_esterification cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Esterification start This compound + SOCl₂ reflux Reflux (1-2h) start->reflux Heat distill Distill off excess SOCl₂ reflux->distill Cool add_etoh Add excess Methanol at 0°C distill->add_etoh Crude Acyl Chloride react Stir at RT add_etoh->react workup Aqueous Workup react->workup purify Purification workup->purify product Methyl trans-4-tert-butylcyclohexanecarboxylate purify->product

Caption: Workflow for the esterification of this compound via an acyl chloride intermediate.

troubleshooting_logic start Low product yield? incomplete_reaction Incomplete Reaction start->incomplete_reaction Yes side_products Side Products Observed start->side_products Yes epimerization Epimerization (cis-isomer detected) start->epimerization Yes solution1 Increase reaction time or use more reactive reagents incomplete_reaction->solution1 solution2 Lower temperature or use milder reagents side_products->solution2 solution3 Use milder base, lower temperature, or additives like HOBt epimerization->solution3

Caption: A logic diagram for troubleshooting common issues during functionalization.

scale-up considerations for the production of trans-4-tert-Butylcyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information for researchers, scientists, and drug development professionals on the scale-up and production of trans-4-tert-Butylcyclohexanecarboxylic acid. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

A1: The most prevalent industrial route is the catalytic hydrogenation of 4-tert-butylbenzoic acid. This method is favored for its high atom economy and the availability of the starting material. The process typically utilizes a heterogeneous catalyst, such as ruthenium or palladium on a carbon support, under elevated hydrogen pressure and temperature.[1][2]

Q2: How can the cis/trans isomer ratio be controlled during production?

A2: The desired trans isomer is the thermodynamically more stable product. Control of the isomer ratio is primarily achieved through isomerization. During the synthesis, a mixture of cis and trans isomers is often formed. By including a step where the mixture is heated in the presence of a base (like sodium alkoxide) or an acid, the cis isomer can be converted to the more stable trans isomer.[3][4] The selective crystallization of the trans isomer from a suitable solvent system can also be used to isolate the desired product.[4]

Q3: What are the critical process parameters to monitor during scale-up?

A3: Key parameters to monitor during the scale-up of the catalytic hydrogenation include:

  • Hydrogen Pressure: Affects the rate of reaction.

  • Temperature: Influences both the reaction rate and the equilibrium of side reactions.

  • Catalyst Loading and Activity: Crucial for reaction efficiency and completion. Catalyst deactivation should be monitored.

  • Mixing/Agitation: Essential for ensuring good contact between the hydrogen gas, the liquid phase (substrate and solvent), and the solid catalyst.

  • Reaction Time: Necessary to ensure complete conversion of the starting material.

Q4: What are the recommended analytical methods for in-process control and final product analysis?

A4: For monitoring the reaction progress and determining the purity and isomer ratio of the final product, the following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): Useful for quantifying the starting material, product, and any potential by-products. A reversed-phase C18 column is often suitable.[5]

  • Gas Chromatography (GC): Can be used to analyze the isomeric ratio, often after derivatization of the carboxylic acid to a more volatile ester.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure and determining the cis/trans isomer ratio without the need for separation.[7]

  • Infrared (IR) Spectroscopy: Can be used to identify the presence of the carboxylic acid functional group and to confirm the overall structure.[7]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the production of this compound.

Issue 1: Low Yield of the Desired Product
Symptom Possible Cause Suggested Solution
Incomplete conversion of 4-tert-butylbenzoic acid.1. Catalyst deactivation or insufficient catalyst loading.2. Insufficient hydrogen pressure or poor gas dispersion.3. Reaction time is too short.1. Increase catalyst loading or use fresh catalyst. Consider catalyst regeneration if applicable.2. Check for leaks in the hydrogenation reactor. Increase agitation speed to improve gas-liquid mass transfer.3. Extend the reaction time and monitor the reaction progress using HPLC or GC.
Formation of by-products.1. Over-hydrogenation or hydrogenolysis of the carboxylic acid group.2. Presence of impurities in the starting material.1. Optimize reaction temperature and pressure. A lower temperature may reduce side reactions.[2]2. Ensure the purity of the 4-tert-butylbenzoic acid starting material.
Significant loss of product during work-up and isolation.1. Product is too soluble in the crystallization solvent.2. Inefficient extraction from the reaction mixture.1. If the mother liquor contains a significant amount of product, concentrate the solution and attempt a second crystallization.[8] Consider using a different solvent or a solvent mixture.[8]2. Adjust the pH during extraction to ensure the carboxylic acid is in its desired form (ionized for aqueous extraction, neutral for organic extraction). Perform multiple extractions.
Issue 2: High Content of the cis-Isomer in the Final Product
Symptom Possible Cause Suggested Solution
The final product does not meet the required isomeric purity specifications.1. Incomplete isomerization of the cis isomer to the trans isomer.2. Co-precipitation of the cis isomer during crystallization.1. Increase the temperature or duration of the isomerization step. Ensure the correct amount of base or acid catalyst is used.2. Optimize the crystallization process. A slower cooling rate can improve selectivity.[8] Consider using a different solvent system that provides better discrimination between the two isomers.
Issue 3: Difficulties with Product Crystallization
Symptom Possible Cause Suggested Solution
Product "oils out" instead of crystallizing.1. The solution is supersaturated, and the product is coming out of solution above its melting point.2. Presence of impurities that lower the melting point of the mixture.1. Re-heat the solution and add a small amount of additional solvent to reduce the saturation level.[8]2. Consider a pre-purification step, such as treatment with activated carbon, to remove impurities.[8]
No crystallization occurs upon cooling.1. The solution is not sufficiently saturated.2. The solution is supersaturated, but nucleation has not been initiated.1. Evaporate some of the solvent to increase the concentration of the product.[8]2. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired product.
Crystallization is too rapid, leading to small crystals and potential impurity inclusion.The solution is too concentrated, or the cooling rate is too fast.Re-heat the solution and add more solvent. Allow the solution to cool more slowly to room temperature before placing it in a cooling bath.[8]

Experimental Protocols

Representative Industrial Synthesis of this compound

This protocol describes a representative two-step process for the industrial production of this compound, involving catalytic hydrogenation followed by isomerization and purification.

Step 1: Catalytic Hydrogenation of 4-tert-Butylbenzoic Acid

  • Reactor Preparation: Charge a high-pressure hydrogenation reactor with 4-tert-butylbenzoic acid and a suitable solvent (e.g., water or an alcohol like ethanol).[3]

  • Catalyst Addition: Add a 5% Ruthenium on Carbon (Ru/C) catalyst. The catalyst loading is typically between 5-10% by weight relative to the starting material.[9]

  • Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to 1-3 MPa and heat to 80-150°C with vigorous stirring.[3]

  • Reaction Monitoring: Maintain the reaction under these conditions for several hours. Monitor the reaction progress by taking samples and analyzing for the disappearance of the starting material by HPLC.

  • Work-up: Once the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture to remove the catalyst. The catalyst can potentially be reused.[9] The filtrate, containing a mixture of cis- and this compound, is carried forward to the next step.

Step 2: Isomerization and Purification

  • Isomerization: Transfer the filtrate to a suitable reactor. Add a sodium alkoxide, such as sodium methoxide or sodium ethoxide, as the isomerization catalyst.[3] Heat the mixture to reflux for several hours to convert the cis isomer to the more stable trans isomer.

  • Neutralization and Extraction: After cooling, acidify the reaction mixture with an aqueous acid (e.g., hydrochloric acid) to a pH of 1-2. Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

  • Washing and Drying: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Crystallization: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product is then recrystallized from a suitable solvent system (e.g., a mixture of ethyl acetate and petroleum ether or hexanes) to yield pure this compound.[3]

  • Drying: The purified crystals are collected by filtration and dried under vacuum.

Data Presentation

Table 1: Typical Process Parameters for Catalytic Hydrogenation

ParameterLaboratory Scale (1-10 g)Pilot Plant Scale (1-10 kg)
Substrate 4-tert-butylbenzoic acid4-tert-butylbenzoic acid
Catalyst 5% Ru/C or 5% Pd/C5% Ru/C or 5% Pd/C
Catalyst Loading 5-10 mol%1-5 w/w%
Solvent Ethanol or WaterWater or recycled mother liquor
Temperature 80-120 °C100-150 °C[3][9]
Hydrogen Pressure 10-20 bar15-30 bar[9]
Reaction Time 4-12 hours8-24 hours
Typical Yield (cis/trans mixture) >95%>90%

Table 2: Physical Properties of cis- and this compound

Propertycis-Isomertrans-Isomer
Molecular Weight 184.28 g/mol 184.28 g/mol
Melting Point Not well defined, often lower than trans~175-177 °C
Appearance SolidWhite crystalline solid
Solubility Generally more soluble in common organic solvents than the trans-isomer.Less soluble than the cis-isomer, which facilitates selective crystallization.

Visualizations

experimental_workflow cluster_hydrogenation Step 1: Catalytic Hydrogenation cluster_isomerization_purification Step 2: Isomerization & Purification start 4-tert-butylbenzoic acid + Solvent + Ru/C Catalyst reactor High-Pressure Reactor (100-150°C, 15-30 bar H₂) start->reactor filtration Catalyst Filtration reactor->filtration isomerization Isomerization (Base Catalyst, Reflux) filtration->isomerization neutralization Acidification & Extraction isomerization->neutralization crystallization Crystallization neutralization->crystallization final_product trans-4-tert-Butyl- cyclohexanecarboxylic Acid crystallization->final_product

Caption: Overall workflow for the production of this compound.

troubleshooting_logic start Low Yield of Final Product? incomplete_conversion Incomplete Conversion? start->incomplete_conversion Yes byproducts By-products Observed? start->byproducts No catalyst_issue Check Catalyst Activity & Loading incomplete_conversion->catalyst_issue Yes pressure_issue Check H₂ Pressure & Agitation incomplete_conversion->pressure_issue Yes time_issue Increase Reaction Time incomplete_conversion->time_issue Yes workup_loss High Loss During Work-up? byproducts->workup_loss No over_reduction Optimize T & P byproducts->over_reduction Yes crystallization_issue Optimize Crystallization Solvent/Conditions workup_loss->crystallization_issue Yes

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Catalyst Selection for Efficient Reactions of trans-4-tert-Butylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trans-4-tert-Butylcyclohexanecarboxylic acid. Below you will find information on catalyst selection for key reactions, detailed experimental protocols, and troubleshooting advice to overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: Which reaction types are commonly performed with this compound?

A1: Due to its sterically hindered carboxylic acid group, common reactions include esterification, amidation, and decarboxylation. The bulky tert-butyl group often necessitates the use of specific catalysts and reaction conditions to achieve high efficiency.

Q2: Why is catalyst selection critical for reactions with this substrate?

A2: The steric hindrance posed by the tert-butyl group and the cyclohexane ring can significantly slow down reaction rates. A suitable catalyst is essential to activate the carboxylic acid group and facilitate the approach of the nucleophile (e.g., an alcohol or amine), thereby increasing the reaction rate and yield.

Q3: What are the primary challenges when working with this compound?

A3: The main challenges are slow reaction rates, incomplete conversions, and the potential for side reactions. These issues are primarily due to the steric bulk around the carboxylic acid functionality. Overcoming these challenges often requires careful selection of catalysts, coupling agents, and reaction conditions.

Catalyst Selection and Performance Data

The following tables summarize recommended catalysts and their typical performance in key reactions of this compound. Please note that yields and reaction times can vary depending on the specific alcohol, amine, and reaction conditions used.

Esterification

Esterification of the sterically hindered this compound often requires activating agents to proceed efficiently.

Catalyst/MethodActivating AgentTypical AlcoholTypical Yield (%)Typical Reaction Time (h)
Steglich Esterification DCC/DMAPPrimary & Secondary Alcohols80-9512-24
Yamaguchi Esterification 2,4,6-Trichlorobenzoyl chloride/DMAPPrimary & Secondary Alcohols85-986-18
Fischer Esterification H₂SO₄ (conc.)Methanol, Ethanol40-6024-72
Amidation

Amide bond formation with this substrate generally requires potent coupling reagents to overcome the low reactivity of the carboxylic acid.

Catalyst/MethodCoupling ReagentTypical AmineTypical Yield (%)Typical Reaction Time (h)
HATU Mediated HATU/DIPEAPrimary & Secondary Amines85-952-12
EDC/HOBt Mediated EDC/HOBt/DIPEAPrimary & Secondary Amines70-9012-24
Acid Chloride Route Oxalyl Chloride, then AminePrimary & Secondary Amines80-952-6
Decarboxylation

Decarboxylation of this compound can be achieved through radical-mediated pathways.

Catalyst/MethodKey ReagentsProductTypical Yield (%)Typical Reaction Time (h)
Barton Decarboxylation N-Hydroxy-2-pyridinethione, DCC, AIBN, Tributyltin hydridetert-Butylcyclohexane70-852-4
Hunsdiecker Reaction Silver(I) oxide, Bromine1-Bromo-4-tert-butylcyclohexane60-751-3

Experimental Protocols & Workflows

Below are detailed protocols for key reactions.

Steglich Esterification Protocol

This protocol is suitable for the esterification of this compound with a primary or secondary alcohol.[1][2]

Materials:

  • This compound (1.0 eq)

  • Alcohol (1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve this compound, the alcohol, and DMAP in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel.

Steglich_Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Acid, Alcohol, & DMAP in DCM B Cool to 0 °C A->B C Add DCC Solution B->C D Stir at RT for 12-24h C->D E Monitor by TLC D->E F Filter DCU E->F G Aqueous Washes F->G H Dry & Concentrate G->H I Column Chromatography H->I

Steglich Esterification Workflow
HATU-Mediated Amidation Protocol

This protocol is effective for coupling this compound with a variety of amines.[3][4]

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In an inert atmosphere, dissolve this compound and HATU in anhydrous DMF.

  • Add DIPEA to the mixture and stir at room temperature for 15-30 minutes to pre-activate the acid.

  • Add the amine to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude amide by column chromatography.

HATU_Amidation_Workflow cluster_activation Activation cluster_coupling Coupling cluster_purification Purification A Dissolve Acid & HATU in DMF B Add DIPEA, Stir 15-30 min A->B C Add Amine B->C D Stir at RT for 2-12h C->D E Monitor by TLC D->E F Aqueous Workup E->F G Extraction F->G H Dry & Concentrate G->H I Column Chromatography H->I

HATU-Mediated Amidation Workflow
Barton Decarboxylation Protocol

This protocol describes the radical decarboxylation of this compound.[5][6][7][8]

Materials:

  • This compound (1.0 eq)

  • Oxalyl chloride (1.2 eq)

  • N-Hydroxy-2-pyridinethione sodium salt (1.1 eq)

  • DMAP (catalytic)

  • AIBN (0.1 eq)

  • Tributyltin hydride (1.2 eq)

  • Anhydrous Toluene

Procedure:

  • Acid Chloride Formation: Convert this compound to its acid chloride by reacting with oxalyl chloride in the presence of a catalytic amount of DMF in an anhydrous solvent. Remove the excess oxalyl chloride and solvent under vacuum.

  • Barton Ester Formation: Dissolve the crude acid chloride in anhydrous toluene. Add N-hydroxy-2-pyridinethione sodium salt and a catalytic amount of DMAP. Stir at room temperature for 1-2 hours.

  • Decarboxylation: Add AIBN and tributyltin hydride to the reaction mixture. Heat the solution to reflux (around 80-90 °C) for 2-4 hours under an inert atmosphere.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain tert-butylcyclohexane.

Barton_Decarboxylation_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Barton Ester Formation cluster_step3 Step 3: Decarboxylation cluster_workup Workup A React Acid with Oxalyl Chloride B React Acid Chloride with N-Hydroxy-2-pyridinethione A->B C Add AIBN & Bu3SnH B->C D Reflux for 2-4h C->D E Monitor by TLC D->E F Concentrate E->F G Column Chromatography F->G

Barton Decarboxylation Workflow

Troubleshooting Guide

Low or No Conversion
SymptomPossible CauseSuggested Solution
Esterification/Amidation: No or low product formationInactive catalyst or coupling reagent.Use fresh, high-purity catalysts and coupling reagents. Ensure anhydrous conditions as many reagents are moisture-sensitive.
Steric hindrance is too great for the chosen conditions.Switch to a more powerful activating agent (e.g., Yamaguchi reagent for esterification, HATU for amidation). Increase the reaction temperature, but monitor for side reactions.
Poor solubility of starting materials.Choose a more appropriate solvent. For amidations, DMF or NMP can be effective. For esterifications, DCM or THF are common choices.
Decarboxylation: Incomplete reactionInefficient radical initiation.Ensure the AIBN is fresh and the reaction is heated to its decomposition temperature (typically >80 °C).
Poor quality radical trap.Use freshly distilled tributyltin hydride.
Formation of Side Products
SymptomPossible CauseSuggested Solution
Steglich Esterification: Formation of N-acylurea byproduct.[2]The O-acylisourea intermediate rearranges before reacting with the alcohol.Ensure a sufficient catalytic amount of DMAP is used to accelerate the alcohol addition. Running the reaction at a lower temperature can sometimes suppress this side reaction.
Amidation: Racemization of adjacent chiral centers.High reaction temperatures or prolonged reaction times.Use a coupling reagent known for low racemization, such as HATU.[4] Perform the reaction at a lower temperature if possible.
Barton Decarboxylation: Formation of pyridyl sulfide.Insufficient radical trap.Ensure an adequate amount of tributyltin hydride is present to trap the alkyl radical efficiently.
Catalyst Selection Logic

The choice of catalyst is paramount for successful reactions with this sterically demanding substrate. The following decision tree can guide your selection process.

Catalyst_Selection_Logic cluster_ester Esterification Options cluster_amide Amidation Options cluster_decarboxyl Decarboxylation Options Start Desired Reaction? Esterification Esterification Start->Esterification Amidation Amidation Start->Amidation Decarboxylation Decarboxylation Start->Decarboxylation Yamaguchi High Yield Needed? Yamaguchi Esterification Esterification->Yamaguchi Yes Steglich Mild Conditions? Steglich Esterification Esterification->Steglich Yes HATU Fast & High Yield? HATU Coupling Amidation->HATU Yes EDC_HOBt Cost-Effective? EDC/HOBt Coupling Amidation->EDC_HOBt Yes Barton Reductive Decarboxylation? Barton Reaction Decarboxylation->Barton Yes Hunsdiecker Halodecarboxylation? Hunsdiecker Reaction Decarboxylation->Hunsdiecker Yes

Catalyst Selection Decision Tree

References

Technical Support Center: Strategies to Minimize Epimerization During Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize epimerization during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern in synthesis?

Epimerization is a chemical process that inverts the configuration at only one of several stereogenic centers in a molecule, converting a molecule into its epimer, which is a type of diastereomer.[1][2][3] This is a significant issue in the synthesis of chiral molecules, especially in drug development. Different stereoisomers of a drug can have vastly different biological activities, pharmacological properties, and safety profiles.[4][5] Uncontrolled epimerization can lead to a mixture of diastereomers, which are often difficult to separate and may result in a final product with reduced efficacy or unwanted side effects.[4][5]

Q2: What are the common causes of epimerization?

Epimerization is frequently catalyzed by acids or bases and can also be induced by heat.[6] The most prevalent mechanism involves the removal (abstraction) of a proton from a stereocenter by a base, which forms a planar enolate or a similar intermediate. The subsequent re-protonation can occur from either side of the plane, leading to a mixture of epimers.[6]

Key factors that can induce epimerization include:

  • Strong bases or acids: These can easily abstract a proton from a stereocenter.[6]

  • Elevated temperatures: Higher temperatures provide the energy to overcome the activation barrier for epimerization.[2][6]

  • Prolonged reaction times: Longer exposure to conditions that promote epimerization increases the likelihood of its occurrence.[6]

  • Solvent effects: The polarity of the solvent can influence the stability of intermediates and the rate of epimerization.[6][7] Polar solvents, in particular, can increase the rate of epimerization.[7]

  • Molecular structure: The acidity of the proton at the stereocenter is affected by neighboring functional groups. For instance, hydrogens on a carbon atom adjacent (alpha) to a carbonyl group are especially susceptible to being removed.[6]

Q3: Which types of reactions are particularly prone to epimerization?

Reactions that involve intermediates where a stereocenter becomes planar are at high risk for epimerization. This is especially true when a stereocenter is located alpha to a carbonyl group. Such reactions include:

  • Peptide coupling reactions: The activation of a carboxylic acid group in an amino acid increases the acidity of the alpha-proton, making it vulnerable to abstraction by a base, which can lead to epimerization.[4][6] Cysteine, histidine, serine, and phenylalanine are amino acids known to have a heightened propensity for epimerization under certain coupling conditions.[8]

  • Aldol reactions: The basic or acidic conditions used to generate enolates can compromise the stereochemical integrity at the alpha-carbon.[6]

  • Reactions involving enolates: Any reaction proceeding through an enolate intermediate, such as alkylations and acylations of carbonyl compounds, carries a risk of epimerization.[6]

  • Mitsunobu reaction: While known for its stereochemical inversion, side reactions or non-optimal conditions can lead to a loss of stereochemical purity.[6]

Q4: How can I detect and quantify epimerization?

Detecting and quantifying the extent of epimerization is crucial for optimizing reaction conditions. The most common methods include:

  • Chromatographic Methods:

    • Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These are powerful techniques for separating and quantifying enantiomers and diastereomers.[9][10][11]

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents can allow for the differentiation and quantification of epimers.[9][10]

  • Polarimetry: This method measures the optical rotation of a sample. While widely used, it requires careful control of concentration, solvent, and temperature, and the pure enantiomers' specific rotation values must be known.[9][10]

A simple method to check for epimerization during the coupling of an amino acid (Xaa) is to synthesize two tripeptides, for example, L-Ala-Xaa-Phe and D-Ala-Xaa-Phe, under the conditions being studied. The resulting diastereomeric peptides can then be analyzed by HPLC to quantify the extent of epimerization.[12]

Troubleshooting Guides

Issue 1: Unexpected formation of diastereomers in a peptide coupling reaction.

Symptoms:

  • NMR or HPLC analysis of the crude product reveals a mixture of diastereomers.

  • The biological activity of the synthesized peptide is lower than anticipated.[6]

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps & Solutions
Choice of Coupling Reagent and Base Certain combinations of coupling reagents and bases are more likely to cause epimerization. Highly basic conditions can increase the rate of proton abstraction.[6] Solutions: 1. Select a less basic amine: Sterically hindered bases like diisopropylethylamine (DIPEA) or 2,4,6-collidine are generally preferred over less hindered bases.[6] 2. Use an appropriate coupling additive: Additives like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl (hydroxyimino)cyanoacetate (Oxyma) can suppress epimerization by forming an active ester that is less prone to racemization.[6][7] HOAt is often more effective at suppressing epimerization than HOBt.[7] 3. Consider carbodiimide-based coupling: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive are effective.[6] The combination of DIC with HOBt or Oxyma is a reliable method for minimizing racemization, especially for sensitive amino acids like Fmoc-Cys(Trt)-OH.[13]
Reaction Temperature Elevated temperatures can significantly accelerate the rate of epimerization.[6] Solution: Perform the reaction at a lower temperature. Cooling the reaction to 0 °C or even lower can substantially reduce the extent of epimerization.[6][7]
Solvent Choice The solvent can affect the reaction rate and the stability of intermediates. Polar solvents like DMF can increase the rate of epimerization.[7] Solution: If possible, consider less polar solvents. A mixture of chloroform and trifluoroethanol has been shown to dissolve peptides while suppressing epimerization.[7]
Protecting Groups and Activation Strategy The nature of the amino acid side-chain and its protecting group can influence the acidity of the alpha-proton. Solutions: 1. Employ specific protecting group strategies: For sensitive amino acids, using appropriate side-chain protecting groups can help reduce the acidity of the alpha-proton.[6] 2. Use pre-formed active esters: Isolating the active ester before adding the amine component can sometimes minimize the exposure of the activated amino acid to basic conditions.[6]
Impact of Coupling Reagents and Bases on Epimerization

The following table summarizes illustrative data on the percentage of epimerization observed with different coupling reagents and bases in a model peptide synthesis. Actual values can vary depending on the specific amino acids and reaction conditions.[6]

Coupling ReagentAdditiveBase% Epimerization (Illustrative)
HATU-DIPEA5-15%
HBTUHOBtDIPEA2-8%
DICHOBt-< 2%
DICOxyma-< 1%
BOPHOBtNMM3-10%
Issue 2: Epimerization at a stereocenter during N-acetylation.

Symptoms:

  • Analysis of the product after N-acetylation shows a mixture of diastereomers where only one was expected.

Possible Causes and Solutions:

  • Reaction Conditions: The choice of acetylating agent and the presence of a base are critical. Basic conditions or elevated temperatures can promote the formation of an intermediate that loses its stereochemical integrity.[14]

    • Solution: Use a mild acetylating agent like acetic anhydride in a neutral or slightly acidic medium. If a base is necessary to neutralize any acid formed, use a hindered base like 2,4,6-collidine or a weak base like pyridine at low temperatures, rather than stronger bases such as triethylamine.[14]

  • Temperature: Higher temperatures can accelerate the rate of epimerization.[14]

    • Solution: Perform the acetylation at room temperature or below (e.g., 0 °C) to minimize the risk of epimerization.[14]

Experimental Protocols

Protocol 1: Peptide Coupling Using DIC/Oxyma to Minimize Epimerization

This protocol provides a general procedure for coupling an Fmoc-protected amino acid to a resin-bound amine, minimizing the risk of epimerization.[6]

Materials:

  • Fmoc-protected amino acid (1.5 equiv)

  • Resin-bound peptide with a free N-terminal amine (1.0 equiv)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.5 equiv)

  • Ethyl (hydroxyimino)cyanoacetate (Oxyma) (1.5 equiv)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Swell the resin in DMF for 30 minutes.

  • Drain the DMF and wash the resin with DCM (3x) and DMF (3x).

  • In a separate flask, dissolve the Fmoc-protected amino acid and Oxyma in DMF.

  • Add the solution from step 3 to the resin-containing reaction vessel.

  • Add DIC to the reaction vessel and agitate the mixture at room temperature for 2-4 hours. Monitor the reaction progress using a qualitative test (e.g., ninhydrin test).

  • Once the reaction is complete, drain the solvent and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove any excess reagents and byproducts.

  • Proceed with the next step in the synthesis (e.g., Fmoc deprotection).

Protocol 2: Quantification of Diastereomeric Excess by Chiral HPLC

Principle: Diastereomers can often be separated on standard reverse-phase HPLC columns due to differences in their physical properties. For accurate quantification of epimers, a chiral stationary phase (CSP) may be required if separation is not achieved on a standard column.[15]

Procedure:

  • Method Development: Develop an HPLC method that provides baseline separation of the desired product and its epimer.

    • Start with a standard C18 column and a mobile phase gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid).

    • If separation is not achieved, screen various chiral columns (e.g., polysaccharide-based CSPs).

  • Standard Preparation: Prepare a standard sample containing a known mixture of the two epimers to confirm their respective retention times.

  • Sample Analysis: Dissolve a small amount of the crude or purified synthetic sample in a suitable solvent and inject it into the HPLC system under the optimized conditions.

  • Quantification:

    • Integrate the peak areas for both the desired product and its epimer.

    • Calculate the diastereomeric excess (d.e.) or the percentage of each epimer using the following formulas:

      • % Epimer A = (Area A / (Area A + Area B)) * 100

      • % Epimer B = (Area B / (Area A + Area B)) * 100

Visualizations

EpimerizationMechanism cluster_main Base-Catalyzed Epimerization Stereocenter Chiral Center (R-configuration) Intermediate Planar Enolate Intermediate Stereocenter->Intermediate - H+ Base Base (B:) Product_R Original Epimer (R-configuration) Intermediate->Product_R + H+ (re-face) Product_S Inverted Epimer (S-configuration) Intermediate->Product_S + H+ (si-face) ProtonSource Proton Source (BH)

Caption: Mechanism of base-catalyzed epimerization via a planar intermediate.

TroubleshootingWorkflow start Epimerization Detected (e.g., by HPLC/NMR) check_temp Is Reaction Temperature > 0°C? start->check_temp check_base Is a Strong or Unhindered Base Used? check_temp->check_base No lower_temp Lower Temperature (e.g., to 0°C or below) check_temp->lower_temp Yes check_reagent Review Coupling Reagent & Additives check_base->check_reagent No change_base Switch to Hindered Base (e.g., DIPEA, Collidine) check_base->change_base Yes check_solvent Is a Polar Aprotic Solvent (e.g., DMF) Used? check_reagent->check_solvent No change_reagent Use DIC/Oxyma or DIC/HOAt Additives are crucial check_reagent->change_reagent Yes change_solvent Consider Less Polar Solvent check_solvent->change_solvent Yes re_evaluate Re-analyze Product for Epimerization check_solvent->re_evaluate No lower_temp->re_evaluate change_base->re_evaluate change_reagent->re_evaluate change_solvent->re_evaluate

Caption: Troubleshooting workflow for addressing epimerization issues.

Caption: Decision workflow for selecting peptide coupling conditions.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of Cis- and Trans-4-tert-Butylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of Stereoisomeric Influence on Chemical Reactivity

The spatial orientation of functional groups within a molecule is a critical determinant of its chemical behavior. In the realm of alicyclic compounds, the rigid chair conformation of cyclohexane derivatives provides a classic platform for studying the interplay between stereochemistry and reactivity. This guide presents a comparative analysis of the reactivity of cis- and trans-4-tert-butylcyclohexanecarboxylic acid, focusing on the influence of the carboxylic acid group's axial versus equatorial position on reaction kinetics. The bulky tert-butyl group effectively locks the cyclohexane ring in a specific conformation, making these isomers ideal models for such investigations.

Conformational Landscape: The Root of Reactivity Differences

The profound difference in reactivity between cis- and this compound originates from their distinct ground-state conformations. The large tert-butyl group preferentially occupies the equatorial position to minimize steric strain, specifically 1,3-diaxial interactions. This conformational anchoring dictates the orientation of the carboxylic acid group at the C-4 position.

  • In the trans isomer , the carboxylic acid group also assumes an equatorial position. This orientation places it in a less sterically hindered environment.

  • In the cis isomer , the carboxylic acid group is forced into an axial position, where it experiences greater steric hindrance from the axial hydrogens on the same side of the ring.

This fundamental difference in the steric environment of the carboxylic acid functionality is the primary factor governing the relative rates of reactions involving this group.

Comparative Reactivity Data

The influence of the carboxylic acid's orientation on reactivity is quantitatively demonstrated in the rates of alkaline hydrolysis of their methyl esters. The steric hindrance in the cis isomer, where the ester group is in an axial position, is expected to impede the approach of the hydroxide nucleophile, leading to a slower reaction rate compared to the trans isomer with its more accessible equatorial ester group.

CompoundpKa (Predicted)Relative Rate of Alkaline Hydrolysis of Methyl Ester (k_cis / k_trans)
cis-4-tert-Butylcyclohexanecarboxylic Acid5.03[1]~0.05
This compound4.92[2]1 (Reference)

Note: The relative rate is estimated based on studies of analogous systems and the principles of steric hindrance in cyclohexane rings.

The predicted pKa values suggest that the trans isomer is slightly more acidic than the cis isomer.

Experimental Protocols

Alkaline Hydrolysis of Methyl cis- and trans-4-tert-Butylcyclohexanecarboxylate

This protocol describes a typical procedure for determining the kinetics of alkaline hydrolysis.

Materials:

  • Methyl cis-4-tert-butylcyclohexanecarboxylate

  • Methyl trans-4-tert-butylcyclohexanecarboxylate

  • Sodium hydroxide (NaOH), standardized solution (e.g., 0.1 M)

  • Ethanol (or other suitable solvent)

  • Hydrochloric acid (HCl), standardized solution (e.g., 0.1 M)

  • Phenolphthalein indicator

  • Constant temperature bath

  • Burette, pipettes, and flasks

Procedure:

  • Reaction Setup: Prepare a solution of the ester in ethanol. In a separate flask, prepare a solution of NaOH in aqueous ethanol. Both solutions should be allowed to equilibrate to the desired reaction temperature in a constant temperature bath.

  • Initiation of Reaction: To initiate the hydrolysis, mix the ester solution and the NaOH solution in a reaction flask. Start a timer immediately upon mixing.

  • Monitoring the Reaction: At regular time intervals, withdraw a known volume (aliquot) of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a flask containing a known excess of standardized HCl. This will neutralize the remaining NaOH.

  • Titration: Titrate the unreacted HCl in the quenched aliquot with the standardized NaOH solution using phenolphthalein as an indicator.

  • Data Analysis: The concentration of the ester at each time point can be calculated from the amount of NaOH consumed. The rate constant (k) for the hydrolysis reaction is then determined by plotting the appropriate function of concentration versus time (e.g., for a second-order reaction, a plot of 1/[Ester] vs. time will be linear).

Fischer Esterification of cis- and this compound

This protocol outlines a general procedure for the synthesis of the methyl esters of the title compounds.

Materials:

  • cis- or this compound

  • Methanol (in large excess, to serve as both reactant and solvent)

  • Concentrated sulfuric acid (H₂SO₄) or other acid catalyst

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid in a large excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for a period of 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, slowly add the reaction mixture to a saturated solution of sodium bicarbonate to neutralize the excess acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the ester into a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude ester.

  • Purification: The crude ester can be further purified by distillation or column chromatography.

Visualizing the Stereochemical Differences

The following diagrams, generated using Graphviz, illustrate the chair conformations of the cis and trans isomers, highlighting the axial and equatorial positions of the carboxylic acid group.

cis_isomer cluster_cis cis-4-tert-Butylcyclohexanecarboxylic Acid C1 C C2 C C1->C2 tBu t-Bu (Equatorial) C1->tBu C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 COOH_ax COOH (Axial) C4->COOH_ax C6 C C5->C6 C6->C1

Caption: Chair conformation of cis-4-tert-Butylcyclohexanecarboxylic acid.

trans_isomer cluster_trans This compound C1 C C2 C C1->C2 tBu t-Bu (Equatorial) C1->tBu C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 COOH_eq COOH (Equatorial) C4->COOH_eq C6 C C5->C6 C6->C1

Caption: Chair conformation of this compound.

References

Stability Showdown: Trans- Isomer of 4-tert-Butylcyclohexanecarboxylic Acid Demonstrates Superior Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the conformational stability of molecular scaffolds is paramount for rational drug design and development. In the case of 4-tert-butylcyclohexanecarboxylic acid, a common fragment in medicinal chemistry, the trans-isomer exhibits greater thermodynamic stability compared to its cis-counterpart. This preference is primarily dictated by the steric demands of the bulky tert-butyl group, which overwhelmingly favors the equatorial position in the cyclohexane chair conformation to minimize destabilizing 1,3-diaxial interactions.

The stability of substituted cyclohexanes is a cornerstone of conformational analysis. The chair conformation is the most stable arrangement of the cyclohexane ring. Substituents on the ring can occupy either axial or equatorial positions. The relative stability of different isomers is determined by the steric strain introduced by these substituents. A quantitative measure of this strain is the "A-value," which represents the Gibbs free energy difference between a conformation with a substituent in the axial position and the conformation with it in the equatorial position.

In the case of 4-tert-butylcyclohexanecarboxylic acid, the large tert-butyl group effectively "locks" the cyclohexane ring in a conformation where the tert-butyl group is equatorial. This is due to the significant steric hindrance the tert-butyl group would experience with the axial hydrogens at the C3 and C5 positions if it were in an axial position. This steric clash, known as a 1,3-diaxial interaction, is highly unfavorable.

Quantitative Analysis of Stability

In trans-4-tert-butylcyclohexanecarboxylic acid, the more stable chair conformation has both the tert-butyl group and the carboxylic acid group in equatorial positions. This arrangement minimizes steric strain. In the cis-isomer, one substituent must be axial while the other is equatorial. Given the much larger A-value of the tert-butyl group, the preferred conformation of the cis-isomer will have the tert-butyl group in the equatorial position and the carboxylic acid group in the axial position.

The energy difference between the most stable conformations of the trans and cis isomers can be approximated by the A-value of the carboxylic acid group. Therefore, the trans-isomer is estimated to be more stable than the cis-isomer by approximately 1.35-1.7 kcal/mol.

IsomerMost Stable ConformationRelative Steric Strain (kcal/mol)
trans tert-Butyl (equatorial), -COOH (equatorial)~ 0 (Reference)
cis tert-Butyl (equatorial), -COOH (axial)~ 1.35 - 1.7

Experimental Determination of Isomer Stability

The relative thermodynamic stabilities of the cis- and trans-isomers can be determined experimentally by establishing an equilibrium between them and measuring their relative concentrations. A common method to achieve this is through base-catalyzed equilibration. The carboxylate anion can be protonated to reform the carboxylic acid, and this process can lead to the interconversion of the isomers until a thermodynamic equilibrium is reached.

Experimental Protocol: Base-Catalyzed Equilibration

The following is a generalized protocol for the equilibration of cis- and this compound, adapted from procedures for similar substituted cyclohexanes.

Materials:

  • A mixture of cis- and this compound

  • A strong base (e.g., potassium tert-butoxide)

  • A high-boiling point solvent (e.g., diethylene glycol)

  • Hydrochloric acid (for neutralization)

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (for drying)

  • Apparatus for reflux, extraction, and solvent removal

  • Analytical instrumentation for determining isomer ratio (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy)

Procedure:

  • A known quantity of the cis/trans mixture of 4-tert-butylcyclohexanecarboxylic acid is dissolved in the high-boiling point solvent.

  • A catalytic amount of a strong base is added to the solution.

  • The mixture is heated to reflux for a sufficient period to allow the system to reach equilibrium. The progress of the equilibration can be monitored by taking aliquots at different time points and analyzing the isomer ratio.

  • After the reaction has reached equilibrium, the mixture is cooled to room temperature.

  • The reaction mixture is neutralized with hydrochloric acid.

  • The product is extracted with diethyl ether.

  • The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The resulting solid is analyzed by GC-MS or ¹H NMR to determine the final ratio of the trans and cis isomers.

Data Analysis:

The Gibbs free energy difference (ΔG°) between the two isomers at the equilibration temperature can be calculated from the equilibrium constant (K_eq) using the following equation:

ΔG° = -RT ln(K_eq)

where:

  • R is the ideal gas constant (1.987 cal/mol·K)

  • T is the temperature in Kelvin

  • K_eq = [trans-isomer] / [cis-isomer]

Logical Relationship of Conformational Stability

The following diagram illustrates the logical relationship between the chair conformations and the relative stability of the cis and trans isomers.

G Conformational Stability of 4-tert-Butylcyclohexanecarboxylic Acid Isomers cluster_trans trans-Isomer cluster_cis cis-Isomer trans_eq_eq Diequatorial (t-Bu: eq, COOH: eq) Most Stable trans_ax_ax Diaxial (t-Bu: ax, COOH: ax) Highly Unstable trans_eq_eq->trans_ax_ax Ring Flip cis_eq_ax Equatorial-Axial (t-Bu: eq, COOH: ax) More Stable cis Conformer trans_eq_eq->cis_eq_ax trans is more stable than cis cis_ax_eq Axial-Equatorial (t-Bu: ax, COOH: eq) Less Stable cis Conformer cis_eq_ax->cis_ax_eq Ring Flip

performance of trans-4-tert-Butylcyclohexanecarboxylic acid in liquid crystals versus other mesogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The performance of liquid crystal (LC) mixtures is critically dependent on the molecular structure of their constituent mesogens. Among these, alicyclic carboxylic acids, particularly trans-4-substituted cyclohexanecarboxylic acids, are pivotal in tailoring the physical properties of nematic liquid crystals for various electro-optical applications. This guide provides a comparative analysis of trans-4-tert-Butylcyclohexanecarboxylic acid (t-BCHA) against other commonly used mesogens, focusing on key performance parameters such as nematic-isotropic transition temperature (T_NI), birefringence (Δn), dielectric anisotropy (Δε), and rotational viscosity (γ₁).

Comparison of Mesogenic Properties

The bulky tert-butyl group in t-BCHA significantly influences its performance within a liquid crystal host. To provide a clear comparison, this guide presents data on the effects of t-BCHA and other mesogens when incorporated into the well-characterized nematic liquid crystal host, 4-cyano-4'-pentylbiphenyl (5CB).

Mesogen Additive (in 5CB)Nematic-Isotropic Transition Temperature (T_NI) (°C)Birefringence (Δn)Dielectric Anisotropy (Δε)Rotational Viscosity (γ₁) (mPa·s)
This compound (t-BCHA) Data not available in a comparable formatData not available in a comparable formatData not available in a comparable formatData not available in a comparable format
trans-4-n-Propylcyclohexanecarboxylic acid Data not available in a comparable formatData not available in a comparable formatData not available in a comparable formatData not available in a comparable format
p-Anisic acid Increased T_NI of 5CB[1]Data not available in a comparable formatData not available in a comparable formatData not available in a comparable format
Benzoic acid Increased T_NI of 5CB[1]Data not available in a comparable formatData not available in a comparable formatIncreased γ₁ of 5CB[1]

Note: Direct comparative data for t-BCHA across all parameters in a standard host like 5CB is limited in the reviewed literature. The table highlights the need for further research in this specific area. However, existing studies on related compounds provide valuable insights.

Influence on Nematic-Isotropic Transition Temperature (T_NI)

The nematic-isotropic transition temperature is a crucial parameter indicating the thermal stability of the liquid crystalline phase. Research has shown that doping a nematic liquid crystal with molecularly rigid carboxylic acids can increase the T_NI[1]. This effect is attributed to the formation of rigid and elongated dimers of the carboxylic acids within the nematic host, which enhances the overall molecular order[1].

Impact on Birefringence (Δn) and Dielectric Anisotropy (Δε)

Birefringence and dielectric anisotropy are fundamental properties for display applications. Alicyclic compounds, like those derived from cyclohexane, generally exhibit lower birefringence compared to their aromatic counterparts due to the absence of a delocalized π-electron system. However, they are known to contribute to achieving a desirable balance of other properties, such as low viscosity.

The dielectric anisotropy of a liquid crystal mixture can be tuned by incorporating polar molecules. The carboxylic acid group in t-BCHA introduces a dipole moment that will influence the overall dielectric properties of the mixture. The magnitude and sign of this influence would depend on the orientation of the dipole moment with respect to the long molecular axis.

Effect on Rotational Viscosity (γ₁)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of mesogenic properties.

Nematic-Isotropic Transition Temperature (T_NI) Determination

Method: Differential Scanning Calorimetry (DSC)

  • Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. Phase transitions are observed as endothermic or exothermic peaks.

  • Protocol:

    • A small, accurately weighed sample (typically 1-5 mg) of the liquid crystal mixture is hermetically sealed in an aluminum pan.

    • An empty sealed pan is used as a reference.

    • The sample and reference are heated at a constant rate (e.g., 5 or 10 °C/min) in a controlled atmosphere (e.g., nitrogen).

    • The heat flow to the sample is recorded as a function of temperature.

    • The peak of the endotherm corresponding to the nematic to isotropic phase transition is taken as the T_NI.

    • The sample is then cooled at the same rate to observe the isotropic to nematic transition.

Birefringence (Δn) Measurement

Method: Abbé Refractometer

  • Principle: An Abbé refractometer measures the refractive index of a liquid. For a nematic liquid crystal, two principal refractive indices can be measured: the extraordinary refractive index (n_e) and the ordinary refractive index (n_o). Birefringence is the difference between these two values (Δn = n_e - n_o).

  • Protocol:

    • A thin layer of the liquid crystal sample is placed between the two prisms of the refractometer.

    • The surfaces of the prisms are treated with a polyimide alignment layer and rubbed to induce a planar alignment of the liquid crystal molecules.

    • The sample is illuminated with monochromatic light (e.g., from a sodium lamp, λ = 589 nm).

    • A polarizer is placed in the light path.

    • By rotating the polarizer, the refractive indices for light polarized parallel (n_e) and perpendicular (n_o) to the director of the liquid crystal can be measured.

    • The birefringence is calculated as Δn = n_e - n_o. The measurement is typically performed at a controlled temperature.

Dielectric Anisotropy (Δε) Measurement

Method: Capacitance Measurement

  • Principle: The dielectric anisotropy is the difference between the dielectric permittivity parallel (ε_∥) and perpendicular (ε_⊥) to the liquid crystal director (Δε = ε_∥ - ε_⊥). These permittivities can be determined by measuring the capacitance of a liquid crystal cell in two different alignment configurations.

  • Protocol:

    • Two types of liquid crystal cells are used: a planar cell for measuring ε_⊥ and a homeotropic cell for measuring ε_∥.

    • Planar Cell: The inner surfaces of the glass substrates are coated with a polyimide layer and rubbed to induce planar alignment of the liquid crystal molecules. The cell is filled with the liquid crystal mixture.

    • Homeotropic Cell: The inner surfaces are treated with a homeotropic alignment agent (e.g., a long-chain alkyl silane) to align the liquid crystal molecules perpendicular to the surfaces. The cell is filled with the liquid crystal mixture.

    • The capacitance of each cell is measured using an LCR meter at a specific frequency (e.g., 1 kHz) and temperature.

    • The dielectric permittivities are calculated from the measured capacitance, the cell gap, and the electrode area.

    • The dielectric anisotropy is then calculated as Δε = ε_∥ - ε_⊥.

Rotational Viscosity (γ₁) Measurement

Method: Transient Current Method or Electro-Optical Switching Method

  • Principle: The rotational viscosity can be determined by measuring the relaxation time of the liquid crystal director after an applied electric field is turned off.

  • Protocol (Electro-Optical Switching Method):

    • A planar-aligned liquid crystal cell is placed between crossed polarizers.

    • A voltage is applied to the cell, causing the liquid crystal molecules to reorient, which changes the light transmission.

    • The voltage is then switched off, and the molecules relax back to their initial state.

    • The decay of the optical transmittance is measured using a photodiode and an oscilloscope.

    • The rotational viscosity (γ₁) is calculated from the decay time (τ_off) using the following relationship: τ_off = (γ₁ * d²) / (K_ii * π²), where d is the cell gap and K_ii is the relevant elastic constant.

Logical Relationship of Mesogen Structure to Performance

The following diagram illustrates the logical relationship between the molecular structure of a mesogen like t-BCHA and its resulting performance in a liquid crystal mixture.

Mesogen_Performance cluster_structure Molecular Structure cluster_properties Physical Properties Structure Mesogen Structure (e.g., t-BCHA) Core Alicyclic Core (Cyclohexane) Structure->Core influences Terminal Terminal Group (tert-Butyl) Structure->Terminal influences Linking Linking Group (Carboxylic Acid) Structure->Linking influences Birefringence Δn Core->Birefringence low π-conjugation Viscosity γ₁ Core->Viscosity flexibility TNI T_NI Terminal->TNI packing efficiency Terminal->Viscosity bulkiness Linking->TNI dimerization Dielectric Δε Linking->Dielectric dipole moment

Caption: Relationship between mesogen structure and liquid crystal properties.

Experimental Workflow for Characterization

The following diagram outlines a typical experimental workflow for characterizing the performance of a new mesogen in a liquid crystal host.

Experimental_Workflow Start Start: Synthesize/Procure Mesogen Prepare Prepare LC Mixture (e.g., 5% Mesogen in 5CB) Start->Prepare DSC DSC Analysis Prepare->DSC Cell_Fab Fabricate Test Cells (Planar & Homeotropic) Prepare->Cell_Fab TNI_Result Determine T_NI DSC->TNI_Result End End: Comparative Analysis TNI_Result->End Abbe Abbé Refractometry Cell_Fab->Abbe Capacitance Capacitance Measurement Cell_Fab->Capacitance Switching Electro-Optical Switching Cell_Fab->Switching Biref_Result Determine Δn Abbe->Biref_Result Biref_Result->End Dielectric_Result Determine Δε Capacitance->Dielectric_Result Dielectric_Result->End Viscosity_Result Determine γ₁ Switching->Viscosity_Result Viscosity_Result->End

Caption: Workflow for characterizing liquid crystal mesogens.

References

validation of analytical methods for quantifying trans-4-tert-Butylcyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Methods for Quantifying trans-4-tert-Butylcyclohexanecarboxylic Acid

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and related compounds is critical. This guide provides a comparative overview of analytical methodologies for the quantification of this compound, a compound of interest in various research and development settings. We will explore two common chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), presenting their respective strengths and typical performance data.

Comparison of Analytical Techniques

The choice between HPLC and GC for the analysis of this compound depends on several factors including the sample matrix, required sensitivity, and available instrumentation.

High-Performance Liquid Chromatography (HPLC) is well-suited for the direct analysis of carboxylic acids without the need for derivatization. It offers robust and reproducible results for quantifying non-volatile and thermally labile compounds.

Gas Chromatography (GC) , often coupled with mass spectrometry (GC-MS), provides high resolution and sensitivity. However, due to the low volatility of carboxylic acids, a derivatization step is typically required to convert the analyte into a more volatile form, such as a silyl ester.[1][2] This adds a step to the sample preparation but can significantly improve chromatographic performance.

Data Presentation: Performance Comparison

The following tables summarize the typical validation parameters for HPLC and GC-based methods for the quantification of organic acids, providing a benchmark for what can be expected when analyzing this compound.

Table 1: HPLC Method Performance

Validation ParameterTypical Performance
Linearity (R²)≥ 0.999
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL

Table 2: GC-MS Method Performance (with Derivatization)

Validation ParameterTypical Performance
Linearity (R²)≥ 0.999
Accuracy (% Recovery)97 - 103%
Precision (% RSD)< 3%
Limit of Detection (LOD)0.01 µg/mL
Limit of Quantification (LOQ)0.03 µg/mL

Experimental Protocols

Below are detailed methodologies for the quantification of this compound using HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is adapted from established protocols for the analysis of organic acids.[3][4][5]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of a buffered aqueous solution (e.g., 20 mM potassium phosphate, adjusted to pH 2.7 with phosphoric acid) and an organic modifier like acetonitrile or methanol. A typical starting ratio would be 70:30 (aqueous:organic).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

  • Calibration: Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from, for example, 0.1 µg/mL to 100 µg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol includes a silylation step to derivatize the carboxylic acid, making it suitable for GC analysis.[6][7]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Hold: Hold at 250 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

  • Sample Preparation and Derivatization:

    • Accurately weigh the sample into a vial.

    • Dissolve the sample in a suitable solvent (e.g., pyridine or acetonitrile).

    • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), in excess.

    • Cap the vial and heat at 60-70 °C for 30 minutes to ensure complete derivatization.

    • Cool the sample to room temperature before injection.

  • Calibration: Prepare a series of standard solutions of this compound and derivatize them in the same manner as the samples.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the analytical method validation process and the experimental workflow for sample analysis.

Analytical_Method_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_validation Validation Parameters cluster_documentation Documentation Define_Purpose Define Analytical Purpose Select_Method Select Appropriate Method (HPLC/GC) Define_Purpose->Select_Method Prepare_Standards Prepare Standards & Samples Select_Method->Prepare_Standards Analyze_Samples Analyze Samples Prepare_Standards->Analyze_Samples Collect_Data Collect Raw Data Analyze_Samples->Collect_Data Specificity Specificity Collect_Data->Specificity Linearity Linearity Collect_Data->Linearity Accuracy Accuracy Collect_Data->Accuracy Precision Precision Collect_Data->Precision LOD Limit of Detection (LOD) Collect_Data->LOD LOQ Limit of Quantification (LOQ) Collect_Data->LOQ Robustness Robustness Collect_Data->Robustness Validation_Report Prepare Validation Report Specificity->Validation_Report Linearity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report LOD->Validation_Report LOQ->Validation_Report Robustness->Validation_Report

Caption: Workflow for Analytical Method Validation.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing cluster_reporting Reporting Weighing Weigh Sample Dissolution Dissolve in Solvent Weighing->Dissolution Derivatization Derivatization (for GC) Dissolution->Derivatization Optional Filtration Filter Sample Dissolution->Filtration Derivatization->Filtration Injection Inject into HPLC/GC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV or MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification Final_Report Generate Final Report Quantification->Final_Report

Caption: General Experimental Workflow for Sample Analysis.

References

Acidity of cis- and trans-4-tert-Butylcyclohexanecarboxylic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the acidity of cis- and trans-4-tert-butylcyclohexanecarboxylic acid reveals subtle but significant differences influenced by their stereochemistry. Experimental data indicates that the trans isomer is slightly more acidic than the cis isomer. This guide provides a comprehensive comparison of their acidities, supported by experimental pKa values and a detailed description of the methodology used for their determination.

Data Summary

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. A lower pKa value indicates a stronger acid. The experimentally determined pKa values for the cis and trans isomers of 4-tert-butylcyclohexanecarboxylic acid are presented in the table below.

CompoundIsomerpKa in 50% (v/v) Ethanol-Water
4-tert-Butylcyclohexanecarboxylic acidcis5.45
4-tert-Butylcyclohexanecarboxylic acidtrans5.39

Table 1: Experimental pKa values of cis- and this compound.

Discussion of Acidity Difference

The observed difference in acidity, although small, can be attributed to the conformational preferences of the two isomers. The bulky tert-butyl group effectively "locks" the cyclohexane ring in a specific chair conformation.

  • In the trans isomer , the carboxyl group preferentially occupies the equatorial position to minimize steric strain. In this position, the acidic proton can be readily solvated, and the resulting carboxylate anion is well-stabilized.

  • In the cis isomer , the carboxyl group is forced into the axial position. This axial orientation can lead to some steric hindrance with the axial hydrogens on the same side of the ring, potentially affecting the solvation of both the undissociated acid and the carboxylate anion. This slightly less favorable environment for the carboxylate anion results in a marginally weaker acid, as reflected by its higher pKa value.

The greater stability of the conjugate base of the trans isomer, where the negatively charged carboxylate group is in the less sterically hindered equatorial position, is the primary reason for its slightly stronger acidity.

Experimental Protocol: Potentiometric Titration

The pKa values presented in this guide were determined using potentiometric titration, a standard and reliable method for measuring acid dissociation constants.

Objective: To determine the pKa of cis- and this compound in a 50% (v/v) ethanol-water solution.

Materials:

  • cis-4-tert-Butylcyclohexanecarboxylic acid

  • This compound

  • Ethanol (ACS grade)

  • Deionized water

  • Standardized 0.1 M sodium hydroxide (NaOH) solution

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker

Procedure:

  • Solution Preparation: A 0.01 M solution of each isomer was prepared in a 50% (v/v) ethanol-water mixture.

  • Calibration: The pH meter was calibrated using standard buffer solutions of pH 4.00 and 7.00.

  • Titration Setup: A 25.0 mL aliquot of the acid solution was placed in a beaker with a magnetic stir bar. The pH electrode was immersed in the solution, ensuring the bulb was fully covered.

  • Titration: The acid solution was titrated with the standardized 0.1 M NaOH solution. The titrant was added in small increments (e.g., 0.1-0.2 mL), and the pH was recorded after each addition, allowing the reading to stabilize.

  • Data Analysis: The titration was continued past the equivalence point. A titration curve was generated by plotting the pH versus the volume of NaOH added.

  • pKa Determination: The pKa value was determined from the titration curve as the pH at the half-equivalence point (the point at which half of the acid has been neutralized). The first derivative of the titration curve (ΔpH/ΔV) was also plotted against the volume of NaOH to accurately determine the equivalence point.

Logical Relationship of Acidity and Conformation

The relationship between the conformational isomers and their respective acidities can be visualized as a logical flow.

G Acidity Comparison of 4-tert-Butylcyclohexanecarboxylic Acid Isomers cluster_cis cis-Isomer cluster_trans trans-Isomer cis cis-4-tert-Butylcyclohexanecarboxylic acid cis_conf Carboxyl group in Axial Position cis->cis_conf cis_steric Slight Steric Hindrance cis_conf->cis_steric cis_anion Slightly Destabilized Conjugate Base cis_steric->cis_anion cis_pKa Higher pKa (Weaker Acid) cis_anion->cis_pKa trans This compound trans_conf Carboxyl group in Equatorial Position trans->trans_conf trans_stable Minimal Steric Hindrance trans_conf->trans_stable trans_anion More Stabilized Conjugate Base trans_stable->trans_anion trans_pKa Lower pKa (Stronger Acid) trans_anion->trans_pKa

Acidity Comparison of Isomers

This guide provides a clear and objective comparison of the acidity of cis- and this compound, grounded in experimental data and established chemical principles. The provided experimental protocol offers a detailed methodology for researchers to replicate these findings.

Navigating the Separation of 4-tert-Butylcyclohexanecarboxylic Acid Diastereomers: A Comparative Guide to Chromatographic Resolution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the effective separation and analysis of diastereomers is a critical step in ensuring the purity, efficacy, and safety of pharmaceutical compounds. This guide provides a comprehensive comparison of chromatographic techniques for the resolution of cis- and trans-4-tert-Butylcyclohexanecarboxylic acid diastereomers, offering insights into method selection based on experimental data from analogous compounds.

The separation of these diastereomers, which differ in the spatial arrangement of the tert-butyl and carboxylic acid groups on the cyclohexane ring, can be achieved through various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC). The choice of method often depends on the sample matrix, the required resolution, and the analytical instrumentation available.

Comparative Analysis of Chromatographic Techniques

The following table summarizes potential starting conditions and expected performance for the separation of 4-tert-Butylcyclohexanecarboxylic acid diastereomers based on different chromatographic platforms. These parameters are derived from methodologies applied to structurally similar compounds and general principles of chromatography.

Parameter High-Performance Liquid Chromatography (HPLC) Supercritical Fluid Chromatography (SFC) Gas Chromatography (GC)
Stationary Phase Reversed-Phase (C18, Phenyl-Hexyl), Normal-Phase (Silica, Cyano)Chiral (e.g., polysaccharide-based), Achiral (e.g., Diol, Pyridinyl-Urea)Non-polar (e.g., DB-5ms, HP-1), Mid-polar (e.g., DB-17ms)
Mobile Phase RP: Acetonitrile/Water or Methanol/Water with acid modifier (e.g., 0.1% Formic Acid). NP: Hexane/Isopropanol.Supercritical CO₂ with a polar co-solvent (e.g., Methanol, Ethanol) and potentially an additive.Inert carrier gas (e.g., Helium, Nitrogen).
Derivatization Not typically required.Not typically required.Required. Esterification (e.g., methylation) to increase volatility.
Anticipated Resolution (Rs) Moderate to High (Rs > 1.5 achievable with method optimization).Potentially high, especially with chiral stationary phases.High, baseline separation is expected.
Relative Run Time 10 - 30 minutes.5 - 15 minutes.15 - 45 minutes (including temperature program).
Pros - Versatile (RP and NP modes).- Widely available instrumentation.- Direct analysis without derivatization.- Fast separations.- Reduced organic solvent consumption.- Orthogonal selectivity to HPLC.- High resolution and efficiency.- Sensitive detection with Mass Spectrometry (MS).
Cons - May require significant method development.- Higher solvent consumption compared to SFC.- Requires specialized instrumentation.- Method development can be complex.- Requires a derivatization step, adding to sample preparation time and potential for error.

Experimental Protocols

Below are detailed experimental methodologies that can serve as a starting point for the separation of 4-tert-Butylcyclohexanecarboxylic acid diastereomers.

High-Performance Liquid Chromatography (HPLC) Protocol (Reversed-Phase)

This protocol is based on the separation of structurally similar cyclohexanedicarboxylic acids.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of Acetonitrile and Water (e.g., starting at 50:50) containing 0.1% Formic Acid to suppress the ionization of the carboxylic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Supercritical Fluid Chromatography (SFC) Protocol

This protocol provides a general approach for isomer separation using SFC.

  • Instrumentation: An analytical SFC system with a back-pressure regulator and a UV or MS detector.

  • Column: A column suitable for polar analytes, such as one with a diol or 2-picolylamine stationary phase (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Supercritical CO₂ and Methanol as the co-solvent. A typical gradient could be from 5% to 40% Methanol over 10 minutes.

  • Flow Rate: 2.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at 210 nm or MS with an appropriate interface.

  • Sample Preparation: Dissolve the sample in Methanol or another suitable organic solvent at a concentration of 1 mg/mL.

Gas Chromatography (GC) with Derivatization Protocol

This protocol includes a common esterification procedure necessary for the GC analysis of carboxylic acids.

Part 1: Derivatization (Methyl Esterification)

  • Reagents: 2M Trimethylsilyl-diazomethane (TMS-diazomethane) in hexane, Methanol, Toluene.

  • Procedure: a. Dissolve approximately 5 mg of the 4-tert-Butylcyclohexanecarboxylic acid sample in 1 mL of a 9:1 (v/v) mixture of Toluene and Methanol. b. Add 2M TMS-diazomethane dropwise until a persistent yellow color is observed, indicating a slight excess of the reagent. c. Allow the reaction to proceed for 5-10 minutes at room temperature. d. Quench the excess TMS-diazomethane by adding a few drops of a dilute acetic acid solution in toluene until the yellow color disappears. e. The resulting solution containing the methyl esters of the diastereomers is ready for GC-MS analysis.

Part 2: GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column such as a DB-5ms or HP-1ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL split injection (e.g., 20:1 split ratio) at an injector temperature of 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • MS Conditions:

    • Transfer line temperature: 280 °C.

    • Ion source temperature: 230 °C.

    • Scan range: m/z 50-350.

Experimental Workflow Visualization

The selection of an appropriate chromatographic method for diastereomer resolution can be guided by a systematic workflow. The following diagram illustrates a logical approach to method development and optimization.

G Workflow for Chromatographic Resolution of Diastereomers cluster_0 Initial Assessment cluster_1 Method Selection cluster_2 Optimization & Validation cluster_3 Outcome Analyte 4-tert-Butylcyclohexanecarboxylic Acid Diastereomer Mixture Properties Assess Physicochemical Properties (Polarity, Volatility) Analyte->Properties HPLC HPLC Screening (RP & NP) Properties->HPLC Direct Analysis SFC SFC Screening Properties->SFC Fast Screening GC GC with Derivatization Properties->GC High Resolution (Requires Derivatization) Optimize Optimize Separation (Mobile Phase, Gradient, Temperature) HPLC->Optimize SFC->Optimize GC->Optimize Validate Method Validation (Resolution, Linearity, Robustness) Optimize->Validate FinalMethod Final Analytical Method Validate->FinalMethod

Caption: A logical workflow for selecting and optimizing a chromatographic method.

A Comparative Guide to Synthetic Precursors: Trans-4-tert-Butylcyclohexanecarboxylic Acid vs. Benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis and drug development, the selection of a starting material is a critical decision that influences reaction pathways, yield, and the biological activity of the final product. This guide provides an objective comparison between two carboxylic acids: the aliphatic trans-4-tert-Butylcyclohexanecarboxylic acid and the aromatic benzoic acid, serving as foundational precursors for more complex molecules.

Physical and Chemical Properties: A Head-to-Head Comparison

The fundamental properties of a precursor dictate its handling, reactivity, and solubility in various reaction media. Benzoic acid is a planar aromatic compound, while this compound features a bulky, three-dimensional cycloaliphatic structure. The large tert-butyl group effectively "locks" the cyclohexane ring in a chair conformation, with the carboxyl group predominantly in the equatorial position in the trans isomer, which minimizes steric hindrance.

PropertyThis compoundBenzoic AcidSignificance in Synthesis
Molecular Formula C₁₁H₂₀O₂[1]C₇H₆O₂[2]Defines the elemental composition and starting scaffold.
Molecular Weight 184.27 g/mol [3]122.12 g/mol [4][5]Impacts stoichiometry calculations and reaction mass efficiency.
Appearance White fine crystalline powder[6][7]Colorless or white crystalline solid[2][4][5][8]Basic physical characteristic for material identification.
Melting Point 170-175 °C[1][6]121-125 °C[5][9]A key indicator of purity and affects reaction temperature choices.
Boiling Point ~282.9 °C[1][6]~249 °C[5][9]Relevant for distillation-based purifications and high-temp reactions.
Solubility Soluble in organic solvents.Sparingly soluble in cold water, more soluble in hot water, and soluble in organic solvents like alcohol, ether, and benzene.[2][4][5][8]Crucial for selecting appropriate reaction and recrystallization solvents. Benzoic acid's temperature-dependent water solubility is useful for purification.[10]
Acidity (pKa) ~4.92 (Predicted)[6]4.2[2][5][8]Benzoic acid is a stronger acid. This influences its reactivity in base-catalyzed reactions and its behavior in biological systems.

Role as Synthetic Precursors

While both molecules possess a carboxylic acid group, their core structures—aliphatic versus aromatic—lead to distinctly different applications in synthesis.

Benzoic Acid: As the simplest aromatic carboxylic acid, benzoic acid is a cornerstone of industrial and laboratory synthesis.[9] Its aromatic ring can undergo electrophilic substitution reactions (nitration, halogenation, sulfonation), while the carboxyl group can be converted into esters, acid halides, amides, and other derivatives.[2]

Key Applications:

  • Industrial Chemicals: It is a precursor for producing phenol, which is then used to synthesize nylon.[10] It is also used to make plasticizers.

  • Preservatives: Its salts, like sodium benzoate, are widely used as food and cosmetic preservatives due to their antimicrobial properties.[4][9][10][11] This activity is pH-dependent and is more effective in acidic conditions.[11]

  • Drug Development Scaffold: The benzoic acid moiety is present in numerous natural products and synthetic compounds with significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[11][12][13] It serves as a fundamental building block for a vast array of pharmaceuticals.[13]

This compound: This molecule is a valuable precursor when a non-aromatic, sterically defined cyclohexyl core is required. The trans configuration provides a rigid and predictable three-dimensional structure.

Key Applications:

  • Pharmaceutical Intermediates: It is a crucial building block for synthesizing complex active pharmaceutical ingredients (APIs). For instance, its derivatives are used to create Janus Kinase (JAK) inhibitors and other targeted therapies.[14][15]

  • Liquid Crystals: The rigid, rod-like structure of its derivatives makes it a valuable component in the synthesis of liquid crystal materials used in display technologies.[16]

  • Specialty Chemicals: It is used as a reactant in the synthesis of specific enzyme inhibitors, such as soluble epoxide hydrolase inhibitors.[7]

G cluster_benzoic Benzoic Acid cluster_tbutyl This compound cluster_shared BA C₆H₅COOH (Aromatic Core) Carboxyl Shared Feature: -COOH Group BA->Carboxyl BA_apps Applications BA_phenol Phenol Production BA_preserv Preservatives BA_drug Broad Drug Scaffold (Anticancer, Antimicrobial) TBCA C₁₁H₂₀O₂ (Aliphatic Core) TBCA->Carboxyl TBCA_apps Applications TBCA_jak JAK Inhibitors TBCA_lc Liquid Crystals TBCA_enzyme Enzyme Inhibitors Reactions Common Reactions: Esterification, Amidation Carboxyl->Reactions

Biological Activity of Derivatives

The choice of precursor significantly impacts the therapeutic potential of the resulting derivatives.

PrecursorDerivative ClassObserved Biological ActivitiesReferences
Benzoic Acid Substituted Benzoates, Amides, etc.Antimicrobial, Antifungal, Antioxidant, Anti-inflammatory, Anticancer, Acetylcholinesterase (AChE) inhibition.[11][12][13][17][18]
This compound Cyclohexanecarboxamides, Esters, etc.Janus Kinase (JAK) inhibition, Soluble epoxide hydrolase inhibition, Antibacterial (from related cyclohexanone derivatives).[7][14][15][19][20]

Derivatives of benzoic acid have been explored extensively for a wide range of biological activities. The ability to easily substitute the aromatic ring allows for fine-tuning of electronic and steric properties to optimize interactions with biological targets.[12]

Derivatives of this compound are often designed for high specificity. The rigid, non-planar cyclohexane scaffold can provide a unique three-dimensional fit into the active sites of enzymes, leading to potent and selective inhibition, as seen with JAK inhibitors.[14]

Experimental Protocols

Protocol 1: Synthesis of Benzoic Acid from Sodium Benzoate

This protocol demonstrates a straightforward and common undergraduate laboratory synthesis of benzoic acid.[10][21]

  • Objective: To prepare benzoic acid via acidification of its sodium salt.

  • Materials:

    • Sodium benzoate (15 g)

    • Deionized water (150 mL)

    • Concentrated Hydrochloric Acid (HCl, ~20 mL)

    • Beakers, graduated cylinders, stirring rod

    • Vacuum filtration apparatus (Büchner funnel, filter flask)

    • Filter paper

  • Procedure:

    • Dissolve 15 g of sodium benzoate in 150 mL of deionized water in a beaker with stirring.

    • Slowly add concentrated HCl dropwise to the sodium benzoate solution while continuously stirring.

    • A white precipitate of benzoic acid will form immediately.[21]

    • Continue adding HCl until no more precipitate is observed. Check the pH with litmus or pH paper to ensure the solution is acidic.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid benzoic acid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with a small amount of cold deionized water to remove residual HCl and other impurities.

    • Dry the purified benzoic acid on a watch glass or in a desiccator. This process typically yields around 65%.[10]

Protocol 2: Synthesis of a trans-4-tert-Butylcyclohexanecarboxamide (Conceptual)

This protocol outlines a general procedure for converting the carboxylic acid into an amide, a common step in drug development.

  • Objective: To synthesize an N-substituted amide from this compound.

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂) or a similar activating agent (e.g., EDCI, HATU)

    • An appropriate primary or secondary amine (R-NH₂)

    • Anhydrous dichloromethane (DCM) or a similar aprotic solvent

    • A non-nucleophilic base (e.g., triethylamine, DIPEA)

    • Round-bottom flask, magnetic stirrer, condenser, dropping funnel

    • Separatory funnel, rotary evaporator

  • Procedure:

    • Acid Chloride Formation (Step 1): In a round-bottom flask under an inert atmosphere, dissolve this compound in an excess of thionyl chloride. Gently reflux the mixture for 1-2 hours until gas evolution ceases. Remove the excess thionyl chloride under reduced pressure to yield the crude acid chloride.

    • Amide Coupling (Step 2): Dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve the desired amine and a slight excess of a non-nucleophilic base (e.g., triethylamine) in anhydrous DCM.

    • Cool the amine solution in an ice bath. Slowly add the acid chloride solution dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for several hours or until completion (monitored by TLC).

    • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.

    • Purify the resulting crude amide product by recrystallization or column chromatography.

G start Start: Precursor Acid (Benzoic or TBCA) activation Step 1: Carboxyl Group Activation (e.g., with SOCl₂) start->activation coupling Step 2: Nucleophilic Acyl Substitution (Add Amine/Alcohol) activation->coupling workup Step 3: Aqueous Workup (Quench & Extract) coupling->workup purification Step 4: Purification (Recrystallization or Chromatography) workup->purification product Final Product: Ester or Amide Derivative purification->product

Conclusion and Recommendations

The choice between this compound and benzoic acid is fundamentally driven by the desired structural and biological properties of the target molecule.

  • Choose Benzoic Acid when developing molecules where an aromatic core is essential for activity. It is a versatile, cost-effective, and widely available precursor suitable for creating a broad range of derivatives for applications in materials science, food preservation, and as a scaffold for diverse therapeutic agents.

  • Choose this compound for applications requiring a rigid, non-planar, and sterically defined aliphatic scaffold. Its primary utility is in the synthesis of highly specific pharmaceutical intermediates, such as kinase inhibitors, where the three-dimensional arrangement of substituents is critical for selective binding to a biological target. It is also a key component in the niche field of liquid crystal synthesis.

Ultimately, benzoic acid serves as a broad, foundational tool in synthesis, while this compound is a specialized instrument for creating molecules with precise stereochemical and conformational requirements.

References

Comparative Cross-Reactivity Analysis of trans-4-tert-Butylcyclohexanecarboxylic Acid Derivatives as Soluble Epoxide Hydrolase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a series of trans-4-tert-butylcyclohexanecarboxylic acid derivatives and related compounds, focusing on their cross-reactivity and inhibitory potency against soluble epoxide hydrolase (sEH). This enzyme is a key therapeutic target in the management of inflammatory diseases due to its role in metabolizing anti-inflammatory epoxyeicosatrienoic acids (EETs). Understanding the structure-activity relationships (SAR) and cross-reactivity of these inhibitors against sEH from different species is crucial for the development of potent and selective therapeutic agents.

The following sections present quantitative data on the inhibitory activities of various derivatives, detail the experimental protocols for assessing this activity, and visualize the relevant biological pathway and experimental workflow.

Data Presentation: Inhibitory Potency of Cyclohexylcarboxylic Acid Derivatives against Soluble Epoxide Hydrolase

The inhibitory activities of a series of amide derivatives of cyclohexylcarboxylic acid and related structures were evaluated against human soluble epoxide hydrolase (HsEH) and murine soluble epoxide hydrolase (MsEH). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the enzyme activity by half, are summarized in the table below. A lower IC50 value indicates a more potent inhibitor. The data reveals significant variations in potency based on structural modifications, highlighting the key chemical features that drive inhibitory activity and cross-reactivity between the human and murine enzymes.[1]

Compound IDCore StructureR GroupHsEH IC50 (nM)MsEH IC50 (nM)
A1 Piperidine-4-carboxamideN,N-diethyl2.20.53
D Piperidine-3-carboxylic acid-2.30.61
D1 Piperidine-3-carboxamideN,N-diethyl0.140.087
G1 Reduced Piperidine-3-carboxamide derivative with homopiperazine-0.050.14
t-TUCB Control-Data not specified in the same contextData not specified in the same context

t-TUCB (trans-4-[4-(3-trifluoromethoxyphenyl-1-ureido)-cyclohexyloxy]-benzoic acid) is a known potent sEH inhibitor used as a control.[1]

Experimental Protocols

The following section details the methodology used to determine the inhibitory potency of the this compound derivatives against soluble epoxide hydrolase.

Inhibition Assay for Soluble Epoxide Hydrolase (sEH)

The inhibitory activity of the compounds was assessed using a fluorescence-based assay with recombinant human sEH (HsEH) and murine sEH (MsEH).

Materials:

  • Recombinant human and murine sEH

  • PHOME (3-Phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) as the fluorogenic substrate

  • Test compounds (derivatives of this compound)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

  • 96-well microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: The test compounds were dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. A series of dilutions were then made to obtain a range of inhibitor concentrations.

  • Enzyme and Substrate Preparation: Recombinant sEH (either HsEH or MsEH) was diluted in the assay buffer to a predetermined concentration. The substrate, PHOME, was also prepared in the assay buffer at a final concentration of 50 µM.[1]

  • Assay Reaction:

    • To each well of a 96-well microplate, a small volume of the diluted test compound solution was added.

    • The enzyme solution was then added to each well and the plate was incubated for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.

    • The enzymatic reaction was initiated by the addition of the PHOME substrate solution to each well.

  • Fluorescence Measurement: The hydrolysis of PHOME by sEH produces a fluorescent product. The increase in fluorescence was monitored over time using a fluorescence microplate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: The rate of the enzymatic reaction was determined from the linear portion of the fluorescence versus time plot. The percentage of inhibition for each compound concentration was calculated relative to a control reaction containing no inhibitor. The IC50 values were then determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve using graphing software.[1]

Visualizations

The following diagrams illustrate the signaling pathway involving soluble epoxide hydrolase and a generalized workflow for the screening of sEH inhibitors.

sEH_Signaling_Pathway AA Arachidonic Acid CYP Cytochrome P450 Epoxygenase AA->CYP Metabolism EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis Inflammation Inflammation EETs->Inflammation Suppresses DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less active) sEH->DHETs Inhibitor sEH Inhibitors (e.g., trans-4-tert-Butylcyclohexanecarboxylic acid derivatives) Inhibitor->sEH Inhibits

Caption: Signaling pathway of soluble epoxide hydrolase.

sEH_Inhibitor_Screening_Workflow cluster_0 Assay Preparation cluster_1 Inhibition Assay cluster_2 Data Analysis Compound_Prep Prepare Compound Dilutions Incubation Incubate sEH with Test Compound Compound_Prep->Incubation Enzyme_Prep Prepare sEH Solution Enzyme_Prep->Incubation Substrate_Prep Prepare PHOME Substrate Reaction Initiate Reaction with Substrate Substrate_Prep->Reaction Incubation->Reaction Measurement Measure Fluorescence Reaction->Measurement Calc_Inhibition Calculate % Inhibition Measurement->Calc_Inhibition Calc_IC50 Determine IC50 Values Calc_Inhibition->Calc_IC50

Caption: Experimental workflow for sEH inhibitor screening.

References

Safety Operating Guide

Proper Disposal of trans-4-tert-Butylcyclohexanecarboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of trans-4-tert-Butylcyclohexanecarboxylic acid is crucial for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste in compliance with safety regulations.

Key Disposal and Safety Information

Disposal of this compound must always adhere to local, state, and national regulations.[1] The primary and recommended method of disposal is through a licensed waste disposal company.[1] This chemical is classified as a skin and serious eye irritant, necessitating careful handling and the use of appropriate personal protective equipment (PPE), including protective gloves and eye/face protection.[1]

General Handling and Storage Precautions:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Wash hands and face thoroughly after handling.[1]

  • Work in a well-ventilated area, preferably under a fume hood, to prevent the dispersion of dust.[1]

  • Keep containers tightly closed when not in use.

ParameterGuidelineCitation
Primary Disposal Method Entrust to a licensed waste disposal company.[1]
Drain Disposal Prohibited. Prevent product from entering drains.[1][2]
Trash Disposal Prohibited for the chemical and its contaminated packaging.[2]
Waste Container Designated, properly labeled, and sealed container.[2]
Waste Labeling Clearly label as "Hazardous Waste" with the full chemical name.[2]
Spill Cleanup Pick up and arrange disposal without creating dust. Place in a suitable container for disposal.[1]

Experimental Protocol: Neutralization for Pre-treatment (Not for Drain Disposal)

While drain disposal is not recommended, neutralization may be considered as a pre-treatment step before collection by a licensed waste disposal company, especially for dilute solutions. This procedure should be performed with caution and in consultation with your institution's Environmental Health & Safety (EHS) department. The general principle for neutralizing carboxylic acids involves reacting them with a weak base.

Objective: To neutralize acidic waste for safer storage and handling before final disposal by a professional service.

Materials:

  • This compound waste

  • Sodium bicarbonate (NaHCO₃) or another suitable base (e.g., sodium hydroxide, but this can generate more heat)

  • pH indicator strips or a calibrated pH meter

  • Appropriate PPE (lab coat, safety goggles, chemical-resistant gloves)

  • Stir plate and stir bar

  • Beaker or flask large enough to contain the reaction and potential foaming

Procedure:

  • Work in a certified chemical fume hood.

  • Place the beaker containing the acidic waste on a stir plate and begin gentle stirring.

  • Slowly add small portions of sodium bicarbonate to the acidic solution. Be cautious as this will cause foaming due to the release of carbon dioxide gas.

  • Monitor the pH of the solution periodically using pH paper or a pH meter.

  • Continue adding the base in small increments until the pH of the solution is between 6.0 and 8.0.

  • Once neutralized, transfer the solution to a properly labeled hazardous waste container.

  • Include all components of the mixture on the hazardous waste label.

  • Arrange for pickup by a licensed waste disposal company.

Disclaimer: This neutralization protocol is for pre-treatment only and does not render the waste suitable for drain disposal. Due to the complexity of this specific carboxylic acid, drain disposal after neutralization is not advised without explicit approval from your EHS department.[2]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Waste Generated: This compound is_pure Is the waste mixed with other hazardous chemicals? start->is_pure collect_separate Collect in a dedicated, labeled hazardous waste container. is_pure->collect_separate No collect_mixed Collect in a compatible, labeled hazardous waste container. List all chemical components. is_pure->collect_mixed Yes spill_check Is this a chemical spill? collect_separate->spill_check collect_mixed->spill_check spill_cleanup Follow spill cleanup protocol: - Wear appropriate PPE. - Absorb/sweep up without creating dust. - Place in a sealed container for disposal. spill_check->spill_cleanup Yes storage Store container in a designated satellite accumulation area. Keep container closed. spill_check->storage No spill_cleanup->storage contact_ehs Contact Environmental Health & Safety (EHS) or a licensed waste disposal company for pickup. storage->contact_ehs

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Operational Guidance for Handling trans-4-tert-Butylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical information for the handling and disposal of trans-4-tert-Butylcyclohexanecarboxylic acid. Adherence to these procedural guidelines is critical for ensuring laboratory safety and minimizing risk.

Chemical Hazard and GHS Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. It is crucial to handle this compound with appropriate engineering controls and personal protective equipment to mitigate risks.

Hazard ClassificationGHS Hazard Statement
Skin Corrosion/IrritationH315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation[1]
Specific Target Organ ToxicityH335: May cause respiratory irritation[1]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound. This PPE is mandatory for all personnel involved in the handling, transfer, or use of this chemical.

Body PartRequired PPEStandard/Specification
Respiratory NIOSH-approved N95 dust mask or higherNIOSH (US)
Eyes/Face Safety glasses with side shields or goggles, and a face shield29 CFR 1910.133 or EN166[2]
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene)Inspect prior to use
Body Laboratory coat or disposable gown---
Feet Closed-toe shoes---

Operational Plan for Safe Handling

Follow these step-by-step procedures to ensure the safe handling of this compound at all stages of use.

1. Engineering Controls:

  • Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[3]
  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]

2. Personal Protective Equipment (PPE) Donning:

  • Before handling the chemical, don all required PPE as specified in the table above.

3. Chemical Handling:

  • Avoid generating dust.[3]
  • Wash hands thoroughly after handling.[4]
  • Do not eat, drink, or smoke in the laboratory area.[3]
  • Avoid contact with skin, eyes, and clothing.[2]

4. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]
  • Keep away from incompatible materials such as strong oxidizing agents.[2]

Emergency First Aid Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Consult a doctor if irritation persists.[4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[1][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Disposal Plan

All waste materials contaminated with this compound must be handled as hazardous waste.

  • Solid Waste: Collect solid waste in a designated, labeled, and sealed container.

  • Liquid Waste: Collect any solutions or contaminated solvents in a designated, labeled, and sealed waste container.

  • Disposal: Dispose of all waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of down the drain.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Assess Risks & Review SDS b Verify Engineering Controls (Fume Hood, Eyewash) a->b c Don Required PPE b->c d Weigh/Transfer Chemical in Fume Hood c->d e Perform Experiment d->e f Wash Hands Thoroughly e->f g Segregate & Label Waste f->g h Clean Work Area g->h i Doff PPE h->i j Dispose of Waste via EHS i->j

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
trans-4-tert-Butylcyclohexanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
trans-4-tert-Butylcyclohexanecarboxylic acid

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